Carbendazim

Catalog No.
S548231
CAS No.
10605-21-7
M.F
C9H9N3O2
M. Wt
191.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbendazim

CAS Number

10605-21-7

Product Name

Carbendazim

IUPAC Name

methyl N-(1H-benzimidazol-2-yl)carbamate

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)

InChI Key

TWFZGCMQGLPBSX-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC2=CC=CC=C2N1

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Solubility in water at 24 °C: 29 mg/L at pH 4; 8 mg/L at pH 7; 1.49 mg/L at pH 8
Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005
Xylene: <1 g/100 g at 20 °C; Cylcohexanone: < 1 g/100 g /Technical grade/
Solubility at 20 °C (mg/L): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300
Slightly soluble in most solvents
29 mg/L @ 24C (exp)
Solubility in water, g/100ml at 24 °C: 0.0008

Synonyms

1h-benzimidazole-2-carbamic acid, methyl ester, 2-(methoxycarbonylamino)benzimidazole, Bavistan, Bavistin, benzimidazolecarbamate methyl ester, carbendazim, carbendazim phosphate, carbendazin, carbendazine, carbendazole, carbendazyme, FB-642, FB642, G-665, IPO-1250, mecarzole, mecarzole monohydrochloride, mecarzole mononitrate, mecarzole monophosphate, mecarzole monophosphinate, mecarzole monosodium salt, mecarzole monosulfate, mecarzole triphosphinate, medamine, mekarzole, methoxybenzimidazole-2-carbamic acid, methyl 2-benzimidazil carbamate, methyl-2-benzimidazole carbamate, methyl-N-(2-benzimidazolyl)carbamate, methylbenzimidazole-2-ylcarbamate

Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2N1

Isomeric SMILES

COC(=O)N=C1NC2=CC=CC=C2N1

The exact mass of the compound Carbendazim is 191.06948 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)solubility in water at 24 °c: 29 mg/l at ph 4; 8 mg/l at ph 7; 1.49 mg/l at ph 8soluble in (g/l at 24 °c): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005xylene: <1 g/100 g at 20 °c; cylcohexanone: < 1 g/100 g /technical grade/solubility at 20 °c (mg/l): hexane 0.5; benzene 36; dichloromethane 68; ethanol 300; dimethylformamide 5000, chloroform 100, acetone 300slightly soluble in most solventssolubility in water, g/100ml at 24 °c: 0.0008. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109874. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pesticides -> Fungicides -> Benzimidazole fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Key Mutations Conferring Carbendazim Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes characterized resistance mutations in the β-tubulin gene of various fungal species.

Amino Acid Substitution Resistance Level Reported Fungal Species
E198A High Podosphaera xanthii, Botrytis cinerea, Paecilomyces lilacinus [1] [2]
E198V High Laboratory/Field isolates (multiple species) [2]
E198K High Laboratory/Field isolates (multiple species) [2]
F200Y Intermediate Paecilomyces lilacinus [2]
S145A, T185A Resistant Paecilomyces lilacinus (novel mutations) [2]

> Important Note: Resistance is not always linked to a single point mutation. A study on a carbendazim-resistant Fusarium solani isolate found an identical β-tubulin amino acid sequence to that of a sensitive isolate, indicating that alternative, non-target site resistance mechanisms (such as enhanced efflux or metabolic detoxification) may also occur [3].

Experimental Approaches for Elucidating the Mechanism of Action

The molecular basis of this compound's action and resistance has been deciphered using a combination of biochemical, biophysical, and computational techniques. The workflow below illustrates a typical integrated strategy.

G Start Start: Identify Resistant Fungal Isolate AlleleSwap Heterologous Expression (Fission Yeast S. pombe) Start->AlleleSwap Clone β-tubulin alleles ProteinExpr Heterologous Protein Expression (E. coli System) AlleleSwap->ProteinExpr Confirm phenotype CD Circular Dichroism (CD) Spectroscopy ProteinExpr->CD Purify sensitive & resistant β-tubulin HomologyModel Computational Homology Modeling CD->HomologyModel Analyze structural changes Docking Molecular Docking Simulations HomologyModel->Docking Generate 3D protein models Integrate Integrate Findings to Propose Binding Site & Resistance Mechanism Docking->Integrate Predict ligand- protein interactions

Integrated experimental workflow for analyzing this compound's mechanism of action and resistance.

  • Gene Cloning and Heterologous Expression: The β-tubulin genes from both sensitive and resistant fungal isolates are cloned and expressed in a model organism, such as the fission yeast Schizosaccharomyces pombe [1]. This functional validation confirms whether the identified mutation is sufficient to confer the resistant phenotype in a heterologous system. Furthermore, the recombinant β-tubulin proteins can be expressed and purified from systems like E. coli for subsequent in vitro studies [1] [3].

  • Protein Structural Analysis: Circular Dichroism (CD) Spectroscopy is used to compare the secondary structures of sensitive and mutant β-tubulin proteins. This technique can detect subtle conformational changes induced by resistance mutations. For example, a decrease in β-sheet content was observed in the E198A mutant of P. xanthii, suggesting a global structural rearrangement that affects fungicide binding [1].

  • Computational Modeling and Docking: In the absence of an experimentally determined crystal structure of a fungal β-tubulin-carbendazim complex, homology modeling is a critical tool. Researchers use a solved structure (e.g., from Bos taurus) as a template to generate high-quality 3D models of fungal β-tubulin [1] [3]. Subsequent molecular docking simulations are performed to predict the binding pose of this compound within the protein. These studies have suggested a binding site for this compound near the GTP-binding domain of β-tubulin, which is distinct from the residues at position 198 that are involved in resistance [1].

Supporting Experimental Protocols

  • Protocol 1: Assessing Binding via Circular Dichroism (CD) [1]

    • Protein Preparation: Purify recombinant β-tubulin (sensitive and mutant) to homogeneity.
    • Spectrum Acquisition: Record CD spectra at room temperature in the far-UV range (e.g., 200-260 nm) for the protein alone and in the presence of increasing concentrations of this compound.
    • Data Interpretation: Monitor for progressive changes in the spectra minima at 208 nm and 222 nm (characteristic of α-helical content) upon addition of this compound. A shift indicates a direct interaction and ligand-induced conformational change, which is typically absent in resistant mutants.
  • Protocol 2: Molecular Docking to Identify Binding Site [1] [3]

    • Template Selection: Retrieve a high-resolution crystal structure of β-tubulin (e.g., PDB ID: 1JFF) as a template.
    • Model Building: Generate a homology model of the target fungal β-tubulin using molecular modeling software.
    • Ligand Preparation: Obtain the 3D structure of this compound (e.g., from PubChem) and prepare it for docking by energy minimization.
    • Docking Simulation: Perform molecular docking, focusing on regions near known resistance sites (e.g., residue 198). Analyze the resulting poses for hydrogen bonds, van der Waals, and pi-alkyl interactions that stabilize the binding.

Application and Formulation Technologies

  • Microemulsion Formulation: A significant challenge in the application of this compound is its poor aqueous solubility (approximately 8 mg/L at 20°C, pH 7) [4] [5]. To overcome this, researchers have developed an environmentally friendly microemulsion system using a mixture of surfactants (HSH and 0204) and co-solvents (chloroform, acetic acid, methanol). This formulation increased the solubility of this compound to 30 g/L and demonstrated superior antifungal activity against Rhizoctonia solani compared to a pure this compound water solution, as measured by the inhibition of mycelial growth and sclerotia formation [5].

  • Nanoformulations: Advances in nanotechnology have led to the development of this compound-loaded nanoparticles using biopolymers like chitosan and pectin. These nanoformulations have shown a dual advantage: they exhibit lower phytotoxicity toward crop seeds (e.g., cucumber, maize, tomato) and can provide enhanced inhibition efficiency (reporting nearly 100% inhibition at 1.0 ppm) compared to the commercial bulk form of the fungicide [6].

Analytical Detection Methods

Monitoring this compound levels requires sensitive and reliable analytical methods.

  • Surface-Enhanced Raman Scattering (SERS): A novel SERS substrate was developed using silver nanoparticles synthesized with sodium alginate and β-cyclodextrin (SA-AgNPs-CD). This method allows for the highly sensitive detection of this compound, with a linear response range from 5.0 × 10⁻⁵ to 1.0 × 10⁻⁷ mol/L and a very low limit of detection (LOD) of 1.95 × 10⁻⁹ mol/L, making it suitable for detecting trace residues in food products [7].
  • High-Performance Liquid Chromatography (HPLC): A standard HPLC method for quantifying this compound uses a C18 column with a mobile phase of methanol/0.1% ammonium hydroxide (65/35, v/v) and detection at 280 nm [5].

References

Comprehensive Technical Guide: Carbendazim Toxicity to Human Reproductive Health

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carbendazim: Usage and Regulatory Status

This compound (methyl-2-benzimidazole carbamate) is a broad-spectrum benzimidazole fungicide widely employed in agriculture to control fungal diseases in various crops including cereals, fruits, and ornamentals. As a systemic fungicide with both protective and curative properties, it functions by inhibiting microtubule assembly through binding to β-tubulin, thereby disrupting mitosis and cell division in target fungi [1]. Beyond agricultural applications, this compound sees use as a preservative in paint, paper, and leather industries [2]. Despite its widespread global use, this compound is not approved under the European Union's EC 1107/2009 regulation, primarily due to concerns regarding its reproductive toxicity and endocrine-disrupting properties [1].

The environmental persistence and mobility of this compound contribute to its potential health risks. While it has relatively low aqueous solubility (8.0 mg/L at 20°C) and is described as moderately persistent in soil systems, it can become very persistent in water under certain conditions [1]. This compound has been frequently detected in environmental samples including soil, water, air, and food samples, leading to widespread human exposure through multiple pathways [3]. The maximum residue limit (MRL) for this compound in fruits, vegetables, and drinking water is set at 1 mg/kg, with an acceptable daily intake (ADI) of 0.02 mg/kg body weight [2].

Reproductive Toxicity: Mechanisms and Effects

Male Reproductive Toxicity

This compound demonstrates well-established testicular toxicity in multiple animal models, particularly affecting spermatogenesis through direct action on spermatogenic cells and disruption of Sertoli cell function. The compound induces embryonic, reproductive, developmental and hematological toxicities across different model animals [3]. The primary mechanism involves interference with microtubule function during meiotic and mitotic divisions of spermatogenesis, leading to spermatogenic disruption and reduced sperm quality and count [3] [4].

  • Hormonal Alterations: Research indicates that this compound exposure significantly reduces serum testosterone and luteinizing hormone (LH) levels in rats, while follicle-stimulating hormone (FSH) levels remain relatively unchanged [5]. This suggests direct effects on Leydig cell steroidogenesis in addition to impacts on spermatogenic epithelium.

  • Apoptotic Pathway Activation: Recent investigations have revealed that this compound induces apoptosis in testicular tissue through dysregulation of miR-202-5p expression, resulting in increased expression of pro-apoptotic proteins (Bax, Caspase-3) and decreased expression of anti-apoptotic protein Bcl-2 [5]. This apoptotic pathway represents a significant mechanism contributing to this compound-induced testicular damage and impaired spermatogenesis.

  • Histopathological Changes: Studies in rat models demonstrate that this compound exposure causes degenerative changes in seminiferous tubule epithelium, including epithelial thinning, reduced tubular diameter, decreased Leydig cell counts, interstitial edema, and inflammatory cell infiltration [5]. These structural alterations correlate with functional impairments in sperm production and quality.

Female Reproductive and Developmental Toxicity

This compound exhibits transplacental toxicity and can induce developmental abnormalities in offspring following maternal exposure during pregnancy. Studies in rat models have demonstrated that in utero exposure to this compound produces androgenic effects in female offspring, including incomplete development of uterine horn, enlargement of urethra, absence of vagina, and induction of seminal vesicles [6]. These findings suggest this compound functions as an endocrine disruptor with androgenic properties that can interfere with normal sexual differentiation in female offspring.

Prenatal exposure to this compound during critical periods of development results in embryolethality, growth retardation, and various malformations including exencephaly, microphthalmia, and hydronephrosis [4]. The compound readily crosses the placental barrier and directly affects developing tissues, with the nervous system appearing particularly vulnerable to its teratogenic effects. The developmental toxicity of this compound appears to be mediated, at least partially, through its interaction with hormonal signaling pathways critical for normal organogenesis and tissue differentiation.

Endocrine Disrupting Activities

This compound demonstrates complex endocrine-disrupting activities mediated primarily through interaction with androgen receptor pathways. Research indicates that this compound exhibits androgenic properties in specific experimental contexts, potentially acting as an androgen receptor agonist [4]. This is evidenced by its ability to increase ventral prostate and seminal vesicle weights in young adult rats and cause uterine fluid retention [4].

The androgen receptor dependency of this compound's reproductive toxicity has been demonstrated in studies where co-treatment with flutamide, an androgen receptor antagonist, blocked this compound-induced testicular toxicity, including decreases in testis weight and sperm concentration [6] [4]. This protective effect of anti-androgen co-treatment strongly implicates androgen receptor-mediated mechanisms in this compound's reproductive toxicity.

At the molecular level, this compound exposure induces dose-dependent increases in androgen receptor concentrations in testis and epididymis [6]. In vitro binding assays demonstrate that this compound can replace [3H]-5α-dihydrotestosterone binding to androgen receptor in a concentration-dependent manner [6], indicating direct interaction with the receptor. However, the endocrine-disrupting profile of this compound appears complex, with context-dependent agonist/antagonist activities that require further characterization.

Table 1: this compound-Induced Male Reproductive Toxicity in Experimental Models

Parameter Affected Specific Effects Proposed Mechanism Experimental System
Testicular Morphology Decreased testis weight, seminiferous tubular atrophy, sloughing of immature spermatids Disruption of microtubule function in Sertoli and spermatogenic cells Rat models (28-56 day exposure)
Sperm Parameters Decreased sperm concentration, abnormal sperm morphology Inhibition of mitosis during spermatogenesis Rat studies, in vitro systems
Hormonal Profile Reduced testosterone, decreased LH, unchanged FSH Impaired Leydig cell steroidogenesis Rat models, hormone assays
Apoptotic markers Increased Bax/Caspase-3, decreased Bcl-2, downregulated miR-202-5p Activation of mitochondrial apoptotic pathway Rat testicular tissue, IHC, RT-PCR
Androgen Receptor Increased AR concentration in testis/epididymis Direct interaction with androgen receptor Rat tissue binding assays

Table 2: Developmental and Female Reproductive Toxicity of this compound

Toxicity Type Observed Effects Experimental System Exposure Window
Developmental Toxicity Embryonic death, growth retardation, exencephaly, microphthalmia, hydronephrosis Prenatal exposure in rats Gestational days 6-15
Female Reproductive Incomplete uterine development, enlarged urethra, absent vagina, seminal vesicle induction In utero exposure in rats Gestation (specific window not defined)
Endocrine Disruption Androgenic effects in female offspring, uterine fluid retention Developmental exposure studies Gestation and lactation
Craniocerebral Malformations Cleft palate, hydrocephalus, exencephaly Prenatal benomyl (this compound precursor) exposure Gestation

Metabolic Pathways and Detoxification Mechanisms

Cytochrome P450-Mediated Metabolism

The metabolic fate of this compound plays a crucial role in both its detoxification and potential toxicity manifestation in mammalian systems. Recent research demonstrates that cytochrome P450 (CYP)-mediated regioselective hydroxylation represents a major metabolic pathway for this compound in liver microsomes across multiple species, including humans [7]. The primary metabolite formed through this pathway has been identified as 6-OH-carbendazim (6-hydroxy this compound), which demonstrates reduced toxicity compared to the parent compound [7].

Among the various CYP isoforms, CYP1A subfamily enzymes play a predominant role in the region-selective hydroxylation of this compound [7]. Computational studies have clarified the molecular basis for this metabolic preference, identifying key amino acid residues including Ser122 and Asp313 in CYP1A1, along with Asp320 in CYP1A2, that facilitate this compound hydroxylation through hydrogen bonding interactions [7]. This CYP1A-mediated hydroxylation represents an important detoxification pathway that reduces this compound exposure in vivo.

The metabolic conversion of this compound to 6-OH-carbendazim can be significantly influenced by co-exposure to other pesticides. Studies have demonstrated that several common agricultural pesticides including chlorpyrifos-methyl, prochloraz, chlorfenapyr, chlorpyrifos, and chlorothalonil can inhibit the CYP-mediated hydroxylation of this compound [7]. Such metabolic interactions may lead to increased internal exposure to this compound in scenarios of mixed pesticide exposure, potentially enhancing its toxicological effects.

G This compound This compound CYP1A CYP1A This compound->CYP1A Hydroxylation Toxicity Toxicity This compound->Toxicity Accumulation Metabolite Metabolite CYP1A->Metabolite 6-OH-Carbendazim Detoxification Detoxification Metabolite->Detoxification Reduced Toxicity Inhibitors Inhibitors Inhibitors->CYP1A Inhibition

Figure 1: this compound Metabolic Detoxification Pathway. CYP1A-mediated hydroxylation converts this compound to less toxic 6-OH-carbendazim, while various pesticides inhibit this detoxification pathway.

Molecular Mechanisms of Toxicity

The toxicological profile of this compound arises from multiple interconnected molecular mechanisms that disrupt cellular function and homeostasis:

  • Microtubule Disruption: As a benzimidazole compound, this compound primarily functions by binding to β-tubulin and inhibiting microtubule assembly, thereby disrupting mitotic spindle formation and cell division [1] [8]. This mechanism underlies its fungicidal activity but also contributes to its mammalian toxicity, particularly in rapidly dividing cells such as those involved in spermatogenesis.

  • Oxidative Stress Induction: this compound exposure promotes reactive oxygen species (ROS) generation and oxidative damage in various tissues, including the testes, liver, and kidneys [2] [5]. This oxidative stress manifests through increased lipid peroxidation, depletion of glutathione reserves, and inhibition of key antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione S-transferase (GST).

  • Apoptotic Pathway Activation: this compound triggers mitochondrial-mediated apoptosis through dysregulation of Bcl-2 family proteins, resulting in increased Bax/Bcl-2 ratio, mitochondrial membrane permeabilization, cytochrome c release, and caspase-3 activation [5]. Recent evidence indicates this apoptotic pathway is modulated by miR-202-5p downregulation, establishing a connection between epigenetic regulation and this compound-induced toxicity.

  • Endocrine Disruption: Through its interaction with androgen receptor signaling, this compound disrupts normal hormonal regulation of reproductive development and function [6] [4]. The complex nature of its endocrine-disrupting activities—displaying both androgenic and anti-androgenic properties depending on context—complicates the risk assessment process.

Experimental Models and Research Methodologies

In Vivo Animal Models

Rodent models, particularly rats, have been extensively employed to characterize this compound's reproductive and developmental toxicity profiles. Standardized experimental approaches include:

  • Male Reproductive Toxicity Studies: Sexually mature male rats (typically Sprague-Dawley or Wistar strains) receive this compound via oral gavage at doses ranging from 25-800 mg/kg/day for 28-56 days [6] [4]. Endpoints assessed include organ weights (testes, epididymides, accessory sex glands), sperm parameters (count, motility, morphology), hormone measurements (testosterone, LH, FSH), and comprehensive histopathological evaluation of reproductive tissues using standardized scoring systems [4] [5].

  • Developmental Toxicity Studies: Timed-pregnant females are administered this compound during organogenesis (typically gestational days 6-15), with evaluation of embryolethality, fetal growth, and morphological abnormalities in offspring [4]. Additional studies examine transplacental effects following exposure throughout gestation, assessing reproductive tract development and functional alterations in offspring extending to adulthood.

  • Endocrine Disruption Assessments: Mode-of-action studies incorporate anti-androgen co-treatment (e.g., flutamide at 50-100 mg/kg) to demonstrate androgen receptor dependency of observed effects [6] [4]. Androgenicity assessments measure ventral prostate and seminal vesicle weights in immature or castrated animals, while Hershberger assays provide quantitative evaluation of androgenic/anabolic activity.

In Vitro and Molecular Methodologies

Mechanistic studies employ various in vitro systems and molecular techniques to elucidate this compound's cellular and molecular targets:

  • Receptor Binding Assays: Competitive binding studies using [3H]-5α-dihydrotestosterone determine this compound's affinity for androgen receptors in tissue extracts from testis and epididymis [4]. Charcoal-dextran treatment removes endogenous steroids prior to incubation with radiolabeled ligand and increasing concentrations of this compound, with receptor-bound radioactivity quantified using hydroxyapatite binding and scintillation counting.

  • Gene Expression Analysis: Quantitative RT-PCR measures expression changes in apoptosis-related genes (Bax, Bcl-2, caspase-3) and microRNAs (miR-202-5p) in testicular tissue [5]. Immunohistochemistry and western blotting complement gene expression data by quantifying corresponding protein levels and cellular localization in reproductive tissues.

  • Cell Culture Models: Primary testicular cells (Leydig cells, Sertoli cells, germ cells) or appropriate cell lines enable examination of cell-type-specific responses to this compound exposure, including steroidogenic inhibition, microtubule disruption, and apoptotic induction under controlled conditions.

Table 3: Experimental Protocols for Assessing this compound Reproductive Toxicity

Method Type Key Parameters Technical Approach Endpoint Measurements
In Vivo (Male) Dose: 25-800 mg/kg/day; Duration: 28-56 days; Route: Oral gavage Organ weight, sperm analysis, hormone assays, histopathology Testis/epididymis weight, sperm count/morphology, testosterone/LH/FSH levels, tissue scoring
In Vivo (Developmental) Exposure during organogenesis (GD 6-15); transplacental effects Caesarean section on GD 20, fetal examination, offspring maturation Embryolethality, fetal weight, external/internal malformations, reproductive development
Receptor Binding Tissue extracts (testis, epididymis), [3H]-DHT competition Charcoal-dextran treatment, hydroxyapatite binding, scintillation counting IC50 values, binding affinity, receptor concentration in tissues
Molecular Analysis RNA/protein extraction from testicular tissue qRT-PCR, immunohistochemistry, western blotting Apoptotic gene expression, miRNA levels, protein quantification/localization
CYP Inhibition Liver microsomes, multiple species Incubation with this compound ± inhibitors, metabolite quantification 6-OH-carbendazim formation, enzyme kinetics, inhibition constants

Risk Assessment and Regulatory Considerations

Human Exposure and Health Risk Assessment

Human exposure to this compound occurs primarily through dietary intake of residue-containing foods, contaminated drinking water, and occupational exposure during agricultural application [3] [2]. The compound can enter the body through multiple routes including ingestion, dermal absorption, and inhalation. The frequent detection of this compound residues in environmental and food samples underscores the potential for widespread human exposure, though actual internal doses depend on numerous factors including application practices, food processing, and individual metabolic capacity.

The established ADI of 0.02 mg/kg body weight provides a regulatory framework for limiting chronic exposure [2]. However, emerging evidence regarding endocrine-disrupting properties and developmental toxicity has raised concerns about whether current regulatory thresholds adequately protect vulnerable populations, particularly during sensitive windows of development. The interindividual variation in CYP1A-mediated metabolic capacity may significantly influence individual susceptibility to this compound toxicity, especially in scenarios of mixed pesticide exposure that inhibit detoxification pathways [7].

Regulatory Status and Future Directions

The regulatory landscape for this compound varies globally, with the European Union maintaining non-approval status due to reproductive toxicity concerns while continued use is permitted in many other regions including Australia and the United States [1]. This regulatory discrepancy highlights the ongoing scientific and policy debate regarding this compound's risk-benefit balance and the adequacy of existing risk assessment approaches for endocrine-disrupting pesticides.

Future risk assessment efforts should incorporate several advanced considerations:

  • Mixture Effects: The demonstrated ability of other pesticides to inhibit this compound detoxification warrants updated risk assessment approaches that account for real-world co-exposure scenarios [7].

  • Sensitive Subpopulations: Improved characterization of risks to developing organisms, including potential transgenerational effects mediated by epigenetic mechanisms such as miRNA dysregulation [5].

  • Alternative Compounds: Development of effective fungicides with improved environmental and toxicological profiles remains a priority for sustainable agricultural practices.

Conclusion and Future Research Directions

This compound represents a well-characterized reproductive toxicant with multiple demonstrated adverse effects on male and female reproductive systems, developmental processes, and endocrine function. The compound's primary mechanisms involve microtubule disruption, induction of oxidative stress, activation of apoptotic pathways, and endocrine disruption through androgen receptor interactions. The metabolic detoxification of this compound via CYP1A-mediated hydroxylation to 6-OH-carbendazim represents a critical determinant of individual susceptibility, particularly given the potential for metabolic inhibition by co-occurring pesticides.

Significant research gaps remain in several areas, including the quantitative extrapolation of animal toxicity data to human health risk assessment, particularly for endocrine-mediated effects. The potential for epigenetic mechanisms such as miRNA dysregulation to contribute to this compound's toxicity profile warrants further investigation, as does the complete characterization of its mode of action for endocrine disruption. Additionally, most existing studies have been conducted in laboratory settings, and further research is needed to reveal the effects of successive this compound applications under realistic field conditions [3].

Future research directions should prioritize:

  • Mechanistic Studies: Elucidation of molecular initiating events and key regulatory pathways in this compound toxicity using advanced omics technologies and computational approaches.

  • Mixture Toxicology: Systematic investigation of interactions between this compound and other commonly co-applied pesticides, particularly regarding metabolic inhibition and cumulative risk.

  • Biomarker Development: Identification and validation of sensitive, specific biomarkers of exposure, effect, and susceptibility to support improved risk assessment and health monitoring.

  • Alternative Development: Continued research into effective fungicidal alternatives with reduced environmental and toxicological concerns, including biopesticides and integrated pest management approaches.

References

Carbendazim: Environmental Fate, Persistence, and Degradation - A Comprehensive Technical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carbendazim

This compound (methyl 1H-benzimidazol-2-ylcarbamate) is a systemic benzimidazole fungicide with broad-spectrum activity against numerous phytopathogenic fungi. First introduced in 1974, it has become one of the most widely used fungicides globally due to its high efficacy and relatively low application cost. This compound functions primarily through the inhibition of microtubule assembly by binding to β-tubulin, thereby disrupting mitosis and cell division in target fungi [1]. This mode of action not only makes it effective against fungal diseases but also contributes to its toxicity to non-target organisms, raising significant environmental and health concerns.

The extensive use of this compound in agricultural, forestry, and veterinary applications has led to its pervasive detection in various environmental matrices, including soil, water, air, and food products. Despite being banned in many developed countries due to its toxicological profile, this compound continues to be used in numerous developing nations, resulting in persistent environmental contamination [2]. This comprehensive review examines the environmental fate, persistence, degradation pathways, and ecological impacts of this compound, providing researchers and environmental scientists with critical data for risk assessment and remediation strategies.

Chemical and Physical Properties

The environmental behavior of this compound is fundamentally influenced by its intrinsic chemical and physical properties. Understanding these characteristics is essential for predicting its distribution, persistence, and transformation in various environmental compartments.

Table 1: Fundamental Physicochemical Properties of this compound

Property Value/Description Significance
Chemical Formula C₉H₉N₃O₂ Determines molecular structure and reactivity
Molecular Mass 191.21 g/mol Affects mobility and transport in environment
Water Solubility (at 20°C, pH 7) 8.0 mg/L Low solubility limits aquatic mobility but enhances soil adsorption
Melting Point 305°C High thermal stability indicates environmental persistence
Vapor Pressure Not specified in sources Related to volatility and atmospheric distribution
Partition Coefficient (log Kₒw) Not specified in sources Indicator of lipophilicity and bioaccumulation potential

This compound is characterized as a white to light brown crystalline powder with relatively low aqueous solubility (8.0 mg/L at 20°C and pH 7), which significantly influences its environmental distribution and mobility [1]. The compound exhibits moderate volatility and can be transported atmospherically following application. Its solubility varies in organic solvents, being highest in chloroform (100 mg/L) and ethyl acetate (135 mg/L), which is relevant for extraction and analytical procedures [1].

The structural backbone of this compound consists of a benzimidazole ring with a carbamate functional group, making it a representative carbamate fungicide. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl benzimidazol-2-ylcarbamate, with a Chemical Abstracts Service (CAS) registry number of 10605-21-7 [1]. The compound's stability in environmental matrices varies significantly, with its persistence being influenced by factors such as pH, temperature, microbial activity, and application history.

Environmental Fate and Persistence

Soil Persistence and Mobility

This compound exhibits variable persistence in soil systems, with its half-life significantly influenced by soil composition, microbial activity, and application history. Under standard conditions, this compound is considered moderately persistent in soil environments, but its persistence can extend considerably under certain environmental conditions.

Table 2: this compound Persistence in Different Environmental Matrices

Environmental Compartment Half-Life Influencing Factors Key Findings
Soil (single application) 9.3 days (initial) to 12 months Microbial activity, pH, organic matter, application history Half-life decreases dramatically with repeated applications due to microbial adaptation
Soil (repeated applications) 0.9 days (after 4 applications) Enrichment of this compound-degrading microorganisms Accelerated degradation: rate constant increases from 0.074 d⁻¹ to 0.79 d⁻¹
Water Systems Up to 12 months under certain conditions pH, temperature, microbial population, sunlight exposure Can be very persistent in aquatic environments, especially with limited microbial activity
Aqueous Solutions Varies with degradation method Photolysis, hydrolysis, microbial degradation Half-life ranges from hours (advanced oxidation) to months (natural conditions)

Laboratory studies investigating repeated applications have demonstrated that microbial adaptation plays a crucial role in this compound dissipation. After four repeated applications, the degradation rate constant increased significantly from 0.074 d⁻¹ to 0.79 d⁻¹, with the corresponding half-life decreasing markedly from 9.3 days to 0.9 days [3]. This accelerated degradation is attributed to the enrichment of specific this compound-adapting strains in the soil microbial community, which develop the capacity to utilize the fungicide as a carbon and energy source.

In terms of soil mobility, this compound is classified as moderately mobile, with its transport being influenced by soil texture, organic matter content, and pH. The compound can leach into groundwater, particularly in sandy soils with low organic matter content, posing contamination risks to aquatic ecosystems [1]. Studies have shown that this compound residues can be absorbed by subsequent crops, leading to their transfer through the food chain [2]. Soil adsorption characteristics are significantly affected by pH, with higher adsorption observed in acidic soils compared to alkaline conditions [2].

Aquatic Systems and Atmospheric Distribution

In aquatic environments, this compound demonstrates extended persistence, particularly under conditions limited in microbial activity. The compound has been frequently detected in surface water, groundwater, and even drinking water sources, with concentrations varying based on agricultural runoff patterns and proximity to application sites [2]. In water systems, this compound can undergo photodegradation when exposed to sunlight, though this process is often incomplete and can yield transformation products that retain biological activity [2].

The atmospheric distribution of this compound occurs primarily through spray drift during application, with subsequent deposition onto non-target areas. Volatilization from treated surfaces, though limited by the compound's relatively low vapor pressure, can contribute to its regional distribution. Monitoring studies have detected this compound in air samples collected from agricultural regions, confirming its potential for atmospheric transport [4]. The environmental fate of this compound is further complicated by its ability to be transformed from other benzimidazole fungicides, such as benomyl and thiophanate-methyl, serving as a common metabolite in environmental degradation pathways [1].

Degradation Pathways and Metabolites

Microbial Degradation Mechanisms

Microbial degradation represents the primary mechanism for this compound breakdown in environmental compartments, with numerous bacterial and fungal species demonstrating the capacity to metabolize this fungicide. The biodegradation efficiency is influenced by multiple factors, including temperature, pH, nutrient availability, and the presence of adapted microbial communities.

Table 3: Microbial Species with Demonstrated this compound-Degradation Capabilities

Microorganism Degradation Efficiency Optimal Conditions Key Metabolites Identified
Rhodococcus erythropolis djl-11 333.33 mg·L⁻¹·d⁻¹ (at 1000 mg/L initial concentration) 25-30°C, pH 7-9 2-aminobenzimidazole (2-AB), 2-hydroxybenzimidazole (2-HB)
Bacillus pumilus NY97-1 42.4-90.7% (depending on initial concentration) 30°C, organic nitrogen source Not specified
Stenotrophomonas sp. 68.9% (at 250 µg/mL in 21 days) 30°C, minimal salt medium Not specified
Pseudomonas sp. CBW Significant degradation reported Not specified 2-AB (partially degraded)
Bacillus licheniformis JTC-3 Optimized degradation reported Not specified Not specified

The biodegradation pathway of this compound typically involves initial hydrolysis of the carbamate ester bond, resulting in the formation of 2-aminobenzimidazole (2-AB), followed by further degradation to 2-hydroxybenzimidazole (2-HB) and subsequent ring cleavage [5]. In Rhodococcus erythropolis djl-11, this degradation is mediated by a This compound-hydrolyzing esterase enzyme that shows 99% sequence homology to the mheI gene from Nocardioides sp. SG-4G [5]. The degradation performance is significantly enhanced by the addition of nitrogen sources, particularly organic nitrogen, while inorganic nitrogen sources may exhibit inhibitory effects depending on the bacterial strain [6].

The following diagram illustrates the primary degradation pathways of this compound in environmental systems:

G This compound This compound Photodegradation Photodegradation This compound->Photodegradation Sunlight UV Exposure Microbial Microbial This compound->Microbial Adapted Microorganisms Chemical Chemical This compound->Chemical Hydrolysis Oxidation Metabolites Metabolites Photodegradation->Metabolites Partial Degradation Microbial->Metabolites 2-AB 2-HB Chemical->Metabolites Intermediate Products Mineralization Mineralization Metabolites->Mineralization Complete Degradation

This compound degradation pathways in environmental systems, showing major transformation routes including photodegradation, microbial degradation, and chemical degradation, ultimately leading to various metabolites or complete mineralization.

Abiotic Degradation Processes

Abiotic degradation mechanisms, including photolysis and chemical hydrolysis, contribute to this compound transformation in environmental compartments, though these processes are generally slower than microbial degradation. Photodegradation occurs when this compound is exposed to sunlight or artificial UV radiation, with degradation rates influenced by light intensity, wavelength, and the presence of photosensitizers. Studies have shown that this compound can undergo direct photolysis in aqueous solutions, with the formation of several transformation products, though complete mineralization is rarely achieved through photolysis alone [2].

Chemical hydrolysis of this compound is pH-dependent, with the compound being more stable under acidic conditions and increasingly labile as pH increases. Under alkaline conditions, hydrolysis of the carbamate ester bond occurs more readily, leading to the formation of 2-AB. However, in environmental systems, hydrolysis is generally considered a minor degradation pathway compared to microbial transformation. Advanced oxidation processes, including UV/TiO2 photocatalysis, have been investigated as potential remediation techniques, showing significantly enhanced degradation rates compared to natural photolysis [2].

Ecological Impacts and Toxicity

Effects on Soil and Aquatic Ecosystems

This compound exhibits differential toxicity across various ecological compartments, with significant impacts on both soil and aquatic ecosystems. In soil environments, the fungicide demonstrates high toxicity to earthworms, disrupting their reproductive cycles and burrowing behavior, which in turn affects soil structure and nutrient cycling [1]. While this compound initially inhibits certain microbial functions, repeated applications can lead to microbial community adaptation, altering the functional balance without necessarily reducing overall microbial diversity [3].

In aquatic systems, this compound is moderately to highly toxic to most aquatic organisms, including fish, daphnids, and algae. Embryonic exposure in zebrafish (Danio rerio) has been shown to induce developmental abnormalities, oxidative stress, and immune system alterations [2]. The compound has been detected in various water bodies worldwide, with concentrations in some agricultural runoff areas exceeding safe thresholds for aquatic life. The UK Environment Agency has established non-statutory standards for this compound in aquatic environments, setting an annual average limit of 0.1 µg/L and a maximum acceptable concentration of 1.0 µg/L for the protection of freshwater and saltwater life [1].

Toxicity to Non-Target Organisms

This compound's mode of action as a microtubule assembly inhibitor results in broad-spectrum toxicity to non-target organisms, including mammals, birds, and invertebrates. The fungicide is classified as a reproduction/developmental toxicant with potential endocrine-disrupting effects [1]. Studies have demonstrated that this compound can induce embryotoxicity, apoptosis, teratogenicity, infertility, hepatocellular dysfunction, and disruption of hematological functions across various animal models [7].

Notably, this compound exhibits differential toxicity among taxonomic groups. While highly toxic to earthworms and most aquatic organisms, it demonstrates relatively low toxicity to birds and variable toxicity to mammals depending on exposure duration and dosage [1]. The compound has been identified as a possible human carcinogen, leading to restrictions or bans in many countries for applications on fruits and vegetables [2]. The metabolites of this compound, particularly 2-aminobenzimidazole (2-AB), also demonstrate significant toxicity and can inhibit cell proliferation by blocking nuclear division processes [2].

Analytical Methods and Detection

The accurate quantification of this compound residues in environmental samples is essential for monitoring its distribution, persistence, and transformation. Several analytical techniques have been developed and optimized for this compound detection across various matrices, including soil, water, air, and biological tissues.

High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors represents the most widely employed method for this compound quantification. Methods typically utilize reverse-phase C18 columns with mobile phases consisting of acetonitrile-water mixtures, often acidified with formic acid to improve separation and detection [5]. HPLC methods can achieve detection limits in the low parts-per-billion (ppb) range, allowing for precise monitoring of this compound and its major metabolites in environmental samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides enhanced sensitivity and selectivity, particularly for the identification of transformation products in complex environmental matrices. LC-MS methods have been successfully employed to characterize this compound degradation pathways by identifying intermediate metabolites such as 2-AB and 2-HB [5]. Additionally, voltammetric techniques using modified electrodes and nanoparticle-based detection systems have been developed as alternative approaches for this compound monitoring, offering potential advantages in terms of field deployability and rapid screening capabilities [7].

The selection of appropriate extraction methods is critical for accurate this compound quantification. Solid-phase extraction (SPE) is commonly used for water samples, while soil and biological matrices typically require solvent extraction (e.g., with methanol, acetonitrile, or ethyl acetate) followed by clean-up procedures to remove interfering compounds [5].

Research Gaps and Future Directions

Despite extensive research on this compound's environmental behavior, significant knowledge gaps remain regarding its long-term ecological impacts and degradation dynamics under field conditions. Most existing studies have been conducted under controlled laboratory conditions, which may not accurately represent the complex interactions occurring in natural environments [4]. Future research should prioritize field-based studies that examine the effects of successive this compound applications on soil ecosystem functions and microbial community structure over extended periods.

There is a growing need to develop and optimize efficient remediation strategies for this compound-contaminated environments. While several microbial strains with degradation capabilities have been identified, their efficacy under field conditions with varying environmental parameters requires further investigation. The potential for bioaugmentation with specialized degrading microorganisms or the use of enzyme-based remediation approaches represents promising avenues for future research [5]. Additionally, the ecological impacts of this compound transformation products, particularly their long-term effects on soil fertility and aquatic ecosystem health, warrant more comprehensive assessment.

References

Microbial Degradation of Carbendazim: Pathway Mechanisms, Experimental Methodologies, and Bioremediation Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carbendazim and Microbial Degradation

This compound (methyl benzimidazol-2-ylcarbamate, CBZ) is a broad-spectrum systemic benzimidazole fungicide widely employed in agricultural, horticultural, and forestry applications to control fungal diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes. With the chemical formula C₉H₉N₃O₂ and molecular weight of 191.19 g/mol, this compound functions by disrupting fungal cell wall synthesis and interfering with microtubule assembly during mitosis. Beyond its agricultural applications, CBZ is also utilized in the paint, textile, paper, and leather industries to improve material quality and longevity, leading to multiple introduction pathways into the environment [1] [2].

The environmental persistence of this compound presents a significant ecological challenge, with reported half-lives ranging from 2-25 months in aquatic systems under aerobic and anaerobic conditions, 3 months on turf, and 6-12 months in bare soil [1] [2]. This persistence, combined with its mobility, has resulted in widespread environmental contamination, with CBZ detected in surface waters at concentrations up to 214 ng/L in urban streams of the Brazilian Amazon and 31 ng/L in African urban areas [1] [2]. The toxicity profile of this compound includes detrimental effects on kidney function, endocrine disruption, hematologic toxicity, reproductive tissue damage, liver function abnormalities, and neuroinflammation in mammalian systems, classifying it as a potential threat to non-target organisms through ecological chains [3] [1].

Microbial degradation has emerged as a promising, environmentally friendly strategy for remediating this compound-contaminated environments. Unlike physical and chemical treatment methods that often require substantial infrastructure and may generate secondary pollutants, microbial degradation utilizes natural metabolic pathways to convert this compound into less toxic metabolites or achieve complete mineralization. This approach benefits from being cost-effective, environmentally sustainable, and applicable to in-situ remediation scenarios [3] [1]. The process typically begins with the hydrolysis of this compound to 2-aminobenzimidazole (2-AB), a common initial metabolite observed across diverse bacterial taxa, followed by further degradation through ring cleavage and eventual mineralization [3] [2].

Microbial Diversity and Degradation Capabilities

A diverse array of microorganisms demonstrates the capability to degrade this compound, with bacterial species representing the most extensively characterized degraders. These microorganisms have been isolated from various contaminated environments, including agricultural soils with historical pesticide application, rhizosphere systems, and biopurification systems designed for pesticide degradation [4] [5]. The taxonomic distribution of this compound-degrading bacteria spans multiple genera, with particular prevalence observed within the Actinobacteria and Proteobacteria phyla.

Table 1: Bacterial Genera with Demonstrated this compound Degradation Capabilities

Bacterial Genus Representative Species Isolation Source Reported Degradation Efficiency
Rhodococcus R. erythropolis djl-11 Vineyard soil 333.33 mg·L⁻¹·d⁻¹ at 1000 mg·L⁻¹ initial concentration [5]
Bacillus B. velezensis HY-3479 Soil 76.99% in 48 hours at 250 mg·L⁻¹ [6] [7]
Stenotrophomonas Stenotrophomonas sp. Coriander rhizosphere 68.9% in 21 days at 250 µg·mL⁻¹ [4]
Pseudomonas Pseudomonas sp. CBW Contaminated soil Demonstrated degradation capability [1]
Sphingomonas S. paucimobilis Not specified Demonstrated degradation capability [1]
Aeromonas A. hydrophila, A. caviae Not specified Demonstrated degradation capability [1]
Brevibacillus B. borstelensis Not specified Demonstrated degradation capability [8]
Streptomyces S. albogriseolus Not specified Demonstrated degradation capability [8]

The degradation capabilities vary significantly among bacterial strains, influenced by factors such as initial this compound concentration, nutrient availability, environmental conditions, and microbial adaptation history. For instance, Rhodococcus erythropolis djl-11 demonstrates remarkable degradation capacity, efficiently metabolizing this compound at concentrations up to 1000 mg·L⁻¹ with an average degradation rate of 333.33 mg·L⁻¹·d⁻¹ [5]. Similarly, Bacillus velezensis HY-3479 achieves 76.99% degradation of this compound (250 mg·L⁻¹) within 48 hours, with performance enhancement to 87.19% when supplemented with ammonium nitrate [6] [7]. These efficient degraders typically employ this compound as a carbon and nitrogen source, enabling them to thrive in contaminated environments while facilitating pesticide dissipation [6] [5].

The isolation sources of these bacteria reveal important ecological patterns, with many efficient degraders originating from environments with previous this compound exposure. This phenomenon, termed enhanced biodegradation, results from the selective enrichment of pesticide-degrading microbial populations following repeated applications [9] [5]. The rhizosphere of various plants, particularly coriander (Coriandrum sativum L.), has proven to be a rich source of this compound-degrading bacteria, highlighting the importance of plant-microbe interactions in pesticide degradation [4]. These microbial communities have demonstrated resilience in maintaining degradation activity even after multiple successive applications of this compound, suggesting their potential for long-term bioremediation applications [10].

This compound Biodegradation Pathway and Metabolites

The microbial degradation of this compound follows a conserved metabolic pathway characterized by initial hydrolysis followed by sequential ring modifications and culminating in ring cleavage and mineralization. This pathway has been elucidated through metabolite identification using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and supported by gene expression analyses and enzyme activity assays [6] [5]. The consistent observation of specific intermediates across diverse bacterial taxa suggests evolutionary conservation in the biochemical strategies for this compound catabolism.

The following diagram illustrates the complete microbial degradation pathway of this compound, from initial hydrolysis to ring cleavage and mineralization:

G This compound This compound 2-Aminobenzimidazole (2-AB) 2-Aminobenzimidazole (2-AB) This compound->2-Aminobenzimidazole (2-AB) Hydrolysis   (MheI, CbmA) 2-Hydroxybenzimidazole (2-HB) 2-Hydroxybenzimidazole (2-HB) 2-Aminobenzimidazole (2-AB)->2-Hydroxybenzimidazole (2-HB) Hydroxylation   (hdx) Benzimidazole Benzimidazole 2-Hydroxybenzimidazole (2-HB)->Benzimidazole Decarboxylation Ring Cleavage Products Ring Cleavage Products Benzimidazole->Ring Cleavage Products Ring Cleavage   (Oxygenases) Complete Mineralization Complete Mineralization Ring Cleavage Products->Complete Mineralization Further Oxidation

Figure 1: Complete microbial degradation pathway of this compound showing key intermediates and enzymatic steps

Initial Hydrolysis and Key Metabolites

The first enzymatic step in this compound degradation involves hydrolysis of the carbamate ester bond, resulting in the formation of 2-aminobenzimidazole (2-AB) and the release of carbon dioxide and methanol [3] [6]. This initial reaction is primarily catalyzed by this compound-hydrolyzing esterases, with two key enzymes identified: MheI (MBC hydrolyzing esterase I) and CbmA, which are responsible for breaking the ester and amide bonds, respectively [3] [2]. This conserved initial step explains the consistent detection of 2-AB as the first metabolic intermediate across diverse bacterial taxa, including Bacillus, Pseudomonas, Rhodococcus, and Stenotrophomonas species [3] [2] [4].

The subsequent metabolic transformation involves hydroxylation of 2-AB to form 2-hydroxybenzimidazole (2-HB), catalyzed by a hydroxylase enzyme encoded by the hdx gene [6] [7]. This reaction represents a critical step in preparing the benzimidazole ring for further cleavage by introducing a hydroxyl group that increases the ring's susceptibility to oxidative attack. In Bacillus velezensis HY-3479, the coordinated upregulation of both mheI and hdx genes has been demonstrated, with enhanced expression observed when ammonium nitrate was supplemented as an additional nitrogen source [6] [7]. The further degradation of 2-HB proceeds through benzimidazole formation, followed by critical ring cleavage events that ultimately yield products amenable to complete mineralization [3] [5].

Ring Cleavage and Mineralization

The complete mineralization of this compound is predominantly dependent on the cleavage of both the imidazole and benzene rings within the benzimidazole structure [3] [2]. This process involves the action of various oxygenase enzymes that catalyze the introduction of oxygen atoms into the ring system, leading to ring fission and the formation of aliphatic compounds that can enter central metabolic pathways. While the specific enzymes involved in ring cleavage remain less characterized than the initial hydrolytic steps, their activity is essential for the complete degradation of this compound beyond the formation of 2-HB [3].

The final stages of the degradation pathway involve the further oxidation of ring cleavage products through metabolic routes similar to those used for the degradation of simple aromatic compounds, ultimately resulting in the formation of carbon dioxide, water, and ammonia. This complete mineralization process effectively removes this compound from the environment without accumulating potentially hazardous intermediates [3] [2]. The efficiency of this complete mineralization varies among bacterial strains, with some organisms capable of utilizing this compound as a sole source of carbon and nitrogen, while others exhibit more efficient degradation through co-metabolic processes [9] [5].

Biochemical and Genetic Mechanisms

The microbial degradation of this compound is governed by specific enzymatic systems and genetic determinants that have been characterized through biochemical assays and molecular techniques. The current understanding of these mechanisms reveals a sophisticated biological machinery adapted to metabolize this synthetic compound, often involving coordinated expression of multiple genes and regulatory elements in response to this compound presence.

Table 2: Key Enzymes and Genes in this compound Degradation Pathway

Enzyme/Gene Function Catalytic Reaction Microbial Sources
MheI (this compound-hydrolyzing esterase I) Hydrolysis of ester bond This compound → 2-aminobenzimidazole + CO₂ + CH₃OH Nocardioides sp., Rhodococcus erythropolis djl-11, Bacillus velezensis HY-3479 [3] [6] [5]
CbmA Hydrolysis of amide bond This compound → 2-aminobenzimidazole + CO₂ + CH₃OH Various this compound-degrading bacteria [3] [2]
Hydroxylase (encoded by hdx gene) Hydroxylation of 2-AB 2-aminobenzimidazole → 2-hydroxybenzimidazole Bacillus velezensis HY-3479 [6] [7]
Ring-cleaving oxygenases Cleavage of benzimidazole ring 2-hydroxybenzimidazole → ring cleavage products Not fully characterized in this compound degradation [3]

The enzymatic activity of these degradation proteins has been quantitatively measured in several bacterial systems. In Bacillus velezensis HY-3479, both MheI and hydroxylase enzymes demonstrated significant activity, with further enhancement observed when NH₄NO₃ was supplemented to the culture medium [6] [7]. Similarly, Rhodococcus erythropolis djl-11 exhibited strong esterase activity corresponding to MheI functionality, with the cloned esterase gene showing 99% sequence homology to the mheI gene from Nocardioides sp. SG-4G [5]. These findings suggest evolutionary conservation of the genetic determinants for this compound degradation across taxonomically diverse bacteria.

The genetic organization and regulation of this compound degradation genes remain active areas of research, with recent studies employing transcriptomic approaches to elucidate expression patterns under different conditions. In Bacillus velezensis HY-3479, quantitative RT-PCR analysis demonstrated upregulation of mheI and *hdx* genes when cultured in this compound-amended medium, with further enhancement following NH₄NO₃ supplementation [6] [7]. This coordinated gene expression suggests possible operon organization or coregulation of these functionally related genes. The genetic basis for the initial hydrolysis step appears to be well-conserved, while the subsequent steps involving ring hydroxylation and cleavage may involve more diverse genetic elements across different bacterial taxa [3] [5].

From a metabolic perspective, this compound degradation represents an interesting case of microbial adaptation to synthetic compounds. The ability to utilize this compound as a carbon and nitrogen source suggests that the degradation pathway integrates with central metabolism, providing energetic and biosynthetic benefits to degrading microorganisms [6] [5]. However, the observation that degradation rates often improve with supplemental nitrogen sources indicates that this compound may not be an optimal balanced nutrient source, and its degradation may proceed more efficiently as a co-metabolic process rather than for direct energy gain [6] [9].

Experimental Methodologies and Analytical Techniques

The investigation of this compound microbial degradation employs a multidisciplinary approach combining microbiology, molecular biology, and analytical chemistry techniques. Standardized methodological frameworks have been established to isolate degrading microorganisms, quantify degradation efficiency, identify metabolic intermediates, and characterize the underlying biochemical mechanisms.

Microbial Isolation and Degradation assays

The isolation of this compound-degrading microorganisms typically begins with enrichment culture techniques using contaminated environmental samples as inoculum. Soil samples from sites with historical pesticide application, such as agricultural fields or vineyard soils, are particularly productive sources [4] [5]. The standard approach involves inoculating minimal salts medium (MSM) supplemented with this compound as the sole carbon or nitrogen source with environmental samples, followed by sequential subculturing to enrich for degradative populations. Isolation of pure cultures is achieved through spread-plating on solid MSM-carbendazim media, with selection of colonies demonstrating hydrolytic halos or growth in the presence of high this compound concentrations [4] [5].

Quantitative degradation assays are performed in liquid culture systems, typically using minimal salts medium amended with this compound at concentrations ranging from 50 to 1000 mg·L⁻¹ depending on the tolerance of the bacterial strain [6] [5]. The degradation efficiency is determined by measuring this compound disappearance over time using high-performance liquid chromatography (HPLC). For instance, in the characterization of Bacillus velezensis HY-3479, cultures were incubated in M9 minimal medium with 250 mg·L⁻¹ this compound at 30°C with agitation (125 rpm), with samples collected at regular intervals for HPLC analysis [6] [7]. The specific degradation rate is calculated based on the decrease in this compound concentration relative to sterile controls, with correction for abiotic degradation.

Analytical Methods for Metabolite Identification

High-performance liquid chromatography (HPLC) represents the cornerstone analytical technique for quantifying this compound degradation and identifying metabolic intermediates. The standard methodology employs reverse-phase C18 columns with isocratic or gradient elution using acetonitrile-water mobile phases, typically with acid modifiers such as formic acid to improve peak shape [6] [5]. Detection is commonly performed with photodiode array (PDA) detectors set at 270-281 nm, corresponding to the absorption maxima of this compound and its benzimidazole derivatives [7] [5].

For structural identification of metabolites, liquid chromatography-mass spectrometry (LC-MS) provides superior analytical capability. The application of LC-MS in this compound degradation studies has been instrumental in identifying 2-aminobenzimidazole and 2-hydroxybenzimidazole as key intermediates [5]. Typical LC-MS conditions include positive electrospray ionization (ESI+) with mass scanning ranges of 29-500 m/z to capture the molecular ions of this compound (m/z 192.09 for [M+H]⁺), 2-AB (m/z 134.07 for [M+H]⁺), and 2-HB (m/z 135.06 for [M+H]⁺) [5]. The combination of retention time matching with authentic standards and mass spectral data enables confident metabolite identification.

Molecular and Enzymatic Characterization

Gene expression analysis of this compound degradation genes employs reverse transcription quantitative PCR (RT-qPCR) to measure transcript levels of target genes such as mheI and hdx. The standard protocol includes RNA extraction from bacterial cells grown in this compound-amended media, cDNA synthesis, and quantitative PCR using gene-specific primers [6] [7]. The 2^(-ΔΔCT) method is typically used for relative quantification, with normalization to housekeeping genes such as 16S rRNA [7]. This approach has demonstrated upregulated expression of this compound degradation genes in response to substrate exposure and nutrient amendments [6].

Enzyme activity assays provide functional validation of the proposed degradation pathway. For this compound-hydrolyzing esterase (MheI) activity, cell-free supernatants or crude enzyme extracts are incubated with this compound as substrate, with residual substrate quantified by HPLC [6] [7]. Similarly, hydroxylase activity is determined using 2-AB as substrate and measuring the formation of 2-HB. These assays typically include appropriate controls (boiled enzymes, no substrate) to confirm enzymatic rather than abiotic transformations [6].

Quantitative Degradation Data and Performance Optimization

The evaluation of this compound degradation efficiency under various conditions provides critical insights for optimizing bioremediation applications. Quantitative data from systematic studies enable comparative assessment of microbial performance and identification of factors influencing degradation rates.

Table 3: this compound Degradation Efficiency by Various Microbial Strains

Microbial Strain Initial this compound Concentration Optimal Conditions Degradation Efficiency Time Frame
Bacillus velezensis HY-3479 250 mg·L⁻¹ M9 medium, 30°C, pH 7.0 76.99% 48 hours [6] [7]
Bacillus velezensis HY-3479 (+ NH₄NO₃) 250 mg·L⁻¹ M9 medium + 12.5 mM NH₄NO₃ 87.19% 48 hours [6] [7]
Rhodococcus erythropolis djl-11 1000 mg·L⁻¹ MSM, 28°C, pH 7.0 333.33 mg·L⁻¹·d⁻¹ 3 days [5]
Stenotrophomonas sp. 250 µg·mL⁻¹ MSM, 30°C, 125 rpm 68.9% 21 days [4]
Ochrobactrum sp. 250 µg·mL⁻¹ MSM, 30°C, 125 rpm Lower than Stenotrophomonas 21 days [4]

The degradation performance of this compound-degrading microbes is influenced by various environmental and nutritional factors. Systematic investigation of these parameters has revealed optimal conditions for efficient biodegradation:

  • Temperature: Most this compound-degrading bacteria exhibit optimal activity in the mesophilic range of 25-30°C. Rhodococcus erythropolis djl-11 maintained high degradation efficiency between 25-30°C, with significant reduction outside this range [5].

  • pH: Neutral pH conditions (pH 7.0) generally support optimal degradation, although some strains maintain activity across a broader pH range. Rhodococcus erythropolis djl-11 demonstrated consistent this compound degradation between pH 4-9, indicating considerable pH tolerance [5].

  • Nutrient supplementation: The addition of nitrogen sources, particularly ammonium nitrate (12.5 mM NH₄NO₃), significantly enhances degradation efficiency despite the ability of many strains to utilize this compound as a sole nitrogen source [6] [5]. This improvement correlates with increased expression of degradation genes mheI and hdx [6] [7].

  • Initial substrate concentration: Efficient degraders like Rhodococcus erythropolis djl-11 maintain high degradation rates across a wide concentration range (200-1000 mg·L⁻¹), following zero-order kinetics at higher concentrations [5].

The degradation kinetics of this compound generally follow a biphasic pattern, with an initial lag phase corresponding to enzymatic induction followed by a rapid degradation phase. In Bacillus velezensis HY-3479, the highest degradation rate occurs between 24-48 hours of incubation, coinciding with peak expression of mheI and hdx genes [6]. The degradation process typically follows first-order kinetics at lower substrate concentrations, transitioning to zero-order kinetics at higher concentrations when enzyme saturation occurs [5].

Bioremediation Applications and Research Perspectives

The application of this compound-degrading microorganisms for environmental remediation represents a promising green technology for addressing pesticide contamination in agricultural soils, water systems, and industrial sites. Several implementation strategies have been developed and tested at various scales, demonstrating the practical potential of microbial degradation for this compound removal.

Biobed systems have emerged as effective bioremediation approaches for treating pesticide-contaminated wastewaters and soil. These systems typically consist of biologically active matrices ("biomixtures") composed of soil, straw, and peat or other lignocellulosic materials that support high microbial activity and pesticide degradation [10]. Research has demonstrated that biobed systems maintain efficient this compound degradation even after multiple successive applications, with temporary effects on microbial enzyme activities that quickly recover, indicating system resilience [10]. The microbial community within these systems adapts to pesticide exposure, maintaining structural and functional stability while achieving high removal efficiencies.

Rhizoremediation approaches leverage plant-microbe interactions in the rhizosphere to enhance this compound degradation. Studies with coriander (Coriandrum sativum L.) have demonstrated that the rhizosphere supports a diverse community of this compound-degrading bacteria, including Stenotrophomonas and Ochrobactrum species [4]. The root exudates provide complementary carbon sources that stimulate microbial growth and co-metabolic degradation of pesticides, while plants benefit from reduced phytotoxicity. This approach offers the advantage of in-situ treatment without soil disturbance, making it particularly suitable for agricultural settings where continuous crop production is desired.

Despite significant advances, several research challenges remain to be addressed. The molecular mechanisms underlying the later steps of this compound degradation, particularly the ring cleavage enzymes, require further characterization [3]. The development of consortia with complementary metabolic capabilities may enhance degradation efficiency and resilience compared to single-strain applications [8]. Additionally, the integration of microbial degradation with other treatment technologies, such as biochar amendment or advanced oxidation processes, may provide synergistic effects for dealing with high concentration point-source contamination [6].

References

how does carbendazim work on fungal cell wall

Author: Smolecule Technical Support Team. Date: February 2026

The Primary Molecular Mechanism of Action

Carbendazim, a methyl benzimidazole carbamate (MBC) fungicide, specifically targets the β-tubulin subunit of fungal tubulin to disrupt cell division [1] [2].

  • Molecular Target and Binding: this compound binds to the β-tubulin subunit, preventing its polymerization into microtubules [1]. Research on Podosphaera xanthii indicates the binding site is near the guanosine triphosphate (GTP) binding site on β-tubulin, which is crucial for microtubule dynamics [1].
  • Cellular Consequences: Microtubules are critical components of the cytoskeleton and essential for forming the mitotic spindle. By inhibiting microtubule assembly, this compound disrupts nuclear division, arresting the process at metaphase and preventing proper chromosome segregation [2].
  • Outcome: This disruption of mitosis halts hyphal growth and prevents the fungal colony from expanding. The fungicide exerts both preventive and curative activity by stopping growth before visible sporulation and halting lesion expansion when applied at early infection stages [2].

Indirect Impact on Cell Wall Integrity

While the primary action is on microtubules, the antifungal effect inevitably impacts cell wall synthesis and function.

  • Indirect Disruption: The fungicide interferes with the synthesis and function of the fungal cell wall. It binds to fungal cell wall synthase, blocking enzyme activity and inhibiting synthesis of fungal cell wall polysaccharides, which causes severe disruption and thinning of the cell wall [3].
  • Broad Antifungal Effect: By interfering with enzymes related to the cell wall, this compound affects the wall's function, preventing the fungal cell from properly absorbing nutrients and excreting metabolites. This leads to an inability to grow and reproduce normally [3].

Mechanisms of Fungal Resistance

Intensive use of this compound has led to resistance in many fungal pathogens, primarily through target-site mutations.

  • Key Mutations: The most common and significant mutations conferring resistance occur at residues 198 and 200 in the β-tubulin gene. A substitution of glutamic acid with alanine at position 198 (E198A) confers a high level of resistance [1].
  • Structural Basis for Resistance: The E198A mutation induces minor changes in the secondary and three-dimensional structure of β-tubulin. This structural rearrangement prevents the effective binding of this compound, making the fungus resistant [1].

The following diagram summarizes the mode of action and resistance mechanism:

G This compound This compound BetaTubulinSensitive β-tubulin (Sensitive) This compound->BetaTubulinSensitive Binds to BetaTubulinResistant β-tubulin (Resistant) E198A Mutation This compound->BetaTubulinResistant Binding Prevented MicrotubuleAssembly Microtubule Assembly BetaTubulinSensitive->MicrotubuleAssembly Polymerization Resistance Fungal Resistance BetaTubulinResistant->Resistance MitoticSpindle Mitotic Spindle Formation MicrotubuleAssembly->MitoticSpindle DivisionArrest Cell Division Arrest MicrotubuleAssembly->DivisionArrest Disrupted CellDivision Normal Cell Division MitoticSpindle->CellDivision FungalDeath Fungal Cell Death DivisionArrest->FungalDeath

This compound mode of action and resistance. Binding to β-tubulin disrupts mitosis, while the E198A mutation prevents binding, conferring resistance [1] [2].

Key Experimental Methods for Investigating the Mechanism

Researchers use biochemical, biophysical, and computational approaches to study this compound's mechanism and resistance.

Table 1: Key Experimental Methods for Studying this compound-Tubulin Interaction

Method Category Specific Technique Application in this compound Research Key Findings / Output
Biochemical & Genetic Heterologous Expression in E. coli Production and purification of recombinant fungal β-tubulin protein [1] Provides pure protein for downstream biochemical and structural analyses.
Fission Yeast (S. pombe) Complementation Introduce mutant TUB2 alleles into a model organism [1] Confirms specific point mutations (e.g., E198A) are responsible for the resistant phenotype.
Biophysical Analysis Circular Dichroism (CD) Spectroscopy Analyze secondary structure of sensitive vs. resistant β-tubulin [1] Detects conformational changes in mutant β-tubulin that prevent fungicide binding.
CD Spectroscopy with Ligands Monitor changes in protein spectrum with increasing this compound concentration [1] Demonstrates direct interaction between this compound and sensitive, but not resistant, β-tubulin.
Computational Modeling Homology Modeling Create 3D structural models of fungal β-tubulin using known templates (e.g., PDB: 1JFF) [1] Predicts the MBC binding site near the GTP-binding domain and visualizes structural impact of resistance mutations.

Quantitative Data on Mechanism and Resistance

Table 2: Quantitative Data on this compound's Biological Activity and Resistance

Parameter Value / Description Context / Significance
Molecular Target β-tubulin subunit of fungal tubulin [1] [2] A single-site-specific fungicide (FRAC Group 1).
Key Resistance Mutation E198A (Glutamic Acid to Alanine at position 198) [1] Confers high-level resistance; alters tubulin structure to prevent binding.
Discriminatory Concentration for Resistance (in S. pombe) 3.3 mM this compound [1] Concentration used to differentiate between sensitive and resistant fungal strains in a model system.
Secondary Structure Change (from CD Spectroscopy) Slight decrease in β-sheet content in resistant (A198) β-tubulin [1] Indicates that the E198A mutation induces a conformational change in the protein.

The search results indicate that our understanding of this compound's binding site is still evolving. One key study suggests that the binding site for MBC fungicides is close to the GTP binding site on β-tubulin and may not directly include residue E198, which is a major site for resistance mutations. Instead, the E198A mutation is proposed to cause slight structural changes in β-tubulin that allosterically prevent this compound from binding effectively [1]. This represents a significant nuance in the classic model.

References

carbendazim degradation products 2-AB toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Carbendazim Degradation Pathways and 2-AB

The degradation of this compound (CBZ) can occur through various methods, and a key step in its breakdown is the formation of 2-aminobenzimidazole (2-AB).

G This compound (CBZ) This compound (CBZ) 2-Aminobenzimidazole (2-AB) 2-Aminobenzimidazole (2-AB) This compound (CBZ)->2-Aminobenzimidazole (2-AB) Hydrolysis (ester/amide bond cleavage) Further Degradation Products Further Degradation Products 2-Aminobenzimidazole (2-AB)->Further Degradation Products Ring Cleavage Microbial Degradation\n(e.g., via MheI, CbmA genes) Microbial Degradation (e.g., via MheI, CbmA genes) Microbial Degradation\n(e.g., via MheI, CbmA genes)->this compound (CBZ) Photocatalytic Degradation\n(e.g., TiO2, Sunlight) Photocatalytic Degradation (e.g., TiO2, Sunlight) Photocatalytic Degradation\n(e.g., TiO2, Sunlight)->this compound (CBZ) Other Methods\n(Cold Plasma, Photo-Fenton) Other Methods (Cold Plasma, Photo-Fenton) Other Methods\n(Cold Plasma, Photo-Fenton)->this compound (CBZ)

Overview of this compound degradation pathways leading to 2-AB

Multiple independent studies have identified 2-AB as a central, common intermediate in the degradation of this compound, regardless of the method used [1] [2]. This suggests that the hydrolysis of the carbamate ester group is a primary and critical step in its breakdown.

Toxicity of Degradation Products

The key finding across recent literature is that while 2-AB is a major metabolite, the overall toxicity of the degradation mixture is significantly reduced compared to the parent this compound compound.

Degradation Method Key Toxicity Finding Reference
Dielectric Barrier Discharge (DBD) Cold Plasma Four degradation products were identified (including 2-AB). The survival rate of yeast was "much lower" for this compound than for its degradation products. [3]
TiO₂ Photocatalysis & Photolysis 2-AB was identified as an intermediate product. The study focused on degradation efficiency and product identification, not specific toxicity of 2-AB. [1]
Microbial Degradation This compound is hydrolyzed to 2-AB. Complete mineralization (breakdown to CO₂ and H₂O) relies on the cleavage of the imidazole and benzene rings, which eliminates toxicity. [2]

Experimental Protocols for Toxicity Assessment

For researchers aiming to evaluate the toxicity of degradation products like 2-AB, here are methodologies from the cited studies.

1. Yeast-Based Toxicity Bioassay This method provides a rapid, biological assessment of relative toxicity.

  • Principle: Compare the survival rate of a model organism (yeast) exposed to the parent compound versus its degradation products.
  • Procedure:
    • Sample Preparation: Treat a this compound solution (e.g., 0.5 μg/mL) with your degradation method (e.g., DBD cold plasma at 160 kV, 50 Hz for 10 minutes) [3].
    • Exposure: Expose yeast cells to the original this compound and the treated solution.
    • Analysis: Measure and compare the survival rates of yeast in the different samples. A significantly higher survival rate in the treated sample indicates lower toxicity of the degradation products [3].

2. Identification of Degradation Products via LC-MS This chemical analysis is crucial for identifying and quantifying intermediates like 2-AB.

  • Principle: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and characterize the molecular structure of degradation products.
  • Procedure:
    • Degradation: Subject this compound in aqueous solution to the degradation process (e.g., TiO₂ photocatalysis under natural sunlight) [1].
    • Sampling: Collect samples at different time intervals (e.g., 0, 30, 60 minutes) to track the kinetics of the reaction.
    • Analysis: Analyze the samples using LC-MS. The intensity of the mass spectrometry signal can be used to monitor the decrease of this compound and the appearance and subsequent degradation of intermediates like 2-AB, benzimidazole isocyanate, and 1,2-phenylenediamine [1].

Research Gaps and Future Directions

A clear gap in the current research is the absence of specific, quantitative toxicological data for the pure 2-AB compound. Future studies are needed to:

  • Determine the EC50 (half-maximal effective concentration) or LC50 (lethal concentration for 50% of a population) for 2-AB using standardized test organisms.
  • Elucidate the chronic effects and specific mechanisms of action of 2-AB, if any.
  • Investigate the kinetics of 2-AB's further degradation to ensure complete detoxification in remediation processes.

References

carbendazim solubility stability properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Physicochemical Properties

The following table summarizes key baseline properties of Carbendazim that influence its solubility and stability [1].

Property Value / Description Note
Chemical Name methyl 1H-benzimidazol-2-ylcarbamate IUPAC name [1]
Molecular Formula C₉H₉N₃O₂ [1]
Molecular Mass 191.19 - 191.21 g/mol [1] [2]
Melting Point >300 °C (decomposes before boiling) [1] [2]
Physical State White to light brown crystalline powder [1]
pKa Information not available in search results -

Solubility Profile

This compound has inherently low aqueous solubility at neutral pH, which can be significantly enhanced under acidic conditions or with the use of specific excipients [1] [3].

Solvent / Condition Solubility Note / Context
Water (pH 7) 8.0 mg/L (≈ 0.008 mg/mL) Low aqueous solubility [1]
Water (pH 2) ≈ 1 mg/mL 250-fold increase from pH 7; proposed for oral formulation [3]
Organic Solvents
─ Ethanol 300 mg/L [1]
─ Ethyl Acetate 135 mg/L [1]
─ Chloroform 100 mg/L [1]
─ Benzene 36 mg/L [1]
─ Pyridine Soluble (1%) Clear, faintly brownish-yellow solution [2]
DMSO < 1.91 mg/mL (10 mM) Described as insoluble or slightly soluble [4]

Stability & Formulation Considerations

  • pH-Dependent Stability: this compound is a weak base. Its solubility is profoundly pH-dependent due to the protonation of the imidazole ring nitrogen atom in acidic environments [3] [5]. This protonation is key to forming stable salts and enhancing solubility [5].
  • Formulation Strategies: A study on preformulation concluded that a combination of low pH (pH 2) and complexing agents (like cyclodextrins) was the most effective strategy to achieve a high-concentration solution (1 mg/mL). In contrast, co-solvents or non-ionic surfactants provided only marginal improvements at low pH [3].
  • Solution Behavior: The proposed 1 mg/mL formulation at pH 2 was found to be physically stable and did not precipitate when diluted with a carbonated beverage (Seven Up) or water. However, dilution with a pH 7 buffer in a 1:10 ratio did cause precipitation, though not at higher dilutions of 1:100 or 1:250 [3].

Proposed Experimental Workflow for Solubility Enhancement

The diagram below outlines a general experimental approach for studying this compound solubility and formulation, based on the strategies identified in the search results.

Start Start: this compound Solubility Study A1 Aqueous Solubility Screening Start->A1 B1 Excipient Screening Start->B1 A2 Measure solubility across pH range (e.g., pH 2-7) A1->A2 C Evaluate Combined Strategies A2->C B2 Test co-solvents, surfactants, complexants B1->B2 B2->C D Assess Formulation Stability (e.g., upon dilution) C->D E Analyze Results & Optimize D->E

> A general workflow for investigating this compound solubility, derived from preformulation research [3].

Important Toxicological & Regulatory Notes

When handling this compound, especially in the context of drug development, it is critical to be aware of its toxicological profile, as this directly impacts safety assessments and regulatory viability.

  • Toxicity Classifications: this compound is classified as a Reproductive Toxin 1B and a Mutagen 1B [2]. It is also identified as a "forever chemical" under certain regulatory frameworks due to these hazards [1].
  • Regulatory Status: Notably, this compound is not approved for use in the European Union under EC Regulation 1107/2009 [1].

Key Takeaways for Researchers

  • Primary Challenge: this compound's very low aqueous solubility at neutral pH is a major formulation obstacle.
  • Key Strategy: Protonation in acidic conditions (pH ≤ 2) is the most effective method to significantly enhance solubility.
  • Synergistic Approach: Combining low pH with complexing agents may offer the most robust solution for developing liquid formulations.
  • Critical Consideration: The significant reproductive and developmental toxicity of this compound poses a major challenge for its application in human drug development [1] [6] [2].

References

carbendazim maximum residue limits MRLs regulations

Author: Smolecule Technical Support Team. Date: February 2026

Global Regulatory Status and MRLs

Carbendazim is a systemic benzimidazole fungicide that is no longer approved within the European Union [1] [2]. Its use is also banned in Australia and the United States [3]. However, MRLs are maintained for imported food commodities.

The tables below summarize the global regulatory status and specific MRLs for various food products. Note that the EU MRLs, especially for certain fruits, are under active review and proposed to become more stringent.

Region Approval Status Key Regulatory Context
European Union Not Approved MRLs exist for imports; new proposal to lower MRLs for some fruits to the limit of detection (0.01 mg/kg) [4].
Japan Under Review Public consultation (May-June 2025) on risk assessment; proposed ADI: 0.025 mg/kg bw/day [5].
United States Banned Not permitted for use [3].
Australia Banned Not permitted for use [3].
Codex Alimentarius MRLs Established Provides international standards, e.g., 0.2 mg/kg for bananas [6].

Selected Maximum Residue Limits (MRLs) for this compound

Commodity European Union Codex Alimentarius China Japan (Current)
Bananas 0.1 mg/kg (Benomyl & this compound) [6] 0.2 mg/kg [6] 2 mg/kg [6] Information Missing
Oranges 0.01 mg/kg (proposed) [4] Information Missing Information Missing Information Missing
Mangoes, Papayas 0.01 mg/kg (proposed) [4] Information Missing Information Missing Information Missing
Grapefruits 0.01 mg/kg (proposed) [4] Information Missing Information Missing Information Missing
Various Products Range from 0.01 to 2 mg/kg (existing) [3] Information Missing Information Missing 10 mg/kg (cited for context) [3]

Toxicological Profile and Hazard Assessment

This compound's regulatory status is driven by its toxicological properties. Key points from recent assessments include:

  • Mode of Action: It functions as a systemic fungicide by inhibiting beta-tubulin assembly in mitosis, disrupting microtubule formation and cell division [1] [3].
  • Hazard Classification: It is classified as a Reproductive Toxicant (Repr. 1B) and a Mutagen (Muta. 1B) [1] [3]. It is also highly toxic to earthworms and aquatic organisms [1].
  • Endocrine Disruption: The European Food Safety Authority (EFSA) concluded that this compound does not meet the scientific criteria for an endocrine disruptor. For the related substance thiophanate-methyl, the established toxicological reference values are considered to cover concerns related to endocrine-disrupting hazards [2].
  • Reference Values: Japan's draft assessment proposes an Acceptable Daily Intake (ADI) of 0.025 mg/kg body weight/day and an Acute Reference Dose (ARfD) of 0.14 mg/kg body weight (0.1 mg/kg for pregnant women), which would also apply to the metabolites thiophanate-methyl and benomyl [5].

Analytical Methods and Experimental Protocols

Monitoring this compound residues requires sensitive and specific analytical methods. The general workflow and specific methodologies from recent research are outlined below.

G cluster_1 Sample Preparation cluster_2 Instrumental Analysis start Sample Collection extraction Extraction start->extraction cleanup Clean-up extraction->cleanup homo Homogenization (e.g., of fruit, vegetable, soil) extraction->homo extr_m Solvents: Acetonitrile, Ethyl Acetate with salts for partitioning extraction->extr_m analysis Analysis & Detection cleanup->analysis clean_m Techniques: SPE, d-SPE cleanup->clean_m data Data Processing & Quantification analysis->data anal_m HPLC, GC, Voltammetry analysis->anal_m det_m MS/MS, UV, Fluorescence Sensor (for voltammetry) analysis->det_m quant_m Comparison with analytical standard data->quant_m

Sample Analysis Workflow for this compound Residues

Detailed Methodologies

The following table summarizes specific experimental protocols cited in recent research, which can serve as a reference for method development.

Application / Matrix Detailed Experimental Protocol

| Analysis in Aqueous Environments (e.g., River Water, Effluents) | 1. Sample Prep: Water samples are filtered to remove suspended particles. 2. Extraction: Solid-Phase Extraction (SPE) is commonly used to concentrate the analyte. 3. Analysis: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is used for separation, identification, and quantification. This method helps assess potential sources and environmental levels [3]. | | Determination in Fruit Juice (e.g., Orange Juice) | 1. Electrode Modification: A Glassy Carbon Electrode (GCE) is modified with a hybrid material to enhance sensitivity and selectivity. 2. Voltammetric Measurement: Differential Pulse Voltammetry (DPV) or a similar technique is employed. This compound undergoes a redox reaction at the electrode surface, producing a measurable current signal proportional to its concentration [3]. | | Photothermal Assay in Produce (e.g., Citrus, Cabbage) | 1. Derivatization: The sample is processed and mixed with reagents that initiate a colorimetric reaction specific to this compound. 2. Heating: The sample is illuminated with a laser, and the presence of this compound influences the local heating effect. 3. Detection: The temperature change (photothermal signal) is measured using a simple thermometer, providing a quantitative readout [3]. | | Soil Microbial Activity Impact | 1. Treatment: Soil samples are treated with this compound, tebuconazole, or a combination, at environmentally relevant concentrations. 2. Incubation & Measurement: Soils are incubated under controlled conditions. Microbial activity is monitored over time by measuring soil respiration rates (e.g., CO₂ evolution) or enzyme activities. This assesses the differential impact of fungicides on soil health [3]. |

Key Compliance and Research Considerations

For researchers and professionals, the following points are critical:

  • Dynamic Regulatory Environment: The EU is actively moving towards lowering MRLs to the limit of detection (0.01 mg/kg) for more commodities [4]. Japan's ongoing risk assessment is likely to result in new, harmonized MRLs for this compound and related fungicides [5].
  • Analytical Standard: For quantitative analysis, high-purity analytical standards like this compound-D4 (isotopically labeled) are used for method calibration and validation to ensure accuracy [3].
  • Shared Toxicological Limits: Note that thiophanate-methyl and benomyl degrade into this compound in plants. Therefore, group limits based on this compound's toxicology are being established, as seen in the Japanese assessment [5].

References

Carbendazim in the Food Chain: Occurrence, Transfer, and Toxicological Implications - A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Carbendazim (methyl benzimidazol-2-ylcarbamate) is a broad-spectrum systemic fungicide belonging to the benzimidazole group that has been extensively used worldwide in agriculture, horticulture, and forestry for controlling fungal diseases. As a key pesticide in global food production systems, this compound plays a critical role in protecting crops from significant fungal damage. However, its persistent nature and systemic properties have raised substantial concerns regarding its environmental fate and potential for transfer through food chains, ultimately posing risks to ecosystem integrity and human health. The extensive and repeated application of this compound across diverse agricultural systems has resulted in its detection as a contaminant of emerging concern in various environmental compartments and food products.

This comprehensive technical review synthesizes current scientific evidence on this compound's behavior in environmental systems, its transfer mechanisms through trophic levels, advanced detection methodologies, molecular mechanisms of toxicity, and evolving regulatory frameworks. The information presented herein is particularly relevant for researchers, risk assessors, and regulatory professionals engaged in environmental toxicology, food safety, and public health protection, providing a scientific basis for developing evidence-based management strategies for this widely used fungicide.

Chemical Identity and Properties

This compound (IUPAC name: methyl benzimidazol-2-ylcarbamate) is a systemic benzimidazole carbamate fungicide with the chemical formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol. Its chemical structure features a benzimidazole ring system with a carbamate functional group at the 2-position, which is essential for its antifungal activity [1] [2].

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical formula C₉H₉N₃O₂ [1]
Molecular weight 191.19 g/mol [1]
Water solubility 8.0 mg/L at 20°C, pH 7 [1]
Melting point 305°C (decomposes before boiling) [1]
Octanol-water partition coefficient (Log KOW) Not specified in sources -
Vapor pressure Low volatility [1]
Soil half-life 6-12 months in bare soil; 3 months on turf [2] [3]
Water half-life 2-25 months under aerobic/anaerobic conditions [2]

This compound functions as a microtubule assembly inhibitor, specifically targeting fungal β-tubulin to disrupt mitosis and cell division. This mode of action makes it particularly effective against a broad spectrum of fungal pathogens including Ascomycetes, Basidiomycetes, and Deuteromycetes [1] [2]. The fungicide can be metabolized from other benzimidazole fungicides such as benomyl and thiophanate-methyl, and it can also function as a preservative in non-agricultural applications including paints, textiles, paper, and leather industries [1] [4] [2].

Environmental Occurrence and Food Chain Transfer

Environmental Occurrence and Persistence

This compound demonstrates concerning environmental persistence with a half-life ranging from 6 to 12 months in bare soil and approximately 3 months on turf [2] [3]. In aquatic systems, its persistence is even more pronounced with a half-life extending from 2 to 25 months under various aerobic and anaerobic conditions [2]. This extended environmental residence time facilitates its widespread distribution and potential for bioaccumulation.

Monitoring studies have detected this compound across diverse environmental matrices:

  • Surface waters: Detected at concentrations of 0.01 μg/L at the Kibuye sampling point of Lake Kivu [2]
  • Urban water systems: Found in 80% of water samples from urban streams in the Brazilian Amazon with concentrations reaching 214 ng/L [2]
  • Agricultural regions: Residues detected in over 80% of samples from African palm crops and nearby urban areas, with urban concentrations reaching 31 ng/L [2]

The broad-spectrum efficacy of this compound against diverse fungal pathogens has led to its extensive application on numerous crops including bananas, mangoes, strawberries, oranges, cereals, rapeseed, and ornamental plants [2]. While this wide application scope provides effective fungal control, it also creates multiple pathways for environmental dispersion and food chain entry.

Food Chain Transfer and Bioaccumulation

This compound demonstrates significant transfer potential from treated crops to various food products, with particular concern for apicultural products. Research on residue transfer from rape flowers to bee products reveals distinct patterns of accumulation across different matrices [5].

Table 2: this compound Residue Transfer from Rape Flowers to Apicultural Products

Matrix Maximum Residue Level Detection Day Transfer Factor
Bee pollen 1.10 ± 0.03 mg/kg 18 Highest
Royal jelly 0.077 ± 0.002 mg/kg 22 Intermediate
Honey 0.032 ± 0.001 mg/kg 24 Lowest

The data indicates that pollen accumulates substantially higher residue levels compared to honey and royal jelly, with concentrations approximately 10-fold greater than those found in other apicultural products [5]. This differential accumulation highlights the potential for trophic transfer and demonstrates how application timing relative to crop flowering periods significantly influences eventual residue levels in bee products.

Additional studies have confirmed nearly complete transfer (approaching 100%) of this compound residues from dried tea leaves to brewed tea, indicating high mobility in infusion processes [2]. These findings underscore the importance of considering both direct consumption and food processing pathways when assessing human exposure potential.

Analytical Methodologies

Extraction and Clean-up Methods

Robust analytical methods are essential for monitoring this compound residues across complex environmental and food matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been widely adopted for sample preparation, particularly for bee pollen, honey, and royal jelly [5]. This method typically involves acetonitrile extraction followed by dispersive solid-phase clean-up using sorbents like primary secondary amine (PSA) and C18, effectively removing interfering compounds while maintaining high analyte recovery [5].

For fruit and vegetable matrices, liquid-liquid extraction with ethyl acetate has proven effective, providing recovery rates no less than 77% for this compound [6]. Alternative approaches include supercritical fluid extraction, which offers advantages for complex matrices with minimal solvent consumption [3].

Detection and Quantification Techniques

Chromatographic techniques coupled with various detection systems represent the gold standard for this compound quantification:

  • HPLC/ESI-MS/MS: Highly effective for apicultural products with a limit of quantification (LOQ) of 0.01 mg/kg in pollen, honey, and royal jelly [5]
  • HPLC-UV: Suitable for fruit matrices with a detection level of 0.01 mg/kg [6]
  • GC-MS: Requires derivatization with pentafluorobenzylbromide for this compound determination [4]

Emerging electroanalytical sensors present promising alternatives for rapid, sensitive, and cost-effective this compound detection:

G Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction QuEChERS Clean-up Clean-up Extraction->Clean-up d-SPE Analysis Analysis Clean-up->Analysis HPLC/ESI-MS/MS HPLC/ESI-MS/MS Analysis->HPLC/ESI-MS/MS HPLC-UV HPLC-UV Analysis->HPLC-UV GC-MS GC-MS Analysis->GC-MS Electrochemical Sensors Electrochemical Sensors Analysis->Electrochemical Sensors Quantification Quantification HPLC/ESI-MS/MS->Quantification LOQ: 0.01 mg/kg Electrochemical Sensors->Quantification LOD: 0.1 nM

*Electrochemical sensors have achieved remarkable sensitivity with detection limits as low as 0.1 nM using advanced nanocomposite materials like MXene@AgNCs/NH2-MWCNTs, rivaling traditional chromatographic methods while offering potential for field-deployable applications [7].

Toxicological Profiles

Metabolic Pathways and Mechanisms of Toxicity

This compound exerts its toxic effects through multiple interconnected mechanisms, with microtubule disruption representing its primary molecular target. The compound specifically binds to β-tubulin, inhibiting polymerization and proper microtubule assembly, which leads to mitotic spindle abnormalities and subsequent cell cycle arrest [8] [3]. This fundamental mechanism underlies both its fungicidal activity and its toxicity in non-target organisms.

At the cellular level, this compound induces oxidative stress by generating reactive oxygen species (ROS) that deplete antioxidant defense systems including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and reduced glutathione (GSH) [4] [3]. The resulting oxidative damage to cellular macromolecules including lipids, proteins, and DNA contributes significantly to its toxic manifestations across organ systems.

Human and Mammalian Toxicology

Animal studies have identified several sensitive targets for this compound toxicity with implications for human health risk assessment:

  • Reproductive system: Testicular toxicity, reduced sperm count and quality, hormonal disturbances, and infertility [4] [3]
  • Developmental effects: Embryotoxicity, teratogenicity, and developmental abnormalities [9] [3]
  • Hepatotoxicity: Liver dysfunction evidenced by elevated ALT, AST, ALP, GGT, and bilirubin [4]
  • Renal toxicity: Impaired kidney function indicated by increased urea and creatinine levels [4]
  • Hematological effects: Alterations in white blood cell counts, neutrophils, lymphocytes, and platelet counts [4]
  • Endocrine disruption: Interference with follicle-stimulating hormone (FSH), testosterone, thyrotropin, triiodothyronine, and tetraiodothyronine levels [4]

Recent risk assessments have proposed an Acceptable Daily Intake (ADI) of 0.025 mg/kg body weight/day and an Acute Reference Dose (ARfD) of 0.14 mg/kg body weight for the general population, with a lower ARfD of 0.1 mg/kg body weight for pregnant women [10]. These values reflect concerns regarding developmental and reproductive toxicity observed in animal models.

Genotoxicity and Carcinogenicity

This compound demonstrates aneugenic potential (chromosome loss) rather than clastogenic activity (chromosome breakage), as confirmed by advanced mechanistic assays using biomarkers such as phosphorylated histone 3 (pH3) and γH2AX [8]. This aneugenic mode of action occurs through disruption of microtubule dynamics during cell division, leading to chromosomal missegregation and micronucleus formation.

The International Agency for Research on Cancer (IARC) has not classified this compound regarding its carcinogenicity to humans. However, its aneugenic properties and ability to induce cellular transformations in experimental systems warrant consideration in cancer risk assessment frameworks [8] [3].

Regulatory Status

The regulatory landscape for this compound varies significantly across international jurisdictions, reflecting differing risk assessments and policy approaches:

Table 3: International Regulatory Status and MRLs for this compound

Region Status Example MRLs Key Restrictions
European Union Not approved 0.2 mg/kg (apples) Banned for agricultural use
United States Not approved Not established Banned
Australia Not approved Not established Banned
Japan Approved (under review) 3 mg/kg (apples) Proposed ADI: 0.025 mg/kg/bw/day
China Approved 5 mg/kg (apples) In use
Brazil Approved Established In use

The regulatory divergence observed across regions presents challenges for international trade in food commodities, particularly for products such as fruits and vegetables where this compound applications may have been used during production [10] [7]. Japan's Food Safety Commission is currently conducting a comprehensive risk assessment of benzimidazole fungicides including this compound, thiophanate-methyl, and benomyl, with a public consultation period from May to June 2025 [10]. This ongoing assessment may influence future international regulatory harmonization efforts.

Remediation Strategies

Microbial Degradation

Bioremediation approaches utilizing this compound-degrading microorganisms represent a promising, environmentally friendly strategy for residue mitigation. Numerous bacterial and fungal species have demonstrated the capacity to degrade this compound into less toxic metabolites:

  • Bacterial degraders: Bacillus subtilis, Pseudomonas spp., Rhodococcus spp., Sphingomonas paucimobilis, Aeromonas hydrophila, Ralstonia sp., and Streptomyces sp. [2] [3]
  • Fungal degraders: Trichoderma species and Alternaria strains [3]
  • Common metabolic pathway: Initial hydrolysis of this compound to 2-aminobenzimidazole (2-AB), followed by ring cleavage and subsequent mineralization [2]

Microbial degradation typically initiates with hydrolysis of the carbamate ester bond, mediated by specific enzymes such as MheI and CbmA, which are responsible for breaking ester and amide bonds respectively [2]. The success of field-scale bioremediation depends on optimizing environmental conditions including temperature, pH, nutrient availability, and microbial community structure.

Abiotic Degradation

Several physical and chemical methods have been investigated for this compound degradation:

  • Advanced oxidation processes: Photocatalysis, ozone treatment (O3/US), and electrochemical oxidation [2]
  • Radiation techniques: Gamma radiation demonstrated effectiveness but with high infrastructure costs [2]
  • Nanomaterial-based remediation: Engineered nanoparticles showing potential for catalytic degradation

While these abiotic approaches can achieve rapid degradation, they often face limitations including high energy requirements, significant operational costs, and potential formation of transformation products whose toxicity may not be fully characterized [2]. Integration of abiotic and biotic approaches may offer synergistic benefits for efficient and cost-effective this compound remediation across different environmental contexts.

Conclusion

This compound represents a significant case study in the complex interplay between agricultural productivity, environmental persistence, and public health protection. The extensive data summarized in this review demonstrates that:

  • This compound's chemical stability and systemic properties facilitate its transfer through food chains, with measurable residues detected in diverse environmental media and agricultural products.

  • The compound's mechanistic toxicity through microtubule disruption manifests in multiple organ systems, with particular concerns regarding reproductive, developmental, and endocrine effects.

  • Advanced analytical methods continue to evolve, with electrochemical sensors emerging as promising tools for rapid, sensitive monitoring to support regulatory compliance and exposure assessment.

  • International regulatory divergence creates challenges for global food trade and underscores the need for continued evidence-based risk assessment and harmonization efforts.

  • Remediation strategies, particularly microbial degradation approaches, show significant promise for mitigating environmental residues but require further development for field-scale applications.

References

Comprehensive HPLC Application Notes and Protocols for Determination of Carbendazim Residues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carbendazim and HPLC Analysis Principles

This compound (methyl N-(1H-benzimidazol-2-yl)carbamate) is a broad-spectrum systemic fungicide belonging to the benzimidazole group that is extensively used in agriculture for pre- and post-harvest protection of crops against fungal diseases. As a degradation product of benomyl and thiophanate-methyl, this compound exhibits significant chemical stability due to its benzimidazole ring structure, leading to concerns about environmental persistence and potential human health impacts. The World Health Organization classifies this compound as a highly dangerous pesticide with possible carcinogenic effects on humans, establishing the critical need for reliable monitoring methods in various matrices [1].

High-Performance Liquid Chromatography (HPLC) has emerged as a fundamental analytical technique for this compound determination due to its robustness, sensitivity, and compatibility with various detection systems. HPLC methods are particularly suited for this compound analysis because the compound is thermally labile, making gas chromatography challenging without derivation. The chromatographic behavior of this compound is influenced by its molecular structure, particularly the benzimidazole ring which contains nitrogen atoms that can interact with stationary phases and impact retention characteristics. These methods must be capable of detecting this compound at trace levels, often far below the Maximum Residue Limits (MRLs) established by regulatory authorities, which vary significantly between countries—for example, ranging from 0.2 mg kg⁻¹ in the EU/UK to 5 mg kg⁻¹ in China for apples [1].

Sample Preparation Methods and Protocols

Sample Extraction Techniques

Proper sample preparation is critical for accurate quantification of this compound residues, as food and environmental matrices contain numerous compounds that can interfere with analysis. The extraction efficiency fundamentally determines method sensitivity and reliability. For this compound extraction from vegetable samples, the optimized protocol involves homogenizing representative samples and employing alkaline acetonitrile extraction (acetonitrile with 1% ammonium hydroxide) followed by cleanup using NH₂ solid-phase extraction (SPE) cartridges [2]. This approach capitalizes on this compound's stability in alkaline conditions while effectively removing acidic interferents.

For high-lipid matrices like pequi pulp, Solid-Liquid Extraction with Low-Temperature Partitioning (SLE-LTP) has demonstrated excellent recovery rates. The optimized SLE-LTP protocol requires: 500 mg of homogenized sample, 7.2 mL of ethyl acetate as extraction solvent, 3.4 mL of water, and a freezing time of 3 hours at -20°C. After freezing, the organic phase remains liquid and contains the target analytes, ready for direct analysis without additional cleanup steps. This method has shown recovery rates of 86-118% for this compound and other pesticides in complex matrices [3]. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has also been successfully adapted for this compound extraction from various matrices, particularly when combined with HPLC-UV or HPLC-PDA systems [4].

Sample Cleanup and Concentration

Cleanup procedures are essential for removing co-extracted compounds that can interfere with chromatographic separation and detection. For this compound analysis in orange and soil matrices, researchers have implemented an NH₂ solid-phase extraction cleanup following initial extraction with alkaline acetonitrile. The procedural details involve conditioning the NH₂ cartridge with 5 mL of acetonitrile, loading the extract, washing with 3 mL of acetonitrile, and eluting with 5 mL of acetonitrile containing 2% formic acid. This protocol yields recoveries of 89.2-102% with relative standard deviations of 1.8-9.1% at spiking levels of 0.05-0.5 mg/kg [2].

Table 1: Sample Preparation Methods for Different Matrices

Matrix Extraction Method Extraction Solvent Cleanup Procedure Recovery (%) RSD (%)
Vegetables Alkaline acetonitrile Acetonitrile (1% NH₄OH) NH₂ SPE 89.2-102 1.8-9.1
Cauliflower Modified QuEChERS Acetonitrile Dispersive SPE 97-103 <6
Orange Alkaline acetonitrile Acetonitrile (pH ~8) NH₂ SPE 89.2-102 1.8-9.1
Pequi pulp SLE-LTP Ethyl acetate None (freezing) 86-118 <10
Soil Modified QuEChERS Acetonitrile Dispersive SPE 91-94 <6

The following workflow diagram illustrates the complete sample preparation process for this compound analysis in various matrices:

G Start Sample Collection H1 Homogenization Start->H1 Vegetables/Fruits/Soil H2 Extraction H1->H2 Alkaline Acetonitrile or SLE-LTP H3 Cleanup H2->H3 NH₂ SPE or d-SPE H4 Concentration H3->H4 Nitrogen Evaporation H5 Reconstitution H4->H5 Mobile Phase End HPLC Analysis H5->End HPLC Ready

HPLC Analytical Conditions and Method Validation

HPLC Instrumentation and Chromatographic Conditions

The separation efficiency for this compound analysis depends on optimal selection of stationary phases, mobile phase composition, and detection parameters. For vegetable samples, researchers have achieved excellent results using a Luna C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase comprising 10 mmol/L ammonium acetate solution (A) and acetonitrile (B) in a gradient elution program: 0→15 min, 20% B; 15→25 min, 80% B; 25→35 min, 20% B at a flow rate of 1.0 mL/min. Detection is performed at 275 nm with an injection volume of 20 μL [2]. This method demonstrates a linear relationship between peak area and concentration in the range of 0.02-5.0 mg/L for this compound.

For multi-residue analysis in must and wine, an alternative approach employs a linear gradient from 20 to 80% acetonitrile in water at a flow rate of 2 mL/min with detection at 220 nm [5]. The pH of the extraction procedure significantly impacts recovery rates for different fungicides—high pH (7-8) favors this compound recovery while low pH (3) optimizes folpet recovery. This presents a challenge in multi-residue methods and may require compromise conditions or specialized pH-adjusted extraction protocols [5]. More recent advancements have incorporated HPLC-photodiode array detection (PDA) systems, which provide improved spectral verification capabilities for compound identification [4].

Method Validation Parameters

Rigorous method validation is essential for regulatory compliance and ensuring reliable quantification. For the determination of this compound in vegetable samples using HPLC-UV, the method demonstrates a limit of detection (LOD) of 0.003 mg kg⁻¹ and a limit of quantification (LOQ) of 0.030 mg kg⁻¹, far below the Codex Maximum Residue Limits. The method exhibits good recoveries from spiked pooled vegetable samples ranging from 92.5% to 96.0% with relative standard deviation (RSD) of 2.1% to 5.9% at spiked levels of 0.05-0.30 mg kg⁻¹ [6].

In cauliflower and soil matrices, a validated method shows a linear range of 0.01-1 mg/L with a correlation coefficient of 0.999 and LOQ of 0.05 mg/kg. The average recovery ranges from 97% to 103% for cauliflower and 91% to 94% for soil, with RSD values consistently below 6% [4]. These validation parameters meet the criteria established by international guidelines for pesticide residue analysis in food commodities.

Table 2: HPLC Analytical Conditions and Method Validation Parameters

Parameter Vegetables [6] Cauliflower [4] Orange [2] Must/Wine [5]
Column Luna C18 C18 Luna C18 C18
Dimensions 250 × 4.6 mm, 5 μm 250 × 4.6 mm, 5 μm 250 × 4.6 mm, 5 μm 250 × 4.6 mm, 5 μm
Mobile Phase Ammonium acetate:ACN Not specified Ammonium acetate:ACN Water:ACN gradient
Gradient Yes (20-80% ACN) Not specified Yes (20-80% ACN) Yes (20-80% ACN)
Flow Rate 1.0 mL/min Not specified 1.0 mL/min 2.0 mL/min
Detection UV PDA UV (275 nm) UV (220 nm)
Injection 20 μL Not specified 20 μL Not specified
LOD 0.003 mg/kg Not specified 0.05 mg/kg 0.05-0.2 mg/L
LOQ 0.03 mg/kg 0.05 mg/kg 0.05-0.1 mg/kg 0.2 mg/L
Linearity 0.02-5.0 mg/L 0.01-1 mg/L 0.02-5.0 mg/L Not specified

Applications in Food and Environmental Analysis

Food Commodity Analysis

HPLC-based methods have been extensively applied to monitor this compound residues in various food commodities. In a comprehensive study examining vegetables from Chiang Mai city fresh markets, this compound residues were detected in 66% of 32 vegetable samples analyzed. Despite this frequent occurrence, health risk assessment indicated that the chronic daily intake (CDI) from consuming these contaminated vegetables remained below 100% of the Acceptable Daily Intake (ADI) of 0.03 mg kg⁻¹ body weight per day, suggesting limited health concerns from these exposure levels [6]. The study highlights the importance of monitoring programs even when immediate health risks appear low.

For fruit analysis, this compound residues have been determined in oranges using HPLC with SPE cleanup, achieving method detection limits of 0.05 mg/kg in sarcocarp and soil, and 0.1 mg/kg in pericarp and whole orange [2]. In apples, where the maximum residue limit in China is 5 mg/kg, HPLC methods have been developed that can accurately quantify residues far below this regulatory threshold [7]. The dissipation kinetics of this compound in cauliflower followed first-order kinetics with a half-life of 2.67 days in the vegetable matrix itself, suggesting relatively rapid degradation under field conditions [4].

Environmental and Consumer Safety Assessment

HPLC methods play a crucial role in environmental monitoring and consumer safety assessment of this compound residues. Research on cauliflower has demonstrated that household processing methods significantly reduce residue levels, with a combination of 1% sodium chloride and 2% tamarind water achieving a high removal rate of over 85%—far more effective than washing with tap water alone [4]. These findings provide valuable guidance for consumers seeking to minimize pesticide exposure.

Risk assessment studies calculate risk quotients by comparing actual exposure levels with established safety thresholds. For this compound in cauliflower samples, risk quotients ranged between 0.11-3.35% for rural populations and 0.13-4.07% for urban groups, all significantly below 100%, indicating a low dietary risk for consumers [4]. These assessments rely heavily on accurate residue data generated by robust HPLC methods. The environmental fate of this compound has also been studied using HPLC methodologies, with dissipation in soil following first-order kinetics and displaying a half-life of 2.77 days, slightly longer than in cauliflower matrices [4].

Table 3: this compound Residue Findings and Safety Assessment in Various Studies

Study Matrix Sample Source Detection Rate Residue Range (mg/kg) Risk Assessment Reference
Vegetables Chiang Mai markets 66% (21/32 samples) Not specified CDI <100% ADI [6]

| Cauliflower | Supervised trials | Not specified | comprehensive="" consistent="" gradient="" matrix="" method="" recovery="" retention="" system="" 0.11-4.07%="" 0.4-1.5="" 0.8-1.2,="" 10%="" 2.77="" 20%="" 5="" 5-day="" 5.1="" 5.2="" 70-120%="" 86-118%="" 90-100%="" <5="" [7]="" [4]="" [3].="" [5]="" a="" absence="" according="" acetate="" acetonitrile="" achieve="" additional="" address="" amine="" ammonium="" analysis,="" analytical="" and="" another="" apple="" as="" assessments="" asymmetry="" at="" baseline="" batch="" be="" before="" below="" between="" black="" blank="" blanks="" blanks,="" buffering="" buffers)="" by="" c18="" calibration="" can="" this compound="" carbon="" challenge="" challenges="" challenging="" characteristics.="" cleaning="" cleanup="" co-extracted="" column="" common="" complex="" compliance,="" compounds.="" considerations="" contains="" control="" control="" controlled.="" criteria,="" data.="" days="" demonstrated="" depends="" deteriorates="" development="" dissipation="" each="" essential="" evaluating="" extraction="" factor,="" factors="" fall="" fluctuations.="" followed="" for="" from="" fruits,="" functional="" generating="" graphitized="" groups="" guidelines.="" half-life:="" if="" implementing="" improve="" improves="" in="" include="" influenced="" injections.="" interference="" interference="" interfering="" international="" ionizable="" is="" issue,="" kg="" l="" leaching="" leading="" like="" low="" maintaining="" materials)="" matrices,="" matrix="" matrix-matched="" may="" methanol)="" method="" mg="" minimum.="" mobile="" modifying="" most="" must="" necessary="" not="" notably="" occurs,="" of="" often="" optimization="" or="" original="" over="" parameters="" particularly="" peaks="" performance="" performed="" ph="" ph,="" phase="" phi="" phosphate="" plates="" plates,="" potential="" potentially="" primary="" procedural="" procedures="" produces="" production="" properly="" protocols="" quality="" rates="" re-equilibration="" recovery="" reference="" regulating="" regulatory="" reliable="" repeated="" represents="" reproducibility="" reproducibility.="" residue="" restores="" retention="" rq:="" rsd="" samples="" samples.="" secondary="" selectivity.="" separation="" sequence,="" shifts="" should="" significant="" significantly="" soil="" soil.="" solutions="" solvents="" some="" sorbents="" specificity="" specified="" stability="" standards,="" status="" steps="" strong="" studies="" study="" such="" suitability="" switching="" system="" tailing="" technical="" temperature="" tests="" the="" theoretical="" this,="" through="" tighter="" time="" time,="" to="" troubleshooting="" typically="" values="" vegetables,="" well-performing="" when="" whose="" wine="" with="" within="" |="">2000, and RSD of retention times <1% across replicate injections. Maintaining detailed instrument logbooks tracking column performance, mobile phase preparation, and detector performance trends facilitates troubleshooting and method transfer between laboratories.

Conclusion

HPLC-based methods with various detection systems have proven to be robust, sensitive, and versatile tools for determining this compound residues in diverse matrices including fruits, vegetables, grains, and environmental samples. The methodologies outlined in these application notes provide researchers with validated protocols that can be implemented directly or adapted to specific laboratory requirements. The continuing evolution of HPLC technologies, particularly improvements in column chemistry and detection systems, promises even greater sensitivity and efficiency in this compound monitoring.

The regulatory landscape for this compound continues to evolve as new toxicological data emerges, with likely trends including further reduction of MRLs and expanded monitoring requirements. Analytical methods must keep pace with these developments through ongoing refinement and validation. The fundamental protocols described herein provide a solid foundation for laboratories engaged in pesticide residue analysis, food safety testing, and environmental monitoring programs concerned with accurate quantification of this compound and similar fungicidal compounds.

References

Comprehensive Application Note: QuEChERS Extraction of Carbendazim from Fatty Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carbendazim Analysis in Complex Matrices

This compound is a broad-spectrum benzimidazole fungicide widely used in agricultural practices globally for controlling fungal diseases in various crops. Despite its effectiveness, this compound has been classified in the hazardous category of chemicals by the World Health Organization and appears on the priority list of endocrine-disrupting chemicals from the European Commission, necessitating rigorous monitoring in food commodities. The non-degradable nature and extensive use of this compound have led to the accumulation of its residues in the environment and potential transfer to animal products through contaminated feed, creating significant analytical challenges for food safety laboratories worldwide [1].

The analysis of this compound in fatty matrices presents unique challenges due to the compound's polar nature and the complexity of the sample matrices. Fatty samples such as eggs, edible insects, and lipid-rich plant materials contain substantial amounts of proteins (44-58%), fats (15-25%), and various minerals that can interfere with analytical measurements. These matrix components can cause significant ion suppression or enhancement in liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems, leading to inaccurate quantification if not properly addressed during sample preparation. The development of robust, efficient extraction and cleanup methods is therefore essential for accurate this compound monitoring in these challenging matrices [2] [1].

Chemical Properties and Analytical Challenges

Key Properties of this compound

This compound (methyl benzimidazol-2-ylcarbamate) exhibits several physicochemical properties that significantly influence its analytical behavior in different matrices. With a molecular weight of 191.19 g/mol and moderate water solubility (8 mg/L at 20°C), this compound presents extraction challenges that require optimized conditions. The compound's polar nature and log P value of approximately 1.5 dictate its partitioning behavior in extraction solvents, while its stability under various pH conditions must be considered during method development. These properties necessitate careful selection of extraction solvents, cleanup sorbents, and chromatographic conditions to ensure accurate quantification, particularly in complex fatty matrices where this compound can form non-covalent interactions with matrix components [1].

Matrix-Related Challenges

Fatty matrices present multiple interference sources that complicate this compound analysis. Triglycerides, phospholipids, and free fatty acids can co-extract with the target analyte, leading to matrix effects in LC-MS/MS systems that manifest as signal suppression or enhancement. Additionally, the presence of pigments (e.g., chlorophyll in plant materials) and sterols can interfere with both extraction efficiency and chromatographic separation. These challenges are particularly pronounced in samples such as eggs, edible insects (e.g., Protaetia brevitarsis with 15-17% fat content), avocado, and vegetable oils, where fat content can exceed 25% of the matrix composition. Without effective cleanup, these matrix components can accumulate in chromatographic systems, causing column fouling, retention time shifts, and reduced detector sensitivity over time [3] [1].

Method Selection and Optimization

QuEChERS Method Variations

The selection of an appropriate QuEChERS methodology represents a critical first step in developing an effective analytical approach for this compound in fatty matrices. Three main official methods have been established, each with specific advantages for particular matrix types:

  • Original 2003 Method: Developed by Anastassiades et al., this foundational approach utilizes 4g MgSO₄ and 1g NaCl for extraction without buffering. It is particularly suitable for non-base-sensitive compounds but may provide suboptimal recovery for pH-dependent pesticides like this compound in certain matrices. The method's simplicity makes it appropriate for less complex fatty samples with minimal pH sensitivity requirements [4].

  • AOAC 2007.01 Method: This refined version incorporates 6g MgSO₄ and 1.5g sodium acetate for enhanced acetate buffering capacity, providing superior pH control during extraction (pH ~4.8-5.5). The improved buffering stabilizes pH-sensitive compounds like this compound, making this method particularly suitable for fatty matrices where analyte stability may be compromised by matrix-induced pH fluctuations [4].

  • EN 15662 Method: Employing 6g MgSO₄ and 1.5g sodium citrate, this European standard method provides intermediate buffering strength through citrate buffering. While not specifically referenced in the available literature for this compound analysis in fatty matrices, it represents a viable alternative for laboratories operating under European regulatory frameworks [4].

For this compound analysis in challenging fatty matrices, the AOAC 2007.01 method is generally recommended due to its superior buffering capacity and demonstrated effectiveness across various sample types [4] [5].

Optimization Approaches

Recent advancements in QuEChERS method development have incorporated chemometric tools for systematic optimization of extraction parameters. The Plackett-Burman (P-B) screening design enables efficient identification of significant factors affecting recovery early in method development when complete system knowledge is unavailable. This is particularly valuable for complex matrices where multiple interactions between variables can impact analytical outcomes. Following factor screening, Central Composite Design (CCD) combined with Derringer's Desirability Function (DF) allows simultaneous optimization of multiple response variables, such as recovery, precision, and matrix effect reduction. This approach has demonstrated success in developing modified QuEChERS methods for pesticide determination in fruits and vegetables, achieving mean recoveries of 70.4-113.9% with relative standard deviations below 16.9% [6].

Detailed Experimental Protocols

Sample Preparation and Extraction

Table 1: Sample Preparation Requirements for Various Fatty Matrices

Matrix Type Sample Weight Homogenization Additional Processing Special Considerations
Eggs and egg products 5-10 g Mechanical blending None Ensure representative sampling of whole eggs
Edible insects (P. brevitarsis) 5 g Pulverization after freezing None High chitin content requires thorough grinding
Fruits with high fat content (avocado) 10-15 g Homogenization None Rapid processing to prevent oxidation
Animal tissues 5-10 g Grinding with anhydrous Na₂SO₄ Freeze-drying optional Fat removal may be necessary for very high-fat tissues

Proper sample homogenization represents a critical first step in ensuring analytical representativeness. For eggs and egg products, thorough mixing of yolk and albumen is essential, while for edible insects and animal tissues, cryogenic grinding may be necessary to achieve uniform particle size distribution. The sample size typically ranges from 5-15g, with smaller masses (5g) recommended for extremely fatty matrices to minimize interference load [2] [1].

The extraction procedure follows this optimized protocol:

  • Weigh 5.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube.
  • Add 10 mL of acetonitrile containing 1% formic acid to the sample. Formic acid addition improves extraction efficiency for this compound and other polar pesticides by promoting protonation and reducing interaction with matrix components.
  • Vigorously shake the mixture for 1 minute using a vortex mixer or mechanical shaker at maximum speed to ensure complete sample-solvent interaction.
  • Add extraction salts—typically 4g anhydrous MgSO₄ and 1g NaCl for the original method, or 6g MgSO₄ and 1.5g sodium acetate for the AOAC method. Immediate shaking for 1 minute is crucial to prevent salt clumping and ensure proper phase separation.
  • Centrifuge the samples at ≥3000 RCF for 5 minutes to achieve clear phase separation. The acetonitrile layer (upper phase) contains the target analytes, while the pellet consists of precipitated proteins, carbohydrates, and other water-soluble matrix components [4] [7] [1].
Cleanup Procedures for Fatty Matrices

Table 2: dSPE Cleanup Options for this compound in Fatty Matrices

Cleanup Type Sorbent Composition Recommended Matrix Advantages This compound Recovery
Standard fatty 150 mg MgSO₄, 25 mg PSA, 25 mg C₁₈ Medium-fat content samples (<15% fat) Effective for fatty acids and polar interferences 77.9-80.8%
Enhanced fatty 150 mg MgSO₄, 50 mg PSA, 50 mg C₁₈ High-fat content samples (15-25% fat) Increased capacity for fatty acid removal 75-85% (estimated)
Pigmented fatty 150 mg MgSO₄, 25 mg PSA, 25 mg C₁₈, 25 mg GCB Pigmented matrices (spinach, carrots) Removes chlorophyll and carotenoids Not recommended (this compound retention)
Low-temperature 150 mg MgSO₄, 25 mg PSA, 25 mg C₁₈ + freezing Very high-fat content (>25%) Excellent phospholipid and triglyceride removal 77.9-80.8%

For fatty matrices, a two-pronged cleanup approach combining low-temperature precipitation and dispersive Solid Phase Extraction (d-SPE) has demonstrated superior effectiveness. The optimized protocol involves:

  • Low-temperature precipitation: Transfer 1 mL of the acetonitrile extract to a 2-mL d-SPE tube and incubate at -20°C for 24 hours. This extended freezing period promotes precipitation of phospholipids, triglycerides, and other high-molecular-weight interferences that would otherwise compromise chromatographic performance.

  • d-SPE cleanup: After freezing, add d-SPE sorbents directly to the tube. For most fatty matrices containing this compound, a mixture of 150 mg MgSO₄, 25 mg PSA, and 25 mg C₁₈ provides optimal cleanup without significant analyte loss. PSA removes fatty acids, sugars, and other polar organic acids, while C₁₈ targets non-polar interferents including sterols and residual triglycerides.

  • Vortex and centrifuge: Vigorously shake the mixture for 30 seconds followed by centrifugation at ≥5000 RCF for 2 minutes to pellet the sorbents and precipitated matrix components.

  • Final filtration: Transfer the supernatant to an autosampler vial through a 0.22 μm membrane filter to remove particulate matter that could compromise the chromatographic system [1].

It is important to note that graphitized carbon black (GCB) should be avoided in this compound cleanup procedures, as its strong retention of planar molecules can lead to significant analyte loss and reduced recovery. Studies have demonstrated that alternative carbon materials like CarbonX provide comparable pigment removal without the excessive retention of this compound, though testing with specific matrices is recommended [3].

Analysis and Method Validation

LC-MS/MS Analysis Conditions

The analysis of this compound in fatty matrices requires optimized chromatographic conditions to achieve adequate separation from residual matrix interferences and isobaric compounds. The following instrumentation and conditions have demonstrated success in this compound analysis:

  • Instrumentation: Liquid chromatography system coupled with tandem mass spectrometer (e.g., AB SCIEX Exion LC with TQ5500 MS/MS)
  • Column: Non-polar C₁₈ column (e.g., Halo C₁₈ 2.1 × 100 mm, 2.7 μm or Poroshell 120 EC-C₁₈ 2.1 × 50 mm, 2.7 μm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in methanol or pure methanol
  • Gradient Program: Initial 15-25% B for 1-2 min, linear increase to 85-95% B over 5-10 min, hold for 1-2 min, return to initial conditions
  • Flow Rate: 0.3-0.4 mL/min
  • Injection Volume: 1-5 μL
  • Column Temperature: 40°C
  • Run Time: 5-10 minutes [6] [7] [1]

For mass spectrometric detection, this compound is typically analyzed in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The most abundant transition (191.1 > 160.1) serves as the quantifier, while secondary transitions (191.1 > 132.1 or 191.1 > 104.1) provide confirmation. Optimized compound-dependent parameters include:

  • Collision energies: 15-25 eV for primary transition
  • Declustering potential: 50-80 V
  • Cell exit potential: 5-15 V [6] [1]
Method Validation Parameters

Table 3: Validation Parameters for this compound in Fatty Matrices

Validation Parameter Acceptance Criteria Reported Performance Matrix
Linearity Range R² ≥ 0.99 0.1-50 μg/L Various matrices
Limit of Quantification (LOQ) S/N ≥ 10 0.3-6.0 μg/kg Eggs and egg products
Accuracy (Recovery) 70-120% 71-108% (eggs), 77.9-80.8% (insects) Eggs, insects
Precision (RSD) ≤20% 2-13% (eggs), <5.5% (insects) Eggs, insects
Measurement Uncertainty Not specified 7.6% (average) Fruits and vegetables

Comprehensive method validation following established guidelines (e.g., SANCO/12495/2011) is essential to demonstrate analytical competence. Recovery studies should be performed at multiple fortification levels (e.g., 10, 50, 100 μg/kg) with at least six replicates per level. Matrix effects should be evaluated by comparing the slope of the matrix-matched calibration curve with that of the solvent-based curve. For this compound in fatty matrices, significant suppression (20-50%) is commonly observed, necessitating the use of matrix-matched calibration or isotope-labeled internal standards for accurate quantification [6] [2] [1].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Low this compound Recovery: If recovery falls below 70%, potential causes include excessive GCB usage, inadequate extraction solvent pH control, or insufficient extraction time. Solution: Replace GCB with alternative pigments sorbents, implement the AOAC method with acetate buffering, and extend shaking time to 2-3 minutes.

  • Matrix Effect >50%: Significant signal suppression indicates incomplete cleanup. Solution: Enhance the low-temperature precipitation step by extending freezing to 36-48 hours or implement a two-stage d-SPE cleanup with increased C₁₈ content (50 mg instead of 25 mg).

  • Chromatographic Peak Tailing: This often results from residual matrix interference or column degradation. Solution: Incorporate a column wash step with strong solvent (90% methanol or acetonitrile) between injections and use a guard column to protect the analytical column.

  • Retention Time Shifts: Progressive shortening of retention times indicates column contamination from accumulated matrix components. Solution: Improve sample cleanup, reduce injection volume, or implement more frequent column maintenance with strong solvent flushing [3] [1].

Quantitative Data Interpretation

For regulatory compliance, results should be compared against established Maximum Residue Limits (MRLs), which vary by matrix and jurisdiction. In the European Union, MRLs for this compound range from 0.2 mg/kg in oranges to 0.01-0.05 mg/kg in animal products. When reporting results, the measurement uncertainty (typically 7-15% for QuEChERS methods) should be included, and values below the LOQ but above the Limit of Detection (LOD) should be flagged as estimated concentrations [6] [2].

Workflow and Pathway Diagrams

G cluster_sorbents d-SPE Sorbent Selection by Matrix Start Start: Sample Receipt Homogenize Sample Homogenization Start->Homogenize Extraction ACN Extraction with Buffering Homogenize->Extraction Partition Phase Separation (MgSO₄ + Salt) Extraction->Partition Decision1 Fat Content >15%? Partition->Decision1 Freeze Low-Temperature Precipitation (-20°C, 24h) Decision1->Freeze Yes dSPE d-SPE Cleanup (PSA + C₁₈ + MgSO₄) Decision1->dSPE No Freeze->dSPE Analysis LC-MS/MS Analysis dSPE->Analysis S1 Standard: 150 mg MgSO₄ 25 mg PSA, 25 mg C₁₈ Results Data Analysis & Reporting Analysis->Results S2 High Fat: 150 mg MgSO₄ 50 mg PSA, 50 mg C₁₈ S3 Pigmented: Avoid GCB Use CarbonX if needed

Figure 1: QuEChERS Workflow for this compound in Fatty Samples

Conclusion

The analysis of this compound in fatty matrices requires careful method selection and optimization to address the unique challenges posed by these complex samples. The modified QuEChERS approach incorporating low-temperature precipitation and optimized d-SPE cleanup provides an effective solution for obtaining accurate and precise results. Key considerations include the avoidance of GCB in cleanup procedures, implementation of adequate buffering during extraction, and comprehensive method validation using matrix-matched calibration to account for residual matrix effects. Following the protocols outlined in this application note, laboratories can achieve robust quantification of this compound at regulatory levels in even the most challenging fatty matrices, thereby contributing to improved food safety monitoring and consumer protection.

References

Comprehensive Application Notes and Protocols: Gold Nanoparticle-Based Lateral Flow Immunoassay for Carbendazim Detection in Agricultural Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Carbendazim (methyl benzimidazol-2-ylcarbamate) is a systemic benzimidazole fungicide widely employed in agriculture for controlling fungal diseases in various crops, including fruits, vegetables, cereals, and tobacco. Despite its effectiveness, concerns over pesticide residues have emerged due to this compound's classification as toxic for reproduction category 1B and mutagenic category 1B, with extensive use inducing acute and delayed toxic effects on humans, invertebrates, aquatic life forms, and microorganisms [1]. The maximum residue limits (MRLs) for this compound in agricultural products have been significantly reduced in recent years across many countries, with the European Union currently not approving its use as a pesticide [1]. In China, the MRLs for this compound in vegetable products range from 0.05 mg/kg to 2 mg/kg according to GB 2763-2021 [2]. These regulatory developments have heightened the need for reliable, sensitive, and specific detection methods to monitor this compound residues in various agricultural commodities.

Traditional analytical methods for this compound detection include high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While these instrumental methods offer sensitive and accurate analytical results suitable for confirmation, they suffer from significant limitations including requiring expensive instrumentation, lengthy analysis time, complex sample pretreatment, and the need for highly trained operators, making them unsuitable for rapid on-site screening of massive samples [1] [2]. In contrast, lateral flow immunoassays (LFIAs) have emerged as a promising alternative technology that offers rapid results, ease of use, cost-effectiveness, and suitability for on-site analysis without requiring specialized equipment or technical expertise [1]. The core principle of LFIA involves the migration of a liquid sample through various zones of a strip via capillary action, during which target analytes interact with recognition elements (typically antibodies) and produce visually detectable signals, often within 5-30 minutes [3].

The integration of gold nanoparticles (AuNPs) as signal reporters in LFIAs has significantly enhanced their sensitivity and practicality. AuNPs exhibit unique localized surface plasmon resonance (LSPR) properties that produce an intense red color visible to the naked eye, eliminating the need for specialized detection equipment [4]. Their biocompatibility, high surface-to-volume ratio, and ease of functionalization with biomolecules make them ideal for immunochromatographic applications [4]. Recent advances in hapten design, antibody production, and nanostructure engineering have further improved the performance of AuNP-based LFIAs, enabling sensitive and specific detection of small molecules like this compound in complex sample matrices [5] [2]. This document provides comprehensive application notes and detailed protocols for developing and implementing AuNP-based lateral flow immunoassays for the rapid detection of this compound in agricultural products.

Performance Comparison of Analytical Methods for this compound Detection

Table 1: Comparative analysis of different methods for this compound detection

Method Type Detection Principle Limit of Detection (LOD) Analysis Time Equipment Requirements Suitable for On-site Testing
AuNPs-LFIA [5] Immunoassay using gold nanoparticles 1.80 μg/kg (leeks), 3.80 μg/kg (green beans) < 30 minutes Portable reader (for quantitative) Yes
AuNPs-LFIA with Inline Cleanup [6] Immunoassay with integrated cleanup Cutoff: 8-12 ng/mL < 30 minutes None (visual) Yes
TRF-LFIA [1] Time-resolved fluorescence immunoassay Not specified < 30 minutes Portable fluorescence reader Yes
LC-MS/MS [5] Liquid chromatography with tandem mass spectrometry Lower than LFIA Several hours Advanced lab equipment No
HPLC [2] High-performance liquid chromatography Variable Several hours Advanced lab equipment No

The performance comparison clearly demonstrates the significant advantages of lateral flow immunoassay formats for rapid on-site screening applications. While traditional laboratory methods like LC-MS/MS and HPLC offer superior sensitivity and serve as valuable confirmatory methods, they cannot match the speed, simplicity, and portability of LFIAs [5] [2]. The AuNPs-LFIA format strikes an optimal balance between sensitivity and practicality, with detection limits sufficiently low to monitor compliance with regulatory limits for this compound in various food matrices [5]. The inline cleanup approach further enhances the practicality of AuNPs-LFIA for complex sample matrices by reducing background interference and improving the reliability of visual result interpretation [6].

Hapten Design and Artificial Antigen Preparation

Computer-Aided Hapten Design

The critical first step in developing a sensitive and specific immunoassay for small molecules like this compound involves rational hapten design. Since this compound itself is immunologically inactive (molecular weight < 1000 Da), it must be conjugated to a large carrier protein to induce an immune response. Traditional hapten design methods often rely on empirical approaches, which may lead to high antibody cross-reactivity with structural analogs [2]. Recent advances have introduced computer-assisted chemical analysis to optimize hapten design and improve antibody specificity:

  • Molecular Modeling: Construct two-dimensional structures of potential haptens using chemical drawing software (e.g., ChemDraw 18.0), then transform into three-dimensional conformations using molecular modeling software (e.g., Chem 3D). Energy minimization should be performed using the MM2 force field to obtain the lowest energy conformations [2].
  • Molecular Overlay: Optimized hapten structures should be molecularly overlaid with the target this compound molecule using molecular discovery software (e.g., Discovery Studio 2019) to evaluate structural congruence [2].
  • Electrostatic Potential Analysis: Further geometric optimization based on the B3LYP/def-TZVP method followed by molecular electrostatic potential mapping using specialized software (e.g., GaussView 5.0.8, VMD with Multiwfn) helps evaluate electronic distribution compatibility [2].
  • Physicochemical Parameter Calculation: Determine key parameters including hydrophobic constants (LogP) and molecular weights using chemical computation software [2].

This computer-aided approach enables researchers to select hapten structures that optimally mimic the molecular geometry, electronic distribution, and chemical characteristics of this compound, leading to antibodies with enhanced specificity and reduced cross-reactivity with structurally related compounds [5].

Artificial Antigen Synthesis

Table 2: Hapten characteristics and conjugation efficiency

Hapten Structural Features Molecular Weight LogP Conjugation Efficiency Cross-Reactivity Profile
Hapten 1 Maintains benzimidazole core with optimal spacer arm positioning ~290 Da ~2.1 High (UV-Vis confirmation) CR with thiabendazole-methyl < 0.1%; CR with 2-aminobenzimidazole reduced by 52.7%
Hapten 2 Modified benzimidazole structure with alternative linker attachment ~305 Da ~2.4 Moderate Higher cross-reactivity with structural analogs
Hapten 3 Extended spacer arm with preserved electrostatic features ~315 Da ~2.3 High Moderate cross-reactivity

Synthetic Procedure:

  • Hapten Synthesis: Based on the optimal hapten structure identified through computational analysis, synthesize the selected hapten using 2-aminobenzimidazole and appropriate anhydrides (e.g., glutaric anhydride, succinic acid) as primary reactants through acylation reactions [1] [2].

  • Conjugation to Carrier Proteins: Employ the active ester method for conjugating haptens to carrier proteins:

    • Activate hapten carboxylic acid groups using N,N'-carbonyldiimidazole (CDI) or a mixture of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) [2].
    • Incubate the activated hapten with carrier proteins [2] such as bovine serum albumin (BSA), ovalbumin (OVA), or lactoferrin (LF) at molar ratios typically ranging from 10:1 to 30:1 (hapten:protein).
    • Perform the conjugation reaction in appropriate buffer systems (e.g., carbonate buffer, pH 9.6) for 4-12 hours at 4°C with gentle stirring [2].
  • Purification and Characterization: Purify the resulting conjugates through extensive dialysis or gel filtration to remove unreacted haptens and reaction byproducts. Characterize the conjugates using UV-Vis spectroscopy to determine hapten density by comparing the absorption spectra of the conjugate with the native protein and free hapten [2]. Store the artificial antigens at -20°C until use [2].

Antibody Production and Characterization

Animal Immunization

Immunogen Preparation:

  • Emulsify the hapten-carrier protein conjugate (e.g., hapten-LF) with an equal volume of Freund's adjuvant [2]. Use complete Freund's adjuvant for the initial immunization and incomplete Freund's adjuvant for booster immunizations [2].
  • The typical immunogen dosage is 50-100 μg per injection per animal [2].

Immunization Schedule:

  • Administer primary immunization to 6-8 week-old female BALB/c mice via subcutaneous or intraperitoneal injection with 100 μg of immunogen emulsified in complete Freund's adjuvant [2].
  • Administer booster immunizations at three-week intervals with 50 μg of immunogen emulsified in incomplete Freund's adjuvant [2].
  • Collect blood samples 7-10 days after each booster immunization from the tail vein to monitor antibody titer and specificity [2].
  • One week after the final immunization, collect final blood samples for comprehensive sensitivity and specificity evaluation using indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) [2].
Hybridoma Development and Monoclonal Antibody Production

Cell Fusion Protocol:

  • Prepare splenocytes from the immunized mouse with the highest antibody titer and inhibition rate toward this compound [2].
  • Fuse splenocytes with myeloma cells (e.g., SP2/0 cells) at a ratio of 5:1 to 10:1 using polyethylene glycol (PEG 1500) as the fusing agent [2].
  • Resuspend the fused cells in hypoxanthine-aminopterin-thymidine (HAT) selection medium and distribute into 96-well cell culture plates [2].
  • Screen hybridoma supernatants for this compound-specific antibodies using ic-ELISA 10-14 days after fusion [2].

Antibody Production and Purification:

  • Clone selected positive hybridomas by limiting dilution to ensure monoclonality [2].
  • Expand stable monoclonal antibody-producing hybridomas for large-scale production either in vitro using cell culture systems or in vivo via ascites induction in pristine-primed mice [2].
  • Purify monoclonal antibodies from culture supernatants or ascitic fluid using protein A/G affinity chromatography or caprylic acid-ammonium sulfate precipitation [2].
  • Evaluate antibody purity and integrity by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and characterize sensitivity (IC50) and cross-reactivity with structural analogs through ic-ELISA [2].

The following diagram illustrates the complete workflow for antibody production:

G Monoclonal Antibody Production Workflow Start Start: Computer-Aided Hapten Design HaptenSynth Hapten Synthesis Start->HaptenSynth Conjugation Conjugation to Carrier Protein HaptenSynth->Conjugation Immunization Animal Immunization (BALB/c mice) Conjugation->Immunization Fusion Cell Fusion (Splenocytes + Myeloma Cells) Immunization->Fusion Screening Hybridoma Screening by ic-ELISA Fusion->Screening Cloning Limiting Dilution Cloning Screening->Cloning Production Large-Scale mAb Production Cloning->Production Purification Antibody Purification & Characterization Production->Purification End High-Specificity mAb for LFIA Development Purification->End

Gold Nanoparticle Immunoprobe Preparation

Synthesis of Citrate-Capped Gold Nanoparticles

Materials:

  • Chloroauric acid trihydrate (HAuCl₄·3H₂O)
  • Trisodium citrate dihydrate (C₆H₅Na₃O₇·2H₂O)
  • Ultrapure water (resistivity ≥18.2 MΩ·cm)

Procedure:

  • Add 100 mL of ultrapure water to a clean, round-bottom flask equipped with a condenser and bring to a boil under vigorous stirring [2].
  • Rapidly add 4.0 mL of HAuCl₄ solution (10 mg/mL) to the boiling water [2].
  • Immediately add 8.0 mL of sodium citrate solution (10 mg/mL) to the mixture while maintaining boiling conditions [2].
  • Continue heating and stirring until the solution develops a characteristic burgundy red color (typically 10-15 minutes) [2].
  • Remove the heat source and continue stirring until the solution reaches room temperature [2].
  • Adjust the final volume to 100 mL with ultrapure water and store the AuNP suspension at 4°C in dark glass containers [2].

Quality Control:

  • Characterize the synthesized AuNPs using UV-Vis spectroscopy to confirm the presence of a sharp surface plasmon resonance peak at approximately 520-530 nm [4].
  • Determine particle size distribution and morphology by transmission electron microscopy (TEM), which should reveal spherical particles with an average diameter of 20-40 nm [2].
  • Measure the zeta potential using dynamic light scattering (typically -30 to -40 mV for citrate-capped AuNPs) to confirm colloidal stability [2].
Antibody Conjugation and Optimization

Conjugation Protocol:

  • Adjust the pH of the AuNP suspension to approximately 8.0-9.0 using 0.1 M K₂CO₃, as this pH range is optimal for antibody adsorption while maintaining nanoparticle stability [2].
  • Add the purified anti-carbendazim monoclonal antibody to the pH-adjusted AuNP suspension at a predetermined optimal concentration (typically 5-20 μg antibody per mL of AuNP solution) [2]. The optimal antibody concentration should be determined through preliminary chessboard titration experiments.
  • Incubate the mixture for 30-60 minutes at room temperature with gentle stirring to allow antibody adsorption onto the AuNP surface via electrostatic interactions [2].
  • Block remaining uncovered AuNP surfaces by adding a blocking agent such as bovine serum albumin (BSA) to a final concentration of 1% (w/v) or polyethylene glycol (PEG) and incubate for an additional 30 minutes [2].
  • Concentrate and purify the AuNP-antibody conjugates through centrifugation (typically 10,000-15,000 × g for 15-30 minutes), carefully remove the supernatant, and resuspend the pellet in an appropriate storage buffer (e.g., 20 mM borate buffer, pH 8.0, containing 1% BSA, 5% sucrose, and 0.05% sodium azide as preservative) [2].
  • Store the immunoprobes at 4°C protected from light until use. Properly prepared and stored conjugates typically remain stable for several months [2].

Lateral Flow Immunoassay Assembly and Optimization

Strip Components and Preparation

Materials for Strip Assembly:

  • Sample pad: Glass fiber (e.g., SB08) [2]
  • Conjugate pad: Glass fiber or polyester materials
  • Nitrocellulose membrane: Pore size 5-15 μm (e.g., Unisart CN95) [2]
  • Absorbent pad: Cellulose-based material (e.g., CH37K) [2]
  • Backing card: Vinyl polymer (e.g., SMA31-40) [2]

Membrane Preparation:

  • Dispense the test line solution (typically hapten-protein conjugate, e.g., hapten-BSA, at 0.5-1.5 mg/mL in phosphate buffer) and control line solution (species-specific anti-immunoglobulin antibody or protein A at 1-2 mg/mL) onto the nitrocellulose membrane using a precision dispensing system (e.g., BioDot XYZ 3060 platform) [2].
  • The dispensing rate and volume should be optimized to achieve consistent line widths of approximately 1 mm with appropriate spacing (typically 4-5 mm between test and control lines).
  • Dry the dispensed membranes overnight at 37°C or for 2 hours at room temperature in a low-humidity environment.

Strip Assembly:

  • Laminate the nitrocellulose membrane to the backing card.
  • Overlap the sample pad (pre-treated with buffer containing surfactants, proteins, and preservatives) approximately 2 mm over the conjugate pad.
  • Place the conjugate pad (pre-loaded with AuNP-antibody conjugates) to overlap 2 mm with the nitrocellulose membrane at one end and the sample pad at the other.
  • Position the absorbent pad to overlap approximately 2 mm with the opposite end of the nitrocellulose membrane.
  • Cut the assembled cards into individual strips of appropriate width (typically 3-6 mm) using a precision cutter.
Optimization Strategies

Critical Parameters for Optimization:

  • Antibody concentration on AuNPs: Affects sensitivity and background signal
  • Dispensing concentration for test and control lines: Influences color intensity and detection limit
  • Membrane type and pore size: Impacts flow rate and binding efficiency
  • Sample pad treatment: Enhances sample flow and minimizes matrix interference
  • Buffer composition: Optimizes immunoreaction efficiency and flow characteristics

Inline Cleanup Integration: For complex sample matrices such as functional foods, incorporate inline cleanup features into the strip design to effectively reduce background interference and improve detection reliability. This approach has demonstrated cutoff values of 8 ng/mL for root and fruit samples (ginseng, ginger, jujube, Chinese wolfberry) and 12 ng/mL for flower and seed samples (chrysanthemum, coix seed, malt) [6].

Detection Procedure and Protocol

Sample Preparation

Vegetable and Agricultural Product Samples:

  • Homogenize representative samples using a blender or food processor.
  • Weigh 2.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of extraction buffer (typically methanol:water, 7:3, v/v, or phosphate buffer with surfactants) [5].
  • Vortex vigorously for 3-5 minutes, then shake or sonicate for 10-15 minutes to ensure complete extraction.
  • Centrifuge at 4,000 × g for 5 minutes to pellet particulate matter.
  • Collect the supernatant and, if necessary, dilute with sample diluent buffer to bring the analyte concentration within the detection range of the test strip.
  • Adjust the pH of the final extract to 7.0-8.5 if necessary to ensure optimal immunoassay performance.
Test Procedure and Interpretation

Standard Protocol:

  • Remove the test strip from its sealed pouch and place it on a flat, horizontal surface.
  • Piper 70-100 μL of the prepared sample extract onto the sample pad, or alternatively, dip the strip directly into the sample solution (approximately 0.5 cm depth) for 5-10 seconds.
  • Allow the strip to develop at room temperature for 10-15 minutes.
  • Interpret the results within the recommended timeframe (do not read after 20 minutes).

Result Interpretation:

  • Negative Result: A colored band appears at the control line (C) but not at the test line (T), indicating the absence of this compound or concentration below the detection limit [7].
  • Positive Result: Colored bands appear at both the test line (T) and control line (C), indicating the presence of this compound at or above the detection limit. The intensity of the test line is inversely proportional to the analyte concentration in competitive assays [3].
  • Invalid Result: No band appears at the control line, regardless of test line appearance. This indicates improper strip function, possibly due to improper storage, manufacturing defects, or incorrect procedure [7].

Quantitative Analysis: For quantitative measurements:

  • Use a portable lateral flow reader capable of measuring band intensity.
  • Generate a standard curve using this compound standards of known concentration (0, 0.5, 1, 2, 5, 10, 20, 50, 100, 200 μg/kg).
  • Measure the test line intensity of samples and interpolate from the standard curve to determine this compound concentration.
  • Ensure the control line intensity falls within the acceptable range specified by the manufacturer.

The following diagram illustrates the principle of the competitive lateral flow immunoassay:

G Competitive LFIA Principle for this compound cluster_Membrane Reaction Zone SamplePad Sample Pad (Application Zone) ConjugatePad Conjugate Pad (AuNP-Anti-CBZ Antibody) SamplePad->ConjugatePad Membrane Nitrocellulose Membrane ConjugatePad->Membrane TestLine Test Line (Hapten-Protein Conjugate) ControlLine Control Line (Secondary Antibody) AbsorbentPad Absorbent Pad (Waste Reservoir) ControlLine->AbsorbentPad Negative Negative Result: CBZ absent NegativeLine Test Line: VISIBLE Control Line: VISIBLE Positive Positive Result: CBZ present PositiveLine Test Line: FAINT/ABSENT Control Line: VISIBLE

Data Analysis and Validation

Qualitative and Quantitative Analysis

Visual Interpretation: For qualitative assessment, the presence or absence of the test line provides a straightforward positive/negative result. However, it is important to note that in competitive LFIAs (used for small molecules like this compound), the appearance of the test line indicates a negative result, while its disappearance or significant fading indicates a positive result [3]. This inverse relationship must be clearly communicated to users to prevent misinterpretation.

Instrument-Based Quantification: For quantitative measurements, use a portable strip reader to measure the intensity of the test line:

  • Establish a standard curve with known concentrations of this compound standards (0, 0.5, 1, 2, 5, 10, 20, 50, 100, 200 μg/kg).
  • Measure the test line intensity for each standard and generate a dose-response curve by plotting the log of concentration against the signal intensity (or B/B0 for competitive assays).
  • For samples, measure the test line intensity and interpolate the concentration from the standard curve.
  • The quantitative detection range for this compound in grains using commercial kits is typically 0-2000 μg/kg for rice and 0-1000 μg/kg for corn and wheat [8].
Method Validation

Comparison with Reference Methods: Validate the AuNPs-LFIA results by comparing with standard chromatographic methods (LC-MS/MS or HPLC) using the same set of samples. Good agreement should be demonstrated between the results obtained by AuNPs-LFIA and LC-MS/MS, with correlation coefficients (R²) typically exceeding 0.95 for reliable assays [5].

Performance Characteristics:

  • Specificity: Evaluate cross-reactivity with structurally related compounds (e.g., thiabendazole-methyl, 2-aminobenzimidazole) [5]. Optimal assays should demonstrate cross-reactivity <0.1% with critical analogs [5].
  • Sensitivity: Determine the limit of detection (LOD) and limit of quantification (LOQ) for different matrices. For this compound, LODs of 1.80 μg/kg in leeks and 3.80 μg/kg in green beans have been reported [5].
  • Accuracy and Precision: Assess through recovery studies (typically 80-120%) and coefficient of variation (<15% for intra- and inter-assay precision).
  • Stability: Evaluate shelf-life under various storage conditions (typically 6-12 months at 4°C).

Troubleshooting and Technical Notes

Table 3: Troubleshooting guide for common issues in AuNPs-LFIA for this compound detection

Problem Possible Causes Solutions
Weak or no control line Insufficient conjugate release, improper storage, expired strips, inadequate sample volume Check expiration date; ensure sufficient sample volume; verify proper storage conditions; test new batch of strips
High background Non-specific binding, insufficient blocking, membrane quality issues Optimize blocking conditions; include surfactants in running buffer; use higher quality membrane; adjust antibody concentration
False positive results Cross-reactivity with structural analogs, matrix interference Improve antibody specificity through hapten optimization; incorporate inline cleanup; dilute sample extract; use matrix-matched standards
False negative results Analyte degradation, hook effect, insufficient sensitivity Verify sample extraction procedure; check for proper storage of standards; validate with spiked samples; increase antibody affinity
Uneven flow Inconsistent membrane quality, improper strip assembly, sample particulates Centrifuge samples to remove particulates; ensure consistent membrane quality; verify proper overlap of components during assembly
Poor reproducibility Inconsistent dispensing, conjugate batch variation, environmental factors Standardize dispensing parameters; quality control for each conjugate batch; control temperature and humidity during testing

Technical Notes:

  • Storage Conditions: Store test strips in sealed pouches with desiccant at 4°C until use. Avoid freezing and exposure to direct sunlight.
  • Sample Considerations: Complex matrices may require additional cleanup steps or sample dilution to minimize interference.
  • Temperature Effects: Perform tests at room temperature (15-30°C) for optimal results. Extreme temperatures may affect flow characteristics and antibody binding.
  • Reader Calibration: Regularly calibrate portable readers according to manufacturer instructions to maintain measurement accuracy.

Conclusion and Future Perspectives

The AuNP-based lateral flow immunoassay represents a robust and practical solution for rapid on-site detection of this compound residues in agricultural products. The integration of computer-aided hapten design has significantly improved antibody specificity, addressing previous limitations with cross-reactivity to structural analogs [5] [2]. With detection limits reaching 1.80-3.80 μg/kg in various vegetables and the ability to provide results within 30 minutes, this technology effectively bridges the gap between sophisticated laboratory instrumentation and the need for rapid screening in field conditions [5].

Future developments in AuNPs-LFIA for this compound detection will likely focus on several key areas:

  • Multiplex detection capabilities enabling simultaneous screening of multiple pesticide residues
  • Enhanced signal amplification strategies using novel nanomaterials to further improve sensitivity
  • Integration with digital technologies including smartphone-based reading and data transmission for real-time monitoring and traceability
  • Miniaturization and automation of sample preparation to enhance user-friendliness and reduce operator error
  • Expanded application to an even wider range of food matrices and environmental samples

The protocol outlined in this document provides researchers and industry professionals with a comprehensive framework for developing, optimizing, and implementing AuNP-based lateral flow immunoassays for this compound detection. By following these detailed application notes and protocols, laboratories can establish reliable screening methods that complement confirmatory laboratory analysis, ultimately contributing to improved food safety and regulatory compliance.

References

Comprehensive Application Notes and Protocols: White Light Reflectance Spectroscopy Immunosensor for Carbendazim Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the WLRS Immunosensor for Carbendazim Detection

This compound (methyl 1H-benzimidazol-2-ylcarbamate) represents a systemic, broad-spectrum benzimidazole-type fungicide widely employed in agricultural practices to control fungal contamination in various food commodities, including fruits, vegetables, cereals, and seeds. Despite its effectiveness in preserving crop yield and quality, this compound has been classified as a major environmental pollutant with significant hazards to both humans and animals. Documented adverse effects include infertility, embryotoxicity, teratogenicity, hepatocellular dysfunction, endocrine-disrupting effects, and potential carcinogenicity according to World Health Organization classifications [1] [2]. While banned in most European Union countries, the United States, and Australia, this compound production and use continue in several countries including the United Kingdom, Portugal, India, China, and Brazil [1]. The European Union has established maximum residue limits (MRLs) for this compound in fruit juices at 200 ppb, with the sum of benzimidazole pesticides not exceeding 500 ppb [1] [3]. These regulations, coupled with concerns about children's significant consumption of fruit juices, necessitate reliable and sensitive detection methods for compliance monitoring and food safety assurance [1].

Traditional analytical techniques for this compound determination primarily rely on instrumental methods such as high-performance liquid chromatography coupled with mass spectroscopy or ultraviolet spectroscopy [1]. While offering excellent sensitivity and accuracy, these approaches often require sophisticated equipment, extensive sample preparation, trained personnel, and centralized laboratory facilities, limiting their utility for rapid screening at point-of-need locations. In contrast, immunochemical techniques provide alternative detection strategies characterized by lower cost, shorter analysis times, simplified protocols, minimal sample pretreatment, and high-throughput capacity [1]. Among these, the white light reflectance spectroscopy (WLRS) immunosensor emerges as a promising platform combining label-free operation, real-time monitoring capabilities, high sensitivity, and potential for miniaturization suitable for on-site applications [1] [4] [3].

Principle of White Light Reflectance Spectroscopy

Optical Setup and Signal Detection

The WLRS immunosensor employs a specialized optical configuration centered on a Si/SiO2 chip transducer. The fundamental setup comprises a white light source, a reflection probe consisting of seven optical fibers (six positioned peripherally and one centrally), and a spectrometer for spectral analysis [1] [3]. The six peripheral fibers guide incident light from the source to the chip surface, while the central fiber collects reflected light and directs it to the spectrometer. As light strikes the chip surface vertically, reflections occur at interfaces between materials with different refractive indices (silicon, silicon dioxide, and biomolecular layers) [1]. The interference between these reflected waves generates a characteristic reflectance spectrum that is captured by the spectrometer [3].

Biomolecular binding events occurring on the chip surface increase the effective thickness of the adlayer, resulting in a measurable shift in the interference spectrum. Dedicated software processes these spectral shifts in real-time using the Levenberg-Marquardt algorithm to calculate effective biomolecular adlayer thickness with a detection sensitivity of <0.1 nm [1] [3]. This quantitative conversion enables real-time monitoring of biomolecular interactions without requiring fluorescent or enzymatic labels, simplifying assay design and reducing potential background interference [1].

Competitive Immunoassay Format

This compound detection employs a competitive immunoassay format due to the small molecular size of the target analyte, which prevents simultaneous binding by two antibodies in a sandwich format [1] [3]. The sensing surface is functionalized with a benzimidazole conjugate structurally similar to this compound but less toxic [1]. During assay execution, a mixture containing samples or standards together with a limited concentration of in-house developed rabbit polyclonal anti-carbendazim antibody is delivered to the functionalized chip surface [3].

The following diagram illustrates the competitive immunoassay format and signal enhancement strategy:

G cluster_1 Surface Preparation cluster_2 Competitive Binding Step cluster_3 Signal Enhancement Steps Chip Si/SiO2 Chip ImmobilizedHapten Immobilized Benzimidazole Conjugate Chip->ImmobilizedHapten PrimaryAntibody Anti-Carbendazim Antibody ImmobilizedHapten->PrimaryAntibody Binds available antibodies SecondaryAntibody Biotinylated Secondary Antibody PrimaryAntibody->SecondaryAntibody Binds to captured primary antibody Freethis compound Free this compound Freethis compound->PrimaryAntibody Competes for binding sites Streptavidin Streptavidin SecondaryAntibody->Streptavidin High-affinity interaction Signal Thickness Increase Measured by WLRS Streptavidin->Signal Measurable thickness increase

Figure 1: Competitive immunoassay format and signal enhancement strategy for this compound detection using WLRS immunosensor

In this competitive format, this compound present in the sample and the immobilized benzimidazole conjugate compete for the limited binding sites on the anti-carbendazim antibodies [1] [3]. Consequently, the amount of antibody captured on the chip surface is inversely proportional to the this compound concentration in the sample. To amplify the detection signal, the primary immunoreaction is followed by two enhancement steps: introduction of a biotinylated secondary antibody that binds to the captured primary antibody, and subsequent addition of streptavidin, which further increases the thickness of the biomolecular adlayer due to its strong affinity for biotin [1]. This signal amplification strategy significantly enhances detection sensitivity without compromising assay specificity.

Experimental Protocols

Chip Functionalization and Preparation

The chip functionalization process involves sequential chemical modifications to create a surface capable of specifically capturing anti-carbendazim antibodies through the immobilized benzimidazole conjugate:

  • Chip cleaning and silanization: Si/SiO2 chips (5 mm × 15 mm) are initially cleaned by sequential sonication in acetone and isopropanol to remove organic contaminants [1]. The chips are then treated with (3-aminopropyl)triethoxysilane (APTES) to introduce primary amino groups on the SiO2 surface, creating a reactive interface for subsequent conjugation chemistry [1] [3].

  • Benzimidazole conjugate immobilization: The in-house synthesized benzimidazole conjugate is covalently attached to the aminated chip surface. This conjugate consists of a lysine-core peptidyl moiety functionalized with 3-maleimidopropionic acid and subsequently coupled to 2-mercaptobenzimidazole through its thiol functional group [1] [3]. The structural similarity between 2-mercaptobenzimidazole and this compound ensures proper antibody recognition while reducing toxicity during handling.

  • Surface blocking: Following conjugate immobilization, remaining reactive sites on the chip surface are blocked with bovine serum albumin (BSA) or other suitable blocking agents to minimize nonspecific binding during immunoassays [1]. The functionalized chips can be stored dry at 4°C for extended periods until use.

Assay Procedure and Protocol

The step-by-step procedure for this compound detection using the WLRS immunosensor is as follows:

  • Step 1: Pre-incubation: Mix 100 μL of standard or prepared sample with 100 μL of anti-carbendazim antibody solution (optimized concentration) and incubate for 60 minutes at room temperature to allow the competitive binding reaction to initiate in solution [1] [3].

  • Step 2: Primary immunoreaction: Deliver the pre-incubated mixture to the functionalized chip surface at a constant flow rate (e.g., 10 μL/min) while continuously monitoring the reflectance spectrum. The competitive binding between free this compound and immobilized benzimidazole conjugate for antibody binding sites occurs during this phase, typically requiring 10-15 minutes [1] [3].

  • Step 3: Secondary antibody binding: Introduce biotinylated goat anti-rabbit IgG solution (typically at 10 μg/mL in suitable buffer) to the chip surface without any washing step between additions. The secondary antibody binds specifically to the captured primary anti-carbendazim antibodies, resulting in a measurable increase in adlayer thickness [1].

  • Step 4: Streptavidin amplification: Deliver streptavidin solution (typically at 10 μg/mL) to further enhance the sensor signal through the strong biotin-streptavidin interaction, which adds additional mass to the adlayer [1] [3].

  • Step 5: Regeneration (optional): For reusable chips, regenerate the surface by applying a regeneration solution (e.g., glycine-HCl, pH 2.0-2.5) for 1-2 minutes to dissociate the immunocomplexes without damaging the immobilized benzimidazole conjugate [1]. The chip can then be re-equilibrated with running buffer for subsequent analyses.

Sample Preparation Protocol

For accurate determination of this compound in fruit juices, the following sample preparation procedure is recommended:

  • Sample filtration: Centrifuge commercial fruit juice samples at 10,000 × g for 10 minutes to remove particulate matter. Filter the supernatant through polytetrafluoroethylene (PTFE) syringe filters with 0.45 μm pore size to eliminate remaining insoluble components [1].

  • Dilution and pH adjustment: Dilute the filtered juice sample 1:1 (v/v) with the assay buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize matrix effects and adjust the pH to approximately 7.4 if necessary [1] [3]. For samples with expected high this compound concentrations, further dilutions may be required to fall within the analytical range of the assay.

  • Negative controls: Include this compound-free juice samples as negative controls to establish baseline signals and validate assay specificity. For method validation and recovery studies, prepare this compound-fortified samples by adding known amounts of this compound stock solution to this compound-free juice matrices [1].

Performance Data and Analytical Characteristics

Sensitivity and Detection Limits

The WLRS immunosensor demonstrates excellent sensitivity for this compound detection, with a limit of detection (LoD) of 20 ng/mL in fruit juice samples, which is significantly below the European Union MRL of 200 ppb (200 ng/mL) [1] [4] [3]. This detection capability ensures reliable quantification at regulatory thresholds with substantial safety margins. The dynamic range of the assay typically extends from 20 ng/mL to 20 μg/mL, covering both trace-level detection and higher concentration measurements without requiring sample dilution [1]. The assay completes within 30 minutes total analysis time, including the 60-minute pre-incubation step that significantly enhances assay sensitivity by allowing the competitive binding reaction to approach equilibrium before introduction to the sensor surface [1] [3].

Precision, Accuracy, and Reproducibility

Method validation studies demonstrate outstanding precision and reproducibility for the WLRS immunosensor. Intra-assay precision, expressed as coefficient of variation (CV), is ≤6.9%, while inter-assay precision shows CV values ≤9.4% across multiple experiments and different chip batches [1] [3]. These precision metrics indicate excellent repeatability and intermediate precision, essential for reliable routine analysis. Accuracy, evaluated through recovery experiments using this compound-spiked fruit juice samples, typically yields recovery rates between 90-110%, confirming minimal matrix interference and satisfactory method accuracy [1]. The robust performance across different fruit juice types (including orange, apple, and grape juices) highlights the effectiveness of the sample preparation protocol in alleviating matrix effects [1] [3].

Table 1: Analytical Performance Characteristics of WLRS Immunosensor for this compound Detection

Performance Parameter Value Experimental Conditions
Limit of Detection (LoD) 20 ng/mL Fruit juice matrices
Dynamic Range 20 ng/mL - 20 μg/mL This compound standards in buffer
Total Analysis Time <30 min Excluding 60 min pre-incubation
Intra-Assay Precision (CV) ≤6.9% n=8 replicates
Inter-Assay Precision (CV) ≤9.4% n=6 different days
Chip-to-Chip Reproducibility ≤10% n=4 different chips
Specificity and Cross-Reactivity

The WLRS immunosensor exhibits high specificity for this compound, attributable to the selectively developed polyclonal antibody raised against benzimidazole derivatives [1] [4]. While comprehensive cross-reactivity data with structurally related fungicides (e.g., thiabendazole, benomyl, thiophanate-methyl) were not fully detailed in the available literature, the in-house developed antibody showed minimal cross-reactivity with common juice matrix components, ensuring reliable detection in complex samples [1]. The competitive assay format further enhances specificity, as only antibodies with affinity for both this compound and the immobilized benzimidazole conjugate contribute to the detection signal.

Comparative Method Analysis

The following table compares the WLRS immunosensor with other analytical methods for this compound detection:

Table 2: Comparison of Analytical Methods for this compound Detection

Method Detection Principle LoD Analysis Time Advantages Limitations
WLRS Immunosensor Competitive immunoassay with optical detection 20 ng/mL <30 min Fast analysis, suitable for on-site use, minimal sample prep Requires antibody production
HPLC-MS/MS Chromatographic separation with mass spectrometry ~1 ng/mL >60 min High sensitivity and specificity, multi-residue analysis Expensive equipment, requires trained personnel
Upconversion-MnO2 LRET Luminescence resonance energy transfer 0.05 ng/mL ~60 min Ultra-high sensitivity Complex nanoparticle synthesis
Electrochemical Sensor Electron transfer measurement ~10 ng/mL <30 min Portability, low cost Electrode fouling in complex matrices

Application Notes

Practical Implementation Considerations

For optimal performance of the WLRS immunosensor in practical applications, several implementation factors should be considered:

  • Matrix effects mitigation: The simple sample preparation protocol involving dilution and filtration effectively minimizes matrix interference in various fruit juice types [1]. However, for samples with exceptionally high pigment content (e.g., concentrated berry juices), additional dilution or clean-up steps may be necessary to prevent nonspecific binding. Method validation should include recovery studies using the specific juice matrix of interest to verify accurate quantification [1] [3].

  • Regeneration and chip reusability: The functionalized chips demonstrate potential for regeneration and reuse, significantly reducing the per-test cost [1]. Optimal regeneration typically involves a brief (1-2 minute) exposure to low-pH solutions (e.g., glycine-HCl, pH 2.0-2.5) followed by thorough washing with running buffer. Chip performance should be monitored over multiple regeneration cycles, with typical chips maintaining >90% of initial response after 5-10 regeneration cycles [1].

  • Temperature effects: The WLRS immunosensor operates effectively at ambient temperature (20-25°C), with no stringent temperature control requirements under laboratory conditions [1]. For field applications, temperature stabilization may be necessary to ensure reproducible results, as antibody binding kinetics can be temperature-dependent.

Troubleshooting Guide

Common issues and recommended solutions during WLRS immunosensor operation:

  • High background signal: This may indicate insufficient blocking or matrix interference. Remedies include increasing BSA concentration in blocking solution, extending blocking time, optimizing sample dilution factor, or incorporating additional washing steps between reagent additions [1].

  • Poor reproducibility: Inconsistent results between replicates often stem from flow rate fluctuations, air bubbles in the fluidic system, or chip surface contamination. Ensure stable flow rates, degas buffers before use, and implement proper chip cleaning and storage protocols [1] [3].

  • Reduced signal intensity: Signal attenuation over multiple chip uses may indicate antibody degradation, surface fouling, or incomplete regeneration. Check antibody storage conditions, implement more stringent regeneration protocols, or consider using fresh chips for critical measurements [1].

  • Calibration curve distortion: Nonlinear or distorted calibration curves may result from antibody concentration optimization needs or incubation time adjustments. Titrate antibody concentration to achieve approximately 70% binding of maximum signal at zero analyte concentration, and verify pre-incubation time is sufficient for equilibrium approaching [1] [3].

Conclusion

The WLRS immunosensor represents a robust, sensitive, and rapid analytical platform for this compound detection in fruit juices and other food matrices. With its excellent analytical performance (LoD of 20 ng/mL, CVs ≤9.4%, and analysis time <30 minutes), straightforward sample preparation, and potential for miniaturization, this technology offers significant advantages for food safety monitoring at both laboratory and point-of-need settings [1] [4] [3]. The combination of label-free detection, real-time monitoring capabilities, and regeneration potential positions the WLRS immunosensor as a valuable tool for ensuring regulatory compliance and protecting consumer health against this compound exposure risks. Future development directions include multiplexed detection platforms for simultaneous determination of multiple pesticide residues and further miniaturization for field-deployable devices [1].

References

Comprehensive Application Notes and Protocols: Molecularly Imprinted Polymers for Carbendazim Detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Molecularly Imprinted Polymers (MIPs) for Carbendazim Analysis

Molecularly imprinted polymers (MIPs) are synthetic biomimetic materials with predetermined selectivity for target analytes, making them ideal for chemical sensing and separation applications. These polymers function as artificial recognition elements that mimic natural binding systems such as antibodies and receptors, but with superior chemical and thermal stability compared to their biological counterparts. The fundamental principle behind MIP technology involves creating specific recognition sites within a polymer matrix through the use of a template molecule (the target analyte) around which functional monomers are arranged prior to polymerization. Following template removal, these sites exhibit complementary size, shape, and functional groups to the original template, enabling selective rebinding.

The application of MIPs for this compound (methyl N-(1H-benzimidazol-2-yl)carbamate) detection is particularly valuable in agricultural and environmental monitoring. This compound is a broad-spectrum systemic fungicide widely used to control fungal diseases in crops, but it poses significant environmental and health risks due to its persistence and potential carcinogenicity. Many countries have established strict maximum residue limits (MRLs) for this compound, creating a demand for sensitive and selective detection methods. Traditional analytical techniques like HPLC and LC-MS, while effective, can be costly and time-consuming, requiring sophisticated instrumentation and specialized operators. MIP-based sensors and extraction materials offer a robust, cost-effective alternative with the potential for field deployment and rapid analysis.

The significance of MIPs in this compound analysis stems from their unique advantages over biological recognition elements. MIPs demonstrate exceptional stability under harsh chemical conditions, extended shelf life without degradation, and resistance to thermal denaturation. Furthermore, their synthesis is more economical and scalable than production of antibodies, and they can be engineered for specific application requirements through careful selection of functional monomers and polymerization conditions. These characteristics make MIPs particularly suitable for monitoring this compound residues in complex matrices such as food products, environmental samples, and biological fluids, where selectivity and reliability are paramount.

MIP Synthesis Methods for this compound

Various synthetic approaches have been developed for creating molecularly imprinted polymers specific to this compound, each offering distinct advantages for particular applications. The selection of synthesis method significantly influences the morphological characteristics, binding performance, and practical utility of the resulting MIPs. The most common techniques include precipitation polymerization, surface imprinting, and electrochemical sensor preparation, with each method employing different functional monomers, cross-linkers, and porogenic solvents to optimize recognition properties.

Table 1: Comparison of MIP Synthesis Methods for this compound Detection

Synthesis Method Functional Monomers Cross-linker Porogen/Solvent Template:Monomer:Cross-linker Ratio Key Advantages
Precipitation Polymerization Methacrylamide, Methacrylic acid Ethylene glycol dimethacrylate (EGDMA) Acetonitrile 1:4:20 (0.5 mmol CBZ:2 mmol MAA:10 mmol EGDMA) High imprinting factor (2.69), Uniform particle size [1] [2]
Surface Imprinting on Cotton 4-vinylpyridine (4-VP) N,N'-methylenebisacrylamide (MBAAm) Acetonitrile 1:8:40 Rapid binding kinetics, Reusable platform [3]
Electrochemical Sensor MIP 1-vinyl imidazole, Methacrylic acid EGDMA Ethanol/Water 1:4:20 (0.2 mmol CBZ:0.8 mmol VI:4 mmol EGDMA) Enhanced electron transfer, Compatible with electrode systems [4] [5]
Nanocomposite MIP β-cyclodextrin, Thionine Not specified Not specified Mixed functional monomers Synergistic recognition, Ratiometric detection [6]

The precipitation polymerization method produces spherical MIP particles with high surface area and uniform binding site distribution. This technique involves dissolving the this compound template, functional monomers, and cross-linker in a porogenic solvent, followed by initiation of polymerization. The growing polymer chains eventually precipitate out of solution as discrete particles, eliminating the need for mechanical grinding. This method yielded MIPs with an imprinting factor of 2.69 and maximum adsorption capacity of 28.32 mg g⁻¹ for this compound, demonstrating excellent selectivity over structurally related compounds [1] [2].

Surface imprinting techniques have been developed to address mass transfer limitations and template leakage issues associated with traditional bulk imprinted polymers. By confining the recognition sites to material surfaces, these MIPs exhibit faster binding kinetics and more accessible binding cavities. A particularly innovative approach involved grafting MIP layers onto cotton fabric using surface-initiated reversible addition-fragmentation chain-transfer (SI-RAFT) polymerization. This created a flexible, reusable platform that could be integrated with spectrofluorimetry for rapid this compound detection in orange juice, achieving complete adsorption within 30 minutes [3].

For electrochemical sensor applications, MIPs are typically synthesized as thin films directly on electrode surfaces or incorporated into carbon paste composites. The synthesis often employs monomers with electroactive properties or combines traditional imprinting with conductive nanomaterials to enhance signal transduction. One effective protocol utilized 1-vinyl imidazole as a functional monomer with EGDMA cross-linking, resulting in MIPs that demonstrated 82.4% adsorption capacity compared to 41% for non-imprinted polymers (NIPs) when validated with HPLC [5]. Another approach combined MIPs with multi-walled carbon nanotubes (MWCNTs) in carbon paste electrodes, creating sensors with significantly enhanced current responses for this compound detection [4].

Detailed Experimental Protocols

Precipitation Polymerization Protocol for Bulk MIP Synthesis

Materials Required: this compound (template, 0.5 mmol), methacrylic acid (functional monomer, 2 mmol), ethylene glycol dimethacrylate (cross-linker, 10 mmol), 2,2-azobisisobutyronitrile (AIBN, initiator, 40 mg), acetonitrile (porogen, 30 mL), chloroform (30 mL), methanol (for extraction), double-distilled water.

Step-by-Step Procedure:

  • Template-Monomer Complexation: Dissolve 0.5 mmol this compound in 30 mL chloroform in a glass reaction vessel. Add 2 mmol methacrylic acid and mix thoroughly. Allow the solution to pre-associate for 30 minutes at room temperature to facilitate molecular complex formation between the template and functional monomer [1].
  • Polyolymerization Mixture Preparation: Add 10 mmol EGDMA and 40 mg AIBN initiator to the reaction mixture. Stir until all components are completely dissolved, ensuring homogeneous distribution of reactants throughout the solution.
  • Oxygen Removal: Purge the reaction vessel with nitrogen gas for 10-15 minutes to eliminate dissolved oxygen, which can inhibit free-radical polymerization. Seal the vessel to maintain an inert atmosphere during polymerization.
  • Polymerization: Place the reaction vessel in a water bath at 60°C for 18 hours to initiate polymerization. Maintain constant gentle agitation to ensure uniform particle formation. The solution will turn cloudy as polymer particles precipitate, indicating successful polymerization [1] [2].
  • Template Removal: After polymerization, recover the MIP particles by filtration or centrifugation. Extract the this compound template using a Soxhlet apparatus with methanol for 72 hours, changing the solvent every 12 hours. Monitor the extraction process by analyzing the methanol for this compound until no template is detected, confirming complete removal [4].
  • Drying and Storage: Dry the extracted MIP particles under vacuum at 60°C for 24 hours. Store in a desiccator at room temperature until use to prevent moisture absorption and maintain binding site integrity.
Surface Imprinting on Cotton Fabric via SI-RAFT Polymerization

Materials Required: Cotton fabric (pre-treated with NaOH), 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT, RAFT agent), 3-methacryloylpropyl trimethoxysilane (MPS), this compound (template), 4-vinylpyridine (functional monomer), N,N'-methylenebisacrylamide (MBAAm, cross-linker), AIBN initiator, acetonitrile, N,N´-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), dichloromethane [3].

Functionalization and Imprinting Procedure:

  • Cotton Fabric Pretreatment: Treat raw cotton fabric with NaOH solution to generate surface hydroxyl groups. Rinse thoroughly with distilled water and dry at 60°C to prepare for surface modification.
  • RAFT Agent Immobilization: Covalently attach DDMAT to the cotton surface via esterification reaction using DCC and DMAP as catalysts in dichloromethane. This creates chain transfer sites for controlled radical polymerization directly on the fabric surface [3].
  • MIP Layer Formation: Prepare polymerization solution containing this compound (template), 4-vinylpyridine (functional monomer), MBAAm (cross-linker), and AIBN (initiator) in acetonitrile. Immerse the RAFT-functionalized cotton fabric in this solution and perform polymerization at 60°C for 24 hours under nitrogen atmosphere. This results in a thin, conformal MIP layer grafted from the cotton surface.
  • Template Extraction: Remove the cotton fabric from the polymerization solution and wash extensively with methanol:acetic acid (9:1 v/v) mixture to extract the this compound template. Continue washing until no this compound is detected in the wash solution by HPLC or spectrofluorimetry, ensuring complete template removal.
  • Characterization and Validation: Characterize the molecularly imprinted cotton fabric (MIPCF) using water contact angle measurements, scanning electron microscopy, and X-ray photoelectron spectroscopy to confirm MIP layer formation and surface properties [3].
MIP-Modified Electrochemical Sensor Preparation

Materials Required: Carbon paste electrode or glassy carbon electrode, multi-walled carbon nanotubes (MWCNTs), MIP particles, paraffin oil, graphite powder, nafion solution, ethanol, acetate buffer (pH 4.0) [4] [5].

Sensor Fabrication Procedure:

  • Carbon Paste Electrode Preparation: For carbon paste sensors, thoroughly mix 42% graphite powder, 30% paraffin oil, 20% MIP particles, and 3% MWCNTs in a mortar for 20 minutes until homogeneous. Pack the resulting paste firmly into a plastic tube electrode sleeve (2 mm diameter) with a copper wire as electrical contact. Polish the electrode surface on weighing paper to create a smooth, fresh surface [4].
  • Glassy Carbon Electrode Modification: For glassy carbon electrodes, prepare a dispersion of 1 mg MWCNTs and 1 mg MIP particles in 1 mL water. Sonicate for 30 minutes to achieve uniform dispersion. Add 5 μL nafion solution as a binder. Deposit 5 μL of this dispersion onto the clean glassy carbon electrode surface and dry under an infrared lamp to form a stable modified electrode [5].
  • Electrochemical Activation: Prior to use, activate the modified electrode by cyclic voltammetry scanning in acetate buffer (pH 4.0) from 0 to 1.0 V until a stable baseline is achieved. This step ensures reproducible electrochemical behavior and removes any contaminants.
  • Optimization and Validation: Optimize the sensor composition by testing different ratios of MIP to MWCNTs (Table 1, Sensor No. 3-7). Validate sensor performance using differential pulse voltammetry or square-wave voltammetry in standard this compound solutions to establish calibration curves and determine detection limits [4].

MIP_Synthesis_Workflow cluster_prep Preparation Phase cluster_poly Polymerization Phase cluster_post Post-Processing Phase Start Start MIP Synthesis Step1 Dissolve Template (this compound) in Porogen Start->Step1 Step2 Add Functional Monomer (MAA, 4-VP, or Vinyl Imidazole) Step1->Step2 Step3 Add Cross-linker (EGDMA) and Initiator (AIBN) Step2->Step3 Step4 Purge with Nitrogen for 10-15 minutes Step3->Step4 Step5 Incubate at 60°C for 18-24 hours Step4->Step5 Step6 Recover Polymer Particles (Filtration/Centrifugation) Step5->Step6 Method1 Precipitation Polymerization Step5->Method1 Method2 Surface Imprinting on Cotton Step5->Method2 Method3 Electrochemical Sensor MIP Step5->Method3 Step7 Extract Template (Soxhlet with Methanol) Step6->Step7 Step8 Dry Under Vacuum at 60°C for 24 hours Step7->Step8 Step9 Characterize MIP (SEM, FTIR, Binding Studies) Step8->Step9

Diagram 1: Comprehensive workflow for molecularly imprinted polymer synthesis showing the three main phases of preparation, polymerization, and post-processing, with indications of the different methodological approaches that can be implemented.

Characterization, Performance Evaluation, and Applications

Binding Studies and Selectivity Assessment

Comprehensive characterization of MIP binding properties is essential for validating synthetic success and optimizing performance parameters. Binding isotherms provide critical information about adsorption capacity and affinity, while selectivity studies confirm molecular recognition specificity against structurally similar compounds.

Table 2: Performance Characteristics of this compound-Imprinted MIPs

MIP Type Maximum Adsorption Capacity Imprinting Factor Linear Detection Range Limit of Detection Application Samples
Bulk MIP (Methacrylamide) 28.32 mg g⁻¹ 2.69 Not specified Not specified Tap water, lake water, well water, fruits, vegetables [1]
MIP-Modified Carbon Paste Electrode Not specified Not specified 1 × 10⁻¹⁰ to 5 × 10⁻⁸ mol L⁻¹ 0.2 × 10⁻¹⁰ mol L⁻¹ Water, fruit, agricultural wastewater, urine [4]
MIP-Coated Cotton Fabric Not specified Not specified Not specified Not specified Orange juice [3]
MIP/MWCNT Electrochemical Sensor 82.4% (HPLC method) ~2.0 (vs NIP 41%) 2-20 ppm 1.0 ppm (DPV) River water [5]

Binding Isotherm Experiments: To evaluate adsorption capacity, incubate 4.0 mg of MIP with 5.0 mL of this compound solutions at varying concentrations (2-20 ppm) for equilibrium binding studies. Shake the mixtures at room temperature for 12 hours to reach adsorption equilibrium. Separate the polymer particles by centrifugation and quantify the free this compound concentration in the supernatant using HPLC or spectrophotometric methods. Calculate the amount of this compound bound to the MIP using mass balance equations. Plot adsorption isotherms (amount adsorbed vs. equilibrium concentration) and fit with Langmuir or Freundlich models to determine maximum binding capacity and affinity constants [5].

Selectivity Experiments: Evaluate MIP specificity by testing cross-reactivity with structurally related compounds such as thiabendazole and aminobenzimidazole. Perform parallel binding experiments with these analogs under identical conditions. Calculate the selectivity coefficient (α) as the ratio of distribution coefficients for this compound versus competitors, and the relative selectivity coefficient (α') comparing MIP to NIP performance. Well-imprinted polymers typically exhibit 2-3 times higher selectivity for the target this compound compared to structural analogs, demonstrating effective molecular recognition [3].

Kinetic Studies: Determine binding rates by measuring this compound adsorption at various time intervals. For surface-imprinted MIPs, equilibrium is typically reached within 30-60 minutes, while bulk MIPs may require several hours due to diffusional limitations. Fit kinetic data to pseudo-first-order or pseudo-second-order models to understand the rate-controlling steps in the adsorption process [3].

Analytical Performance in Real Samples

Sample Preparation Protocols:

  • Water Samples: Collect tap, lake, river, or well water samples and filter through 0.45 μm membrane filters to remove particulate matter. Adjust pH to 7.0 and spike with this compound standards for recovery studies. For MIP-based solid-phase extraction, pass 100-500 mL water samples through MIP cartridges at controlled flow rates (1-3 mL min⁻¹) [1].
  • Fruit and Vegetable Samples: Homogenize fresh fruit or vegetable samples (apples, tomatoes, oranges, etc.) in a blender. Accurately weigh 5-10 g of homogenate and extract with 20-50 mL acetonitrile by shaking for 30 minutes. Filter the extract and evaporate under nitrogen stream. Reconstitute the residue in 5 mL appropriate solvent for analysis [1].
  • Juice Samples: Centrifuge commercial or fresh juice samples at 10,000 rpm for 10 minutes to remove suspended solids. Dilute the supernatant with buffer (if needed) and analyze directly using MIP-based sensors or extraction methods [3].

Validation Against Reference Methods: Compare MIP-based detection results with established analytical methods such as HPLC with UV or MS detection. For example, one study reported excellent correlation between MIP-electrochemical sensor and HPLC analyses of river water samples, with recovery rates of 94-104% for the electrochemical method versus 94-101% for HPLC, confirming method reliability [5].

Sensor_Fabrication cluster_electrode Electrode Preparation cluster_modification Alternative: GCE Modification cluster_activation Sensor Activation cluster_application Sample Application Start Start Sensor Fabrication Step1 Prepare Carbon Paste (42% Graphite, 30% Paraffin Oil, 20% MIP, 3% MWCNTs) Start->Step1 Step4 Prepare MWCNT-MIP Dispersion in Water Start->Step4 For GCE Step2 Pack into Electrode Sleeve with Copper Wire Contact Step1->Step2 Step3 Polish Surface on Weighing Paper Step2->Step3 Step9 Cyclic Voltammetry in Acetate Buffer (pH 4.0) Step3->Step9 For CPE Step5 Sonicate for 30 Minutes Step4->Step5 Step6 Add 5 μL Nafion Binder Step5->Step6 Step7 Deposit 5 μL on GCE Surface Step6->Step7 Step8 Dry Under IR Lamp Step7->Step8 Step8->Step9 Step10 Scan from 0 to 1.0 V Until Stable Baseline Step9->Step10 Step11 Incubate with Sample Containing this compound Step10->Step11 Step12 Measure Response (DPV or SWV) Step11->Step12 Step13 Quantify Using Calibration Curve Step12->Step13 Application1 Water Analysis Step13->Application1 Application2 Food Samples Step13->Application2 Application3 Biological Fluids Step13->Application3

Diagram 2: Electrochemical sensor fabrication workflow showing two alternative paths for carbon paste electrode (CPE) preparation and glassy carbon electrode (GCE) modification, followed by activation and application steps for this compound detection in various sample matrices.

Troubleshooting and Technical Notes

Common Synthesis Challenges and Solutions
  • Incomplete Template Removal: If template residues persist after standard extraction protocols, try using more polar solvent mixtures (e.g., methanol with 10% acetic acid) or employ ultrasonic-assisted extraction. Monitor extraction efficiency by analyzing wash solutions until no this compound is detected. Incomplete removal can lead to high background signals and reduced binding capacity in subsequent applications [1].

  • Low Binding Capacity: If synthesized MIPs demonstrate poor adsorption capacity, optimize the template:monomer:cross-linker ratio systematically. Ensure sufficient pre-complexation time between template and functional monomer before polymerization initiation. Consider testing alternative functional monomers that form stronger interactions with this compound, such as those with complementary hydrogen bonding or π-π stacking capabilities [2].

  • Batch-to-Batch Variability: To improve reproducibility, strictly control polymerization temperature (±1°C), use high-purity reagents, and maintain consistent mixing rates during polymerization. Consider implementing automated synthesis systems for large-scale production to minimize human-induced variations [3].

  • Non-Specific Binding Issues: High non-specific binding in NIP controls indicates poor imprinting efficiency. Incorporate polar modifiers in the polymerization mixture to reduce non-specific interactions. For electrochemical sensors, the improved differential MIP strategy using mixed functional monomers (β-cyclodextrin and thionine) can reduce interference levels to -13% to 15% of those in standard MIP modes [6].

Optimization Guidelines
  • Functional Monomer Selection: The choice of functional monomer significantly impacts MIP performance. Methacrylic acid works well for this compound through hydrogen bonding with its carbamate and benzimidazole groups, while 4-vinylpyridine and 1-vinyl imidazole provide additional π-π stacking interactions with the aromatic rings. Monomer screening is recommended to identify optimal components for specific applications [1] [5].

  • Cross-linker Proportion: Higher cross-linking densities (typically 70-90%) create more rigid polymer networks that better preserve binding site geometry. However, excessive cross-linking may limit site accessibility. Balance structural stability with mass transfer kinetics by testing cross-linker proportions between 70-85% of total monomers [1].

  • Porogen Effects: Solvent polarity significantly influences template-monomer complex formation and pore structure. Acetonitrile has proven effective for this compound imprinting, but alternative solvents like chloroform, toluene, or dimethylformamide may be tested if performance is suboptimal. The porogen should dissolve all components while promoting specific interactions between template and functional monomers [2].

Conclusion

Molecularly imprinted polymers represent a powerful tool for selective this compound detection across environmental, agricultural, and biological matrices. The synthesis protocols detailed in these Application Notes provide researchers with robust methodologies for creating MIPs with high specificity and binding affinity for this compound. Through careful attention to monomer selection, polymerization conditions, and template removal, these synthetic receptors can be tailored to various application formats including solid-phase extraction, electrochemical sensing, and surface-imprinted materials.

The exceptional stability, selectivity, and cost-effectiveness of MIPs position them as viable alternatives to biological recognition elements, particularly for field-deployable monitoring devices and routine analysis where antibody instability would be problematic. Future developments in MIP technology for this compound detection will likely focus on multiplexed sensing platforms, enhanced nanomaterial integration, and miniaturized portable devices capable of on-site analysis with laboratory-level sensitivity and reliability.

References

Comprehensive Application Notes & Protocols: Carbendazim Degradation by Bacillus pumilus Strain NY97-1

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Carbendazim (methyl benzimidazol-2-ylcarbamate) is a broad-spectrum systemic fungicide widely used in agriculture, horticulture, and forestry to control fungal diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes. With the chemical formula C₉H₉N₃O₂ and molecular weight of 191.19, it exhibits persistent environmental residues with a half-life of up to 25 months in water and 6-12 months in bare soil, posing significant ecological and health risks through the food chain. [1] While effective against fungal pathogens, this compound accumulation in ecosystems has driven research into remediation strategies, with microbial degradation emerging as a sustainable, cost-effective solution that transforms toxic compounds into environmentally acceptable metabolites.

The Bacillus pumilus group comprises versatile Gram-positive, aerobic or facultative anaerobic, rod-shaped bacteria capable of forming highly resistant endospores that survive environmental stresses including UV light, desiccation, and oxidizers like hydrogen peroxide. [2] [3] Strain NY97-1 specifically demonstrates efficient this compound degradation capabilities under aerobic conditions, making it a promising candidate for bioremediation applications in contaminated soils and agricultural systems. This bacterium, isolated from environmental samples, shares genomic features with other B. pumilus strains while possessing unique metabolic adaptations that enable it to utilize this compound as a carbon and energy source under optimized conditions. [4]

Experimental Data & Optimization

Key Environmental Factors Influencing Degradation Efficiency

The degradation performance of Bacillus pumilus strain NY97-1 is significantly influenced by several environmental parameters. Through systematic investigation, researchers have identified optimal conditions that maximize this compound breakdown while providing insights into the bacterium's metabolic requirements.

Table 1: Optimization of Environmental Factors for this compound Degradation by B. pumilus NY97-1 [4]

Factor Tested Range Optimal Condition Degradation Rate at Optimal Condition Notes
Initial this compound Concentration 10-300 mg/L 300 mg/L 90.07% in 24 hours Higher concentrations surprisingly enhanced degradation rates
Temperature Not specified in results 30°C Measured at various concentrations Standard incubation temperature used
pH Levels 4-10 Neutral to slightly basic (within 4-10 range) 87.76% (highest in range) Lowest degradation (61.55%) observed at pH 4
Nitrogen Source Organic vs. inorganic Organic nitrogen Significant improvement Inorganic nitrogen sources had negative effects
Aeration Conditions Aerobic vs. anaerobic Aerobic Required for optimal performance Standard condition for this strain

The data reveals several unexpected relationships, particularly the positive correlation between initial this compound concentration and degradation efficiency. This suggests that the bacterium may upregulate degradation pathways in response to substrate availability, a valuable trait for treating heavily contaminated sites. The strong preference for organic nitrogen sources over inorganic alternatives indicates specific metabolic requirements that should be considered when formulating biostimulation strategies.

Table 2: Comparative Degradation Performance Across Different Bacterial Strains [1]

Bacterial Strain Degradation Rate Time Frame Optimal Conditions Notable Characteristics
Bacillus pumilus NY97-1 90.07% 24 hours 30°C, organic N source High efficiency at elevated concentrations
Rhodococcus erythropolis djl-11 86.6% 7 days 28°C Average degradation rate of 333.33 mg·L⁻¹·d⁻¹
Pseudomonas sp. CBW Significant degradation reported Not specified Specific conditions not detailed New bacterial resource for this compound degradation
Ralstonia sp. strain Effective degradation Varies Isolated from contaminated sites Capable of using this compound as carbon source
Mixed Culture Consortia Enhanced degradation Varies by study Immobilization improves efficiency Synergistic effects between multiple species

The comparative data indicates that B. pumilus NY97-1 demonstrates superior degradation kinetics, achieving high removal rates within 24 hours compared to days or weeks required by other strains. This rapid action is particularly valuable for time-sensitive remediation applications where quick reduction of contaminant levels is critical.

Analytical Methods for Monitoring Degradation

High-Performance Liquid Chromatography (HPLC) with UV detection serves as the primary analytical method for characterizing this compound degradation in culture medium. This method provides precise quantification of parent compound disappearance and can be configured to detect major metabolites, including 2-aminobenzimidazole (2-AB), which is a common intermediate in bacterial degradation pathways. [4] Additional analytical approaches mentioned in the literature include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for metabolite identification and pathway elucidation
  • Solid-phase extraction combined with fluorescence detection for sensitive determination in complex matrices
  • Electrochemical sensors utilizing microbial components for rapid this compound determination

Step-by-Step Protocol

Culture Preparation and Maintenance

Materials Required:

  • Bacillus pumilus strain NY97-1 (available from culture collections)
  • Nutrient agar or LB agar plates
  • Sterile mineral salts medium (MSM): Contains basic salts (K₂HPO₄, KH₂PO₄, NaCl, MgSO₄·7H₂O) supplemented with trace elements
  • Organic nitrogen source (e.g., yeast extract, peptone)
  • This compound stock solution (prepared in sterile dimethyl sulfoxide or acetone)
  • Sterile Erlenmeyer flasks (250-500 mL)
  • Incubator shaker capable of maintaining 30°C

Procedure:

  • Revive frozen stock cultures by streaking onto nutrient agar plates supplemented with 50 mg/L this compound. Incubate at 30°C for 24-48 hours until visible colonies form.

  • Prepare pre-culture inoculum by transferring a single colony to 50-100 mL of sterile mineral salts medium containing:

    • 50-100 mg/L this compound as primary carbon source
    • 0.1-0.2% organic nitrogen source (yeast extract preferred)
    • Adjust pH to 7.0 using sterile NaOH or HCl solutions
  • Incubate pre-culture at 30°C with shaking at 150-200 rpm for 16-24 hours (late logarithmic phase). This culture serves as the inoculum for degradation experiments.

  • Determine cell density optically (OD₆₀₀) and standardize inoculum size to ensure consistent initial bacterial concentrations across experiments.

Degradation Experiment Setup

Experimental Setup:

  • Prepare experimental flasks containing:

    • Sterile mineral salts medium (MSM)
    • This compound at desired test concentrations (10-300 mg/L)
    • Organic nitrogen supplement (concentration optimized based on application)
    • Adjusted to pH 7.0 unless testing pH effects
  • Inoculate treatment flasks with standardized pre-culture to achieve initial OD₆₀₀ of approximately 0.1 (∼10⁷ CFU/mL). Maintain uninoculated controls with equivalent this compound concentrations to account for abiotic degradation.

  • Incubate triplicate sets of flasks at 30°C with shaking at 150-200 rpm to maintain aerobic conditions. Sample at predetermined time intervals (0, 6, 12, 24, 48 hours) for this compound residue analysis.

  • Process samples by centrifuging at 10,000 × g for 10 minutes to separate bacterial cells from supernatant. Collect supernatant for this compound analysis via HPLC.

Analytical Procedure for this compound Quantification

HPLC Analysis Method [4]:

  • Column: Reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Acetonitrile:water or methanol:water gradient (typically 40:60 to 60:40 over 10-15 minutes)
  • Flow Rate: 1.0 mL/min
  • Detection: UV detector set at 280-285 nm (this compound maximum absorbance)
  • Injection Volume: 10-20 μL
  • Retention Time: Approximately 5-7 minutes for this compound (validate with standard solutions)

Quantification:

  • Prepare This compound standard solutions in the same matrix as samples (MSM) at concentrations of 1, 5, 10, 25, 50, and 100 mg/L.
  • Generate calibration curve by plotting peak area against concentration.
  • Calculate This compound concentration in samples using the linear regression equation from the standard curve.
  • Determine degradation percentage using the formula: [(C₀ - Cₜ)/C₀] × 100, where C₀ is initial concentration and Cₜ is concentration at time t.

Pathway & Mechanism Analysis

The degradation of this compound by B. pumilus NY97-1 follows a defined metabolic pathway that initiates with hydrolysis and progresses through ring cleavage steps, ultimately leading to complete mineralization or formation of less toxic metabolites.

G This compound This compound Enzymes Degradation Enzymes MheI and CbmA This compound->Enzymes Hydrolytic Step Intermediate 2-Aminobenzimidazole (2-AB) RingCleavage Imidazole and Benzene Ring Cleavage Intermediate->RingCleavage Mineralization Complete Mineralization (CO₂ + H₂O + NH₃) RingCleavage->Mineralization Enzymes->Intermediate

Figure 1: this compound Degradation Pathway by B. pumilus NY97-1

The initial hydrolysis step represents the critical first stage where this compound is converted to 2-aminobenzimidazole (2-AB) through cleavage of the carbamate ester bond. This reaction is mediated by specific hydrolytic enzymes, with recent research identifying MheI and CbmA as the key enzymes responsible for breaking ester and amide bonds, respectively. [1] The subsequent ring cleavage steps represent the rate-limiting stage in complete mineralization, requiring additional enzymatic activities to break down the benzimidazole structure into basic metabolic intermediates that can enter central carbon metabolism.

The metabolic capabilities of B. pumilus NY97-1 can be visualized through its complete response to this compound exposure:

G Exposure This compound Exposure Substrate Substrate Recognition and Binding Exposure->Substrate GeneActivation Gene Expression Activation (degradation enzymes) Substrate->GeneActivation EnzymeProduction Enzyme Production MheI, CbmA GeneActivation->EnzymeProduction Hydrolysis Hydrolytic Cleavage Carbamate Group Removal EnzymeProduction->Hydrolysis Metabolite 2-AB Formation Hydrolysis->Metabolite RingCleavage Ring Cleavage Multiple Steps Metabolite->RingCleavage Products Mineralization Products CO₂ + H₂O + Biomass RingCleavage->Products

Figure 2: Complete Metabolic Response of B. pumilus to this compound

The genetic basis for this compound degradation involves specific genes that code for the hydrolytic enzymes, with evidence suggesting these may be located on mobile genetic elements or plasmids, explaining their distribution across diverse bacterial genera. [1] The regulation of these genes appears to be influenced by both substrate presence and environmental conditions, with optimal expression occurring under the nutrient conditions described in Section 2.

Troubleshooting & Limitations

Common Technical Issues and Solutions

Table 3: Troubleshooting Guide for this compound Degradation Experiments

Problem Potential Causes Solutions
Low Degradation Rates Suboptimal temperature, incorrect pH, poor aeration Verify incubation conditions (30°C, pH 7, adequate shaking)
High Variability Between Replicates Inconsistent inoculum size, uneven mixing Standardize inoculum preparation, ensure proper mixing before sampling
Abiotic Degradation in Controls Photodegradation, chemical instability Protect flasks from light, use sterile controls, check chemical purity
Poor Bacterial Growth Nutrient deficiency, substrate toxicity Verify organic nitrogen supplement, start with lower this compound concentrations
Inconsistent HPLC Results Column degradation, sample contamination, improper calibration Freshly prepare mobile phase, filter samples, recalibrate instrument
Methodological Limitations

While this protocol provides robust results under laboratory conditions, researchers should be aware of several inherent limitations:

  • Scale-up Challenges: The optimized conditions for 50-100 mL cultures may not directly translate to large-scale bioreactor systems where oxygen transfer, mixing efficiency, and heat dissipation become limiting factors.

  • Environmental Variability: Soil composition, competing microbiota, and fluctuating environmental conditions in field applications may significantly reduce degradation efficiency compared to controlled laboratory settings.

  • Metabolite Accumulation: The protocol focuses on parent compound disappearance, but incomplete mineralization may lead to potentially persistent metabolites like 2-aminobenzimidazole that require additional monitoring.

  • Strain Stability: Long-term maintenance of degradation capability may require selective pressure (substrate presence) to prevent loss of functional genes through repeated subculturing.

Applications & Conclusions

Environmental Applications

The optimized degradation protocol using B. pumilus NY97-1 has several practical environmental applications:

  • Soil Bioremediation: Application of the strain as a bioinoculant in this compound-contaminated agricultural soils, particularly in areas with historical fungicide use where residue levels impede crop rotation.

  • Wastewater Treatment: Integration into bioreactor systems for treating pesticide manufacturing effluent or runoff water containing high this compound concentrations.

  • Bioaugmentation Strategies: Combination with other complementary pesticide-degrading bacteria to create consortium-based treatments for sites with mixed pesticide contamination.

  • Biosensor Development: Utilization of the strain's specific response to this compound in developing microbial biosensors for environmental monitoring, as demonstrated with related strains like Rhodococcus qingshengii GlMm1. [5]

Conclusion and Future Directions

The application notes and protocols presented demonstrate that Bacillus pumilus strain NY97-1 provides an efficient, reliable system for this compound degradation under optimized laboratory conditions. The key advantages of this system include its high degradation rates (exceeding 90% within 24 hours at optimal conditions), ability to function at relatively high pesticide concentrations, and minimal requirements for expensive supplements.

Future research should focus on:

  • Genetic Engineering: Enhancement of degradation efficiency through overexpression of key enzymes (MheI and CbmA) or expansion of substrate range through genetic modification.

  • Field Validation: Conducting controlled field trials to assess performance under realistic environmental conditions and determine ecological impacts of bioaugmentation.

  • Formulation Development: Creating shelf-stable, easy-to-apply formulations (e.g., spore-based preparations) that improve practicality for end-users.

  • Pathway Elucidation: Complete mapping of the degradation pathway and identification of rate-limiting steps to further optimize the process.

This protocol provides researchers with a solid foundation for investigating and implementing microbial degradation of this compound, contributing to sustainable approaches for addressing pesticide contamination in agricultural and natural ecosystems.

References

Comprehensive Application Notes and Protocols: Cold Atmospheric Plasma for Carbendazim Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cold Atmospheric Plasma Technology

Cold Atmospheric Plasma (CAP) represents an advanced non-thermal technology that has emerged as a powerful tool for degrading environmental contaminants, including persistent pesticides like carbendazim. CAP is characterized by a partially ionized gas composed of ions, electrons, neutral atoms, and molecules alongside various reactive species, all operating at or near room temperature, making it particularly suitable for applications involving heat-sensitive materials. [1] The efficacy of CAP in degradation processes primarily stems from its generation of Reactive Oxygen and Nitrogen Species (RONS), including hydroxyl radicals (•OH), ozone (O₃), atomic oxygen (O), hydrogen peroxide (H₂O₂), and various nitrogen oxides, which collectively contribute to breaking down complex organic pollutants into simpler, less toxic compounds. [1] [2]

The relevance of CAP technology for This compound degradation is particularly significant given the environmental persistence and potential toxicity of this widely used fungicide. This compound (methyl-2-benzimidazole carbamate) is a broad-spectrum benzimidazole fungicide employed extensively in agriculture, horticulture, forestry, and food preservation systems. [3] Despite its effectiveness against fungal pathogens, this compound exhibits considerable environmental persistence, with a half-life ranging from 3 to 25 months depending on environmental conditions, leading to accumulation in soil, water systems, and food chains. [3] This persistence, coupled with potential toxic effects on non-target organisms including hematologic, reproductive, and developmental toxicity, necessitates the development of efficient degradation methods. [3] CAP technology offers a sustainable alternative to conventional degradation approaches, operating without chemical additives and with minimal energy requirements compared to advanced oxidation processes.

CAP Degradation Efficiency Data

Comparative Degradation Performance

Table 1: Comparative Efficiency of Different CAP Systems in this compound Degradation

Plasma System Type Optimal Parameters Initial Concentration Treatment Time Degradation Efficiency Key Reactive Species Reference
Dielectric Barrier Discharge (DBD) 160 kV, 50 Hz 0.5 μg/mL 10 min 89.04% OH•, O₃, RONS [4]
DBD Plasma 70-80 kV Not specified Time-dependent 75-89% (CFX) 88-92% (OFX) OH•, O₃, H₂O₂ [2]
Atmospheric Air Plasma 80 kV Not specified Kinetic model-based k = 0.054 min⁻¹ OH•, O₃ (primary) [2]

Table 2: Comparison of CAP with Other this compound Degradation Technologies

Degradation Method Operating Conditions Time Required Efficiency Advantages Limitations
Cold Atmospheric Plasma Room temperature, atmospheric pressure 10-30 minutes 75-89% No chemical additives, minimal temperature impact, operates at ambient conditions Specialized equipment required
UV/H₂O₂ UV irradiation with H₂O₂ addition Varies based on concentration High (kinetic constant: 2.2±0.3 × 10⁹ M⁻¹ s⁻¹ for HO•) Established method, high efficiency Chemical additives required, potential byproducts
Microbial Degradation Ambient conditions, specific bacterial strains Days to weeks Strain-dependent Environmentally friendly, self-sustaining Slow process, sensitive to environmental conditions
Acoustic Ozone (O₃/US) Ultrasonic irradiation with ozone Minutes to hours Efficient Synergistic effect Complex setup, energy intensive

The degradation efficiency of CAP against this compound is influenced by several operational parameters, including applied voltage, treatment time, reactor configuration, and the composition of the working gas. [4] Research demonstrates that increasing applied voltage typically enhances degradation rates due to heightened generation of reactive species. For instance, elevating voltage from 70 kV to 80 kV in a DBD system increased this compound degradation from 75% to 89% after equivalent treatment times. [2] The kinetics of degradation generally follow pseudo-first-order patterns, with rate constants proportional to the energy input and reactive species concentration. The presence of organic matter in complex matrices like wastewater can reduce degradation efficiency by approximately 10% due to competitive consumption of reactive species, though CAP remains effective in such environments. [2]

Experimental Protocols

DBD Plasma System Setup and Operation

Table 3: Standard Operating Protocol for DBD Plasma-Mediated this compound Degradation

Step Procedure Parameters Quality Control
Solution Preparation Dissolve this compound in appropriate solvent (e.g., water, buffer, or simulated wastewater) Concentration: 0.1-10 μg/mL based on experimental requirements Verify concentration via HPLC-UV
Reactor Setup Assemble DBD plasma system with power supply, electrodes, and reaction chamber Electrode gap: 1-5 mm; Dielectric material: quartz or alumina Check for electrical continuity and proper sealing
Plasma Treatment Introduce this compound solution into reaction chamber; initiate plasma discharge Voltage: 160 kV; Frequency: 50 Hz; Treatment time: 0-30 min Monitor plasma stability via oscilloscope
Process Monitoring Withdraw aliquots at predetermined time intervals Time points: 0, 2, 5, 10, 15, 20, 30 min Record temperature and observable changes
Sample Analysis Analyze samples for residual this compound and degradation products HPLC-MS/MS for identification; GC-MS for verification Include calibration standards with each run
Toxicity Assessment Evaluate ecotoxicity of degradation products using bioassays Yeast survival assay; Bacterial toxicity tests Compare to untreated this compound controls

The Dielectric Barrier Discharge (DBD) system represents one of the most effective configurations for this compound degradation. The experimental setup typically consists of a high-voltage power supply (capable of generating 70-160 kV), a voltage regulator for stable output, a reaction chamber containing the electrodes separated by a dielectric barrier (typically quartz or ceramic), and a sample holder for the this compound solution. [4] [1] The system operates at atmospheric pressure with ambient air as the working gas, though controlled gas environments (argon, oxygen, or nitrogen) can be employed to manipulate the composition of reactive species. During operation, the application of high voltage across the electrodes ionizes the gas, generating a cold plasma discharge that produces various reactive species without significant heating of the solution.

Analytical Methods for Degradation Monitoring

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) serves as the primary analytical technique for quantifying this compound degradation and identifying transformation products. The recommended chromatographic conditions include a C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 μm particle size) maintained at 40°C, with a mobile phase consisting of acetonitrile and water (containing 0.1% formic acid) in a gradient elution program at a flow rate of 0.6 mL/min. [4] Mass spectrometric detection should employ electrospray ionization in positive mode with multiple reaction monitoring for optimal sensitivity and specificity. For degradation product identification, full-scan MS analysis (m/z 50-500) is recommended followed by targeted MS/MS analysis of potential transformation products. Additional analytical techniques include GC-MS for volatile degradation products and ion chromatography for monitoring inorganic anions formed during mineralization.

Degradation Mechanisms and Pathways

Reactive Species Formation and Action Mechanisms

The degradation of this compound by CAP primarily occurs through the action of reactive species generated in the plasma discharge. The primary mechanistic pathways include:

  • Hydroxyl Radical Attack: Hydroxyl radicals (•OH), formed through dissociation of water molecules by plasma-generated electrons and UV radiation, represent the most significant contributors to this compound degradation. These highly oxidizing species (redox potential: 2.85 V) attack this compound through electrophilic addition to the benzimidazole ring system and hydrogen abstraction from aliphatic groups. [2] The second-order rate constant for the reaction between hydroxyl radicals and this compound has been determined as 2.2±0.3 × 10⁹ M⁻¹ s⁻¹, indicating high reactivity. [5]

  • Ozone-Mediated Oxidation: Ozone (O₃), generated from oxygen in the air or supplied gas, contributes to this compound degradation through selective oxidative attack on electron-rich sites in the benzimidazole structure. Ozone molecules target carbon-carbon double bonds and aromatic systems through the Criegee mechanism, leading to ring opening and formation of carbonyl compounds. [2] While less reactive than hydroxyl radicals, ozone offers greater selectivity and longer persistence in aqueous solutions.

  • Additional Reactive Species: Other plasma-generated species including atomic oxygen, hydrogen peroxide, and reactive nitrogen species (peroxynitrites, nitrogen oxides) contribute to the degradation process through secondary reactions. The relative contribution of each species depends on the plasma system configuration, operating parameters, and solution characteristics. [2]

This compound Degradation Pathways

Based on identified degradation products, the degradation of this compound proceeds through several competing pathways:

  • Hydroxylation: The initial attack often results in formation of 5-hydroxythis compound (m/z 208.07) through hydroxyl radical addition to the benzimidazole ring. This represents a common oxidative transformation that typically precedes ring cleavage. [4]

  • Benzimidazole Ring Cleavage: Subsequent to initial oxidation, the heterocyclic ring system undergoes fragmentation, yielding smaller molecular weight compounds including fragments with m/z 118.06, m/z 132.08, and m/z 104.05. [4] This ring cleavage represents a critical step in breaking the conjugated system and reducing toxicity.

  • Complete Mineralization: Under extended treatment or optimized conditions, the degradation process can ultimately lead to formation of carbon dioxide, water, and inorganic ions through complete mineralization of the organic carbon and nitrogen content.

G CAP CAP ReactiveSpecies Reactive Species Generation (OH•, O₃, H₂O₂, RNS) CAP->ReactiveSpecies InitialAttack Initial Attack on this compound ReactiveSpecies->InitialAttack Pathway1 Hydroxylation Pathway InitialAttack->Pathway1 Pathway2 Ring Cleavage Pathway InitialAttack->Pathway2 Pathway3 Side Chain Oxidation InitialAttack->Pathway3 Product1 5-Hydroxythis compound (m/z 208.07) Pathway1->Product1 Product2 Ring Fragments (m/z 118.06, 132.08) Pathway2->Product2 Product3 Smaller Molecules (m/z 104.05) Pathway3->Product3 Mineralization Mineralization (CO₂, H₂O, Inorganic Ions) Product1->Mineralization Product2->Mineralization Product3->Mineralization

Diagram 1: Proposed degradation pathways of this compound by cold atmospheric plasma treatment

Applications and Implications

Practical Implementation Scenarios

The application of CAP for this compound degradation spans multiple domains:

  • Water Treatment Systems: CAP demonstrates particular promise for wastewater treatment in agricultural and industrial settings where this compound concentrations may reach concerning levels. The technology effectively degrades this compound in both pure solutions and complex matrices like meat processing effluent, though efficiency decreases approximately 10% in the presence of significant organic matter due to competitive reactions. [2] Implementation can occur as a standalone treatment or as a polishing step following biological processes.

  • Food Decontamination: The non-thermal nature of CAP makes it suitable for food surface decontamination without compromising product quality. Research demonstrates efficacy against various fungal contaminants and their associated mycotoxins in food products, particularly in low-moisture commodities like cereal grains. [6] Treatment parameters must be optimized for specific food matrices to balance decontamination efficiency with preservation of sensory and nutritional attributes.

  • Soil Remediation: Emerging applications include soil remediation through indirect treatment using plasma-activated water or direct treatment of excavated soil. The reactive species generated by CAP can penetrate soil particles and degrade adsorbed this compound residues, though effectiveness depends on soil composition, moisture content, and organic matter.

Toxicity Reduction Evidence

A critical advantage of CAP-mediated degradation is the significant reduction in toxicity of the resulting transformation products. Assessment using yeast survival assays demonstrated that CAP-treated this compound solutions exhibited much lower toxicity levels compared to untreated this compound. [4] This toxicity reduction correlates with the fragmentation of the benzimidazole ring structure, which is essential for the fungicide's biological activity. While complete mineralization represents the ideal outcome, even partial degradation through ring cleavage substantially diminishes environmental and health risks associated with this compound residues.

G Start Sample Preparation (this compound Solution) PlasmaTreatment Plasma Treatment (DBD, 160 kV, 50 Hz) Start->PlasmaTreatment AnalyticalStep Analytical Assessment (HPLC-MS/MS, GC-MS) PlasmaTreatment->AnalyticalStep ToxicityTest Toxicity Evaluation (Yeast Survival Assay) AnalyticalStep->ToxicityTest DataAnalysis Data Analysis (Kinetics, Product Identification) ToxicityTest->DataAnalysis Results Reporting (Degradation Efficiency, Pathway) DataAnalysis->Results

Diagram 2: Experimental workflow for CAP degradation studies of this compound

Conclusion

Cold Atmospheric Plasma technology represents a highly effective approach for degrading this compound in various matrices, offering significant advantages over conventional treatment methods. The technology operates through multiple reactive species generated in situ, primarily hydroxyl radicals and ozone, which collaboratively attack the benzimidazole structure leading to ring cleavage and eventual mineralization. With optimized parameters (160 kV, 50 Hz, 10 min treatment), degradation efficiencies exceeding 89% can be achieved for aqueous this compound solutions. [4] Critically, the degradation products demonstrate substantially reduced toxicity compared to the parent compound, addressing both environmental persistence and potential health impacts. [4]

Future development should focus on scaling up laboratory systems for practical applications, optimizing energy efficiency, and further elucidating the structure-activity relationships of transformation products to ensure complete elimination of biological activity. Integration of CAP with complementary technologies may enhance efficiency while reducing operational costs. As research continues to address these practical considerations, CAP stands poised to become a valuable tool for mitigating environmental contamination from this compound and similar persistent pesticides.

References

Application Notes on Carbendazim Bioremediation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Carbendazim is a broad-spectrum benzimidazole fungicide whose persistence in soil poses significant environmental risks due to its potential toxicity to non-target organisms and its long half-life, which can extend for months [1]. Bioremediation, which employs microorganisms and plants to detoxify and remove pollutants, offers a cost-effective and ecologically sustainable alternative to physical and chemical cleanup methods [1].

Key Bioremediation Strategies at a Glance

The table below summarizes the core approaches for remediating this compound-contaminated soil.

Strategy Core Principle Key Agents Effectiveness & Notes
Mycoaugmentation & Biostimulation [2] Introducing specific fungi & enhancing their growth with nutrients. Actinomucor elegans (fungus) + Carbon, Nitrogen, Phosphorus sources. >90% removal in 15 days; Combined approach most effective for rapid decontamination.
Bioaugmentation with Bacteria [3] Introducing specific this compound-degrading bacterial strains. Bacillus spp. (e.g., B. stercoris, B. paralicheniformis) from earthworm gut. ~90% degradation of 100 mg/L this compound in 5 days in liquid culture; shows high potential for soil application.
Combined Phytoremediation & Bioaugmentation [4] Using plants alongside degrading bacteria for co-contaminated soils. Sedum alfredii (Cd-hyperaccumulator) + Bacillus subtilis, Pseudomonas sp., etc. Increased this compound removal by 32.1-42.5%; ideal for soils co-contaminated with heavy metals like Cadmium.
Natural Attenuation [2] Reliance on natural soil processes and indigenous microbial communities. Native soil microbes. Slower and less reliable; effectiveness highly dependent on existing soil conditions and microbial diversity.

Microbial Degradation Pathways The primary microbial degradation pathway for this compound involves the hydrolysis of its carbamate side chain, leading to the formation of 2-aminobenzimidazole (2-AB) as a key metabolite [1]. Further breakdown proceeds through the cleavage of the imidazole and benzene rings, ultimately leading to complete mineralization. The enzymes MheI and CbmA have been identified as responsible for breaking the ester and amide bonds, respectively [1].

The following diagram illustrates this primary catabolic pathway.

CarbendazimPathway This compound This compound (C9H9N3O2) Metabolite 2-Aminobenzimidazole (2-AB) This compound->Metabolite Hydrolysis (MheI, CbmA) FurtherBreakdown Ring Cleavage Products Metabolite->FurtherBreakdown Ring Cleavage Mineralization CO₂ + H₂O (Mineralization) FurtherBreakdown->Mineralization Complete Mineralization

Detailed Experimental Protocols

Protocol 1: Combined Mycoaugmentation and Biostimulation

This protocol is adapted from microcosm soil studies and is highly effective for rapid remediation [2].

1. Soil Preparation & Contamination

  • Collect the soil to be remedied and sieve it (e.g., 2 mm mesh) to remove large debris.
  • Artificially contaminate the soil by thoroughly mixing in a stock solution of technical-grade this compound to achieve the desired concentration (e.g., 21-117 mg/kg, reflecting agricultural contamination levels) [4].
  • Adjust the soil's moisture to approximately 60% of its water-holding capacity and pre-incubate for a week to stabilize.

2. Inoculum Preparation

  • Culture Actinomucor elegans LBM 239 (or other identified effective strains like Rhodococcus sp.) on a suitable medium like Potato Dextrose Agar [2].
  • Harvest spores and/or mycelia and suspend them in sterile water. Adjust the concentration to a standard optical density (e.g., OD₆₀₀ ≈ 1.0) to create a uniform inoculum.

3. Microcosm Setup & Treatment

  • Set up soil microcosms (e.g., 500 g soil in 1-liter containers) in triplicate for each treatment.
  • Mycoaugmentation (MA): Mix the fungal inoculum (e.g., 5% v/w) thoroughly into the soil.
  • Biostimulation (BS): Amend the soil with a balanced C:N:P nutrient source. A modified Mineral Salt Medium (MSM) can serve as a guide for nutrient ratios [3].
  • Combined (MA+BS): Apply both the fungal inoculum and the nutrients.
  • Control: Set up untreated contaminated soil (for natural attenuation) and a sterile control.

4. Incubation & Monitoring

  • Incubate the microcosms at room temperature (e.g., 25-30°C), maintaining soil moisture throughout the experiment.
  • Monitor remediation effectiveness over time (e.g., 15-180 days) by sampling and analyzing:
    • This compound Residue: Extract this compound from soil samples with acetone and analyze via HPLC with a C18 column and acetonitrile/water mobile phase [3] [4].
    • Soil Ecotoxicity: Use phytotoxicity tests (e.g., germination index with Lactuca sativa lettuce seeds) and earthworm toxicity tests [2].
    • Soil Health: Analyze microbial biomass carbon, dehydrogenase activity, and changes in microbial community structure via PCR-DGGE [4].
Protocol 2: Bioaugmentation with Earthworm Gut Bacteria

This protocol utilizes highly efficient degraders isolated from a resilient ecological niche [3].

1. Bacterial Isolation and Enrichment

  • Isolate bacteria from the gut of earthworms (e.g., Glyphidrilus sp.) from agricultural fields.
  • Serially dilute the gut homogenate and spread plate on Nutrient Agar. Select morphologically distinct colonies for purification.
  • Screen for this compound degraders by culturing isolates in Mineral Salt Medium (MSM) supplemented with this compound (e.g., 100 mg/L) as the sole carbon source.

2. Degradation Assay in Liquid Culture

  • Grow the selected isolates (e.g., Bacillus stercoris PPH3) in Nutrient Broth to the late-exponential phase.
  • Harvest cells by centrifugation (6,000 × g for 5 min), wash, and resuspend in sterile water to an OD₆₀₀ of ~1.0.
  • Inoculate (5% v/v) this suspension into flasks containing MSM with 100 mg/L this compound.
  • Incubate at 30°C with shaking (120 rpm) for up to 5 days.
  • Sample daily to measure bacterial growth (OD₆₀₀) and this compound concentration via HPLC.

3. Metabolite Identification

  • For flasks showing significant degradation, perform a full extraction and analysis using LC-MS/MS to identify degradation intermediates like 2-aminobenzimidazole and 2-hydroxybenzimidazole [3].

The workflow for this bioaugmentation approach is outlined below.

BioaugmentationWorkflow Step1 Earthworm Collection & Gut Sample Preparation Step2 Bacterial Isolation on Nutrient Agar Step1->Step2 Step3 Screening in MSM with This compound Step2->Step3 Step4 Liquid Culture Degradation Assay Step3->Step4 Step5 HPLC Analysis of This compound Removal Step4->Step5 Step6 LC-MS/MS Identification of Metabolites Step5->Step6

Discussion and Recommendations

The choice of bioremediation strategy depends on the specific contamination scenario, time constraints, and available resources. The combined mycoaugmentation and biostimulation strategy is particularly effective for achieving rapid and comprehensive cleanup of heavily contaminated sites [2]. For soils co-contaminated with heavy metals, the integrated use of plants like Sedum alfredii with bacterial consortia is the recommended approach [4]. Bioaugmentation with specific bacterial strains, especially those derived from resilient environments like earthworm guts, presents a promising avenue for developing highly efficient commercial microbial inoculants [3].

A critical step before full-scale application is to validate any chosen protocol in a greenhouse experiment, which bridges the gap between lab-scale microcosms and field conditions [2] [4].

References

reducing antibody cross-reactivity carbendazim immunoassay

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cross-Reactivity

#FAQ 1: What is antibody cross-reactivity and why is it a problem? Cross-reactivity occurs when an antibody binds not only to its target antigen but also to other, structurally similar molecules. In carbendazim immunoassays, this can lead to false-positive results or an overestimation of concentration because the antibody might also recognize other benzimidazole fungicides or metabolites. This compromises the assay's accuracy and specificity [1].

#FAQ 2: What are the main causes of cross-reactivity? The primary cause is structural similarity between the target molecule and interfering compounds. This compound is a benzimidazole fungicide; thus, antibodies raised against it may recognize other molecules sharing the benzimidazole core structure [1]. In immunoassays, this is often due to:

  • Shared or similar epitopes: The part of the antigen the antibody recognizes may be nearly identical on different molecules [1] [2].
  • High homology: If the immunogen sequence used to create the antibody has high sequence similarity to other proteins or compounds, cross-reactivity is more likely [2] [3].

Strategies to Reduce Cross-Reactivity

The table below summarizes the main approaches to minimize cross-reactivity.

Strategy Method Description Key Benefit(s)
Antibody Selection Use monoclonal antibodies (mAbs) for high specificity to a single epitope; use cross-adsorbed secondary antibodies [1] [4] [2]. mAbs reduce chance of recognizing multiple similar antigens; cross-adsorption removes antibodies that bind non-target species' proteins [4].
Immunoassay Format Use a competitive assay format [5]. Inherently suitable for detecting small molecules like this compound and can be optimized for specificity.
Reagent Optimization Lower concentrations of antibodies and competing antigens [6]. Increases specificity by favoring binding to the highest-affinity analyte (the target).
Sample Preparation Employ clean-up steps (e.g., filtration, extraction) to remove interfering substances [5]. Reduces "matrix effect," alleviating interference from sample components.

Detailed Experimental Protocol

Here is a methodology based on a white light reflectance spectroscopy (WLRS) immunosensor for this compound, which exemplifies a well-optimized competitive immunoassay. The assay workflow can be summarized as follows:

G A Chip Functionalization B Prepare Antibody-Analyte Mixture A->B A1 Coat Si/SiO₂ chip with benzimidazole conjugate A->A1 C Competitive Binding Reaction B->C B1 Incubate primary anti-carbendazim antibody with standards/samples for 60 min B->B1 D Signal Enhancement C->D C1 Pump mixture over chip; free this compound and immobilized conjugate compete for antibody binding sites C->C1 E Detection & Analysis D->E D1 1. Add biotinylated secondary antibody 2. Add streptavidin D->D1 E1 Measure biomolecular adlayer thickness in real-time via WLRS E->E1

Key Steps and Optimization Points:

  • Chip Functionalization: The sensor chip is coated with a benzimidazole conjugate (e.g., a 2-mercaptobenzimidazole derivative) that is structurally similar to, but less toxic than, this compound. This creates the immobilized antigen [5].
  • Competitive Incubation (Critical Step): A mixture of the sample and the specific rabbit polyclonal anti-carbendazim antibody is pre-incubated (for 60 minutes) before being introduced to the chip.
    • How it reduces cross-reactivity: During this step, this compound in the sample and any cross-reactive interferents compete for a limited number of antibody binding sites. The antibody has the highest affinity for its true target (this compound). Sufficient incubation time allows the system to reach equilibrium, favoring binding to the highest-affinity analyte.
  • Competitive Binding on Chip: The pre-incubated mixture is pumped over the functionalized chip. Any free antibody binding sites can then bind to the immobilized benzimidazole conjugate.
    • Principle: The higher the concentration of this compound in the sample, the more antibody binding sites are occupied, leading to less antibody binding to the chip and a lower final signal.
  • Signal Enhancement and Detection: To increase sensitivity, the assay uses a two-step signal enhancement:
    • A biotinylated secondary antibody (e.g., goat anti-rabbit IgG) is added, which binds to the primary antibody.
    • Streptavidin is then added, forming a thick layer. The WLRS platform monitors this biomolecular adlayer thickness in real-time, which is directly related to the amount of bound antibody [5].

Key Troubleshooting Tips

  • Validate with LC-MS/MS: Confirm your immunoassay results against a standard reference method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify cross-reactivity issues [7].
  • Check Sequence Homology: If you produce your own antibodies, use tools like NCBI-BLAST to check the homology between your immunogen sequence and potential cross-reactants. A homology over 60-75% indicates a strong likelihood of cross-reactivity [2] [3].
  • Optimize Concentrations: Experiment with diluting your primary antibody and other reagents. Using lower concentrations can significantly reduce cross-reactivity with structurally similar compounds, as it favors binding to the highest-affinity target [6].

References

Troubleshooting Guide: Matrix Effects in Carbendazim LC-MS/MS Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common specific issues researchers might encounter.

Question & Issue Possible Cause Recommended Solution Key Experimental Parameters & Expected Outcome

| 1. Low recovery of carbendazim during extraction from a complex matrix. | Inefficient clean-up leading to co-extraction of interfering compounds (lipids, proteins). | Use a mixed dispersive Solid-Phase Extraction (d-SPE) clean-up. | Parameters [1]: 150 mg MgSO₄, 25 mg PSA, 25 mg C18. Outcome: Achieved recovery of 77.9–80.8% for this compound. | | 2. Ion suppression and inaccurate quantification in food samples (e.g., juice, wine). | High concentration of endogenous compounds (sugars, acids, pigments) in the sample. | Dilute the sample extract ("dilute-and-shoot") to reduce matrix concentration [2]. | Parameters [2]: Dilution factor of 100x for orange juice; 200x for wine. Outcome: Matrix effect reduced to below 20%. | | 3. Signal fluctuation and poor reproducibility in biological matrices (e.g., plasma). | Phospholipids from the matrix cause ion suppression and source contamination [3]. | Use a Phospholipid Removal (PLR) plate instead of standard protein precipitation [3]. | Parameters [3]: Process with a PLR plate (e.g., Microlute). Outcome: Near-complete phospholipid removal; eliminates ion suppression (~75% signal recovery). | | 4. Need to correct for residual matrix effects for highly accurate results. | It is impossible to completely eliminate all matrix interferences. | Use a stable isotope-labeled internal standard (SIL-IS) or the standard addition method [4]. | Parameters [4]: SIL-IS (e.g., Creatinine-d₃ for creatinine analysis) or standard addition calibration. Outcome: Corrects for ionization suppression/enhancement, providing reliable quantification. |

Detailed Experimental Protocols

For the key solutions listed above, here are the detailed methodological steps.

Protocol 1: Mixed d-SPE Clean-up for Insect/Animal Tissue [1]

This method is optimized for high-fat, high-protein matrices like the white-spotted flower chafer (Protaetia brevitarsis seulensis).

  • Extraction: Homogenize 5 g of pulverized sample with 10 mL of acetonitrile and 100 μL of formic acid.
  • Lipid Precipitation: Place the extract at -20°C for 24 hours to slowly precipitate fats and lipids.
  • Clean-up: Take an aliquot of the chilled extract and add the mixture of 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.
  • Analysis: Vortex, centrifuge, and analyze the supernatant using LC-MS/MS.
Protocol 2: "Dilute-and-Shoot" for Liquid Food Matrices [2]

This simple method is effective for liquid samples like juice and wine.

  • Preparation: For orange juice or wine, perform a simple "dilute-and-shoot" preparation.
  • Dilution: Dilute the sample with water at a factor of 100x for orange juice or 200x for wine.
  • Analysis: Directly analyze the diluted extract by LC-MS/MS. This high dilution reduces the concentration of matrix components below the level that causes significant matrix effects.
Protocol 3: Phospholipid Removal (PLR) for Biological Fluids [3]

This protocol is designed for plasma but can be adapted for other biological matrices.

  • Preparation: Add 100 μL of plasma to a well of a PLR plate.
  • Precipitation & Removal: Add 300 μL of acetonitrile with 1% formic acid (v/v). Mix thoroughly by pipetting up and down 5 times to precipitate proteins and engage phospholipids with the PLR sorbent.
  • Elution: Use positive pressure to elute the clean extract into a collection plate.
  • Post-processing Dilution (Optional): If the high organic solvent strength leads to poor peak shape, dilute the eluate 1:10 with water containing 0.1% formic acid before LC-MS/MS analysis.

Workflow for Systematic Troubleshooting

The following diagram illustrates a logical, step-by-step strategy for diagnosing and resolving matrix effects.

Start Suspected Matrix Effect Step1 Detect & Assess Matrix Effect Start->Step1 P1 Post-extraction Spike Method Step1->P1 P2 Post-column Infusion Method Step1->P2 Step2 Improve Sample Clean-up P3 Use d-SPE (e.g., C18/PSA) Step2->P3 P4 Apply Phospholipid Removal (PLR) Plate Step2->P4 P5 Increase Dilution Factor Step2->P5 Step3 Optimize Chromatography P6 Adjust Gradient to Shift RT Step3->P6 Step4 Apply Correction Methods P7 Use Stable Isotope-Labeled IS Step4->P7 P8 Use Standard Addition Method Step4->P8 End Reliable Quantification P1->Step2 P2->Step2 P3->Step3 P4->Step3 P5->Step3 P6->Step4 P7->End P8->End

References

Technical Support Guide: Optimizing Carbendazim Extraction from Fatty Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer
Why is carbendazim recovery challenging in fatty matrices? High fat and lipid content co-extract with the analyte, causing matrix effects that suppress or enhance the signal during LC-MS/MS analysis and interfere with the quantification of this compound. [1]
What is the most effective clean-up approach for fatty samples? A combination of low-temperature precipitation to remove lipids, followed by a dispersive Solid-Phase Extraction (d-SPE) clean-up using a mixture of sorbents, has been proven highly effective. [1]
Which d-SPE sorbent combination is recommended? A mixture of MgSO₄ (for water removal), PSA (for removal of fatty acids and sugars), and C18 (for removal of non-polar interferences) is often optimal. A 150 mg MgSO₄ / 25 mg PSA / 25 mg C18 ratio is a good starting point. [1]

| My recovery is low. What should I check first? | 1. Extraction Solvent: Ensure you are using acetonitrile with a small percentage of formic acid. [1] 2. Clean-up Sorbents: Verify the sorbent types and ratios. An insufficient amount of C18 can lead to poor lipid removal. [1] 3. Temperature and Time: Ensure the low-temperature precipitation step is done at -20°C for a sufficient duration (e.g., 24 hours). [1] | | My recovery is too high, suggesting matrix interference. How can I resolve this? | High recovery often points to inadequate clean-up. Consider increasing the amount of C18 sorbent or re-evaluating the low-temperature precipitation step. Using matrix-matched calibration standards for quantification is also crucial to account for any remaining matrix effects. [1] |

Troubleshooting Guide: Common Issues and Solutions

Problem Area Specific Issue Possible Causes Recommended Solutions

| Sample Preparation | Low this compound Recovery | • Inefficient extraction from matrix • Degradation of analyte during extraction • Incomplete partitioning | • Use acidified acetonitrile (e.g., with 0.1-1% formic acid) to improve extraction efficiency. [1] • Control extraction time and temperature. | | | High Matrix Effects | • Co-extraction of lipids and fats • Inadequate clean-up | • Implement a low-temperature precipitation step (-20°C for 24 hours) to remove lipids. [1] • Optimize d-SPE clean-up sorbent types and amounts. | | Clean-up | Inadequate Removal of Lipids | • Incorrect choice or amount of d-SPE sorbents | • Use a mixed sorbent of MgSO₄, PSA, and C18. For very fatty matrices, a ratio of 150:25:25 (mg) is effective. [1] • Avoid GCB (Graphitized Carbon Black) sorbents as they can adsorb this compound and reduce recovery. [1] | | | Poor Recovery of Multiple Analytes | • Sorbents are too strong, retaining target compounds | • For multi-residue analysis, select a balanced sorbent like the MgSO₄/PSA/C18 mixture, which provided good recovery for this compound (77.9-80.8%) and other fungicides. [1] | | Instrumental Analysis | Matrix Effects in LC-MS/MS | • Residual matrix components affecting ionization | • After clean-up, use matrix-matched calibration standards to compensate for effects. [1] • Ensure good chromatographic separation. |

Detailed Experimental Protocols

Protocol 1: Optimized Extraction and Clean-up for Highly Fatty Matrices

This protocol is adapted from a study analyzing this compound in the white-spotted flower chafer, an insect with high fat (15-17%) and protein content. [1]

Workflow Overview

G A Weigh 5 g of homogenized sample B Extract with 10 mL acetonitrile and 100 μL formic acid A->B C Shake vigorously for 1 minute B->C D Centrifuge C->D E Incubate supernatant at -20°C for 24h (Lipid Precipitation) D->E F Centrifuge and collect supernatant E->F G d-SPE Clean-up: 150 mg MgSO₄, 25 mg PSA, 25 mg C18 F->G H Shake and centrifuge G->H I Filter supernatant for LC-MS/MS H->I

Materials and Reagents

  • Samples: Homogenized fatty tissue (5 g)
  • Extraction Solvent: Acetonitrile (HPLC grade)
  • Additive: Formic acid (≥95%)
  • d-SPE Sorbents: Mixture of 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 (e.g., Supelco Fatty-EN)
  • Equipment: Centrifuge, vortex mixer, analytical balance, freezer (-20°C), LC-MS/MS system

Step-by-Step Procedure

  • Weighing: Precisely weigh 5.0 g of the homogenized sample into a suitable centrifuge tube.
  • Extraction: Add 10 mL of acetonitrile and 100 μL of formic acid to the sample.
  • Shaking: Shake the mixture vigorously for at least 1 minute to ensure complete homogenization and interaction between the solvent and the sample.
  • Centrifugation: Centrifuge the mixture to separate the solid residue from the extract.
  • Lipid Precipitation: Transfer the supernatant to a new tube and incubate it at -20°C for 24 hours. This critical step allows lipids and fats to slowly precipitate out of the solution. [1]
  • Second Centrifugation: Centrifuge the cooled sample again to pellet the precipitated fats. Carefully collect the clarified supernatant.
  • d-SPE Clean-up: Transfer an aliquot of the supernatant to a tube containing the d-SPE sorbent mixture (150 mg MgSO₄, 25 mg PSA, 25 mg C18).
  • Clean-up Agitation: Shake the tube for 30 seconds to ensure the extract interacts thoroughly with the sorbents.
  • Final Centrifugation: Centrifuge the tube to separate the cleaned extract from the sorbents.
  • Analysis: Filter the final supernatant through a 0.2 μm syringe filter into an LC vial for analysis.
Protocol 2: Alternative Sample Preparation Methods

The table below summarizes other sample preparation techniques used for this compound extraction from various matrices, which can be adapted based on your laboratory's capabilities and the specific sample type. [2]

Method Matrix Extraction & Clean-up Procedure Key Parameters & Notes
Matrix Solid-Phase Dispersion (M-SPD) [3] Fruits Sample blended with diatomaceous earth. Packed into a column and eluted with dichloromethane. Eluent: Dichloromethane. Simpler setup but uses less desirable chlorinated solvent.
Liquid-Liquid Extraction (LLE) with SPE Clean-up [4] Lemons Extraction with acidified acetonitrile and an ethyl acetate/petroleum ether mixture. Clean-up with ammonia solution and C18 cartridge pre-treated with sodium dodecyl sulfate (SDS). Complexity: Higher. Ion-pairing: Use of SDS helps in specific interferences removal.
Cloud Point Extraction (CPE) [5] Vegetables, Water Oxidize this compound with Fe³⁺ and K₃[Fe(CN)₆] to form a blue complex. The complex is extracted into surfactant micelles (Triton X-114). Detection: UV-Vis at 685 nm. Use case: Good for labs without access to LC-MS/MS. Less specific.
Mixed-Mode SPE [6] Apple Juice Uses a mixed-mode SPE cartridge for extraction and clean-up, followed by LC-MS/MS analysis. Application: Best suited for liquid matrices like juice.

Key Technical Takeaways

  • The Combined Approach is Crucial: For fatty matrices, relying on a single clean-up technique is often insufficient. The combination of low-temperature precipitation and optimized d-SPE is the most robust strategy identified in the literature. [1]
  • Sorbent Selection is Matrix-Dependent: While the MgSO₄/PSA/C18 mixture is versatile, the optimal ratio might need adjustment based on the specific fat and protein content of your sample. Systematic testing is recommended.
  • Validate Your Method: Always validate your optimized method using spiked samples to calculate the precise recovery rates for your specific matrix and ensure they fall within acceptable limits (typically 70-120% with an RSD <20%). [1]

References

improving carbendazim sensor selectivity interferents

Author: Smolecule Technical Support Team. Date: February 2026

Sensor Materials & Performance

The table below summarizes modified electrode materials reported to improve sensor selectivity and sensitivity for carbendazim (CBZ) detection.

Electrode Material Modification Key Feature for Selectivity Linear Range Limit of Detection (LOD) Tested Real Samples
Glassy Carbon (GCE) [1] [2] Molecularly Imprinted Polymer (MIP) & Multi-Walled Carbon Nanotubes (MWCNTs) [1] Selective binding cavities for CBZ [1] 2 to 20 ppm [1] 1.0 ppm [1] River Water [1]
Glassy Carbon (GCE) [2] Polythiophene (PTH) & Graphitic Carbon Nitride (g-C3N4) [3] Nanocomposite structure [3] 100 nM to 85 µM [3] 0.37 nM [3] Cherry Wine [3]
Carbon Paste (CPE) [4] [2] MIP & MWCNTs [4] High selectivity from molecular imprinting [4] 1 × 10⁻¹⁰ to 5 × 10⁻⁸ mol L⁻¹ [4] 0.2 × 10⁻¹⁰ mol L⁻¹ [4] Water, Fruit, Wastewater, Urine [4]
Glassy Carbon (GCE) [2] ZnFe₂O₄ & Single-Walled Carbon Nanotubes (SWCNTs) [2] Nanocomposite [2] 0.5–100 µM [2] 0.09 µM [2] Apple, Tomato, Leek, Paddy, Sea Water [2]

Experimental Protocol: MIP-based Sensor

Here is a detailed methodology for creating a sensor using Molecularly Imprinted Polymers (MIPs) and Multi-Walled Carbon Nanotubes (MWCNTs) on a Glassy Carbon Electrode (GCE), a widely cited approach [1] [4].

1. Synthesis of Molecularly Imprinted Polymer (MIP)

  • Template Removal: After polymerization, the CBZ template molecules must be removed from the polymer matrix to create the specific binding cavities. This is typically done by washing the final product in a Soxhlet apparatus using a 9:1 (v/v) mixture of methanol and acetic acid for up to 3 days. The solvent should be changed regularly and analyzed until no traces of CBZ are detected [1].
  • Polymer Collection: The final MIP material is dried in an oven at 60°C and stored for later use [1].
  • Synthesis of Non-Imprinted Polymer (NIP): As a control, synthesize a NIP following the identical protocol but without adding the CBZ template. This helps confirm that the selectivity arises from the imprinted cavities and not just the polymer matrix itself [1].

2. Electrode Modification and Sensor Preparation

  • Modification Mixture: Prepare a dispersion by mixing 1 mg of MWCNT with 1 mg of the synthesized MIP (or NIP, for control experiments) in 1 mL of deionized water [1].
  • Sonication: Subject the mixture to sonication in an ultrasound bath for 30 minutes to ensure a homogeneous dispersion [1].
  • Nafion Binder: Add 5 µL of Nafion (a common perfluorosulfonate ionomer) to the dispersion. Nafion acts as a binder, helping the modifier mixture adhere to the electrode surface [1].
  • Coating the Electrode: Deposit 5 µL of the resulting dispersion directly onto the surface of a clean, polished Glassy Carbon Electrode (GCE) [1].
  • Drying: Use an infrared (IR) lamp to thoroughly evaporate the solvent until the coating is dry. The modified GCE is now ready to be used as a working electrode [1].

3. Selectivity and Interference Testing

  • Principle: The selectivity of the MIP-based sensor is tested by evaluating its response to CBZ in the presence of other potentially interfering ions or pesticides [1] [4].
  • Procedure: Perform electrochemical measurements (e.g., DPV) using solutions containing a fixed concentration of CBZ mixed with various interferents. The sensor's ability to accurately quantify CBZ without significant signal change demonstrates its selectivity [1].
  • Validation: Studies have shown that such MIP/MWCNT sensors remain highly efficient for CBZ quantification even in the presence of other interferents and in complex real-world matrices like river water, with recovery rates reported between 94% and 104% [1] [4].

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in creating and validating a selective CBZ sensor.

Start Start Sensor Fabrication MIP_Synth Synthesize MIP (Template: this compound, Monomer: 1-Vinyl Imidazole) Start->MIP_Synth Template_Remove Remove Template (Soxhlet Extraction: Methanol/Acetic Acid) MIP_Synth->Template_Remove Electrode_Prep Prepare Modifier (Disperse MIP & MWCNTs in Solvent with Nafion) Template_Remove->Electrode_Prep Electrode_Coat Coat Electrode (GCE) and Dry Electrode_Prep->Electrode_Coat Test_Select Test Selectivity (Measure CBZ response with interferents) Electrode_Coat->Test_Select Val_Real Validate in Real Sample (e.g., River Water, Juice) Test_Select->Val_Real End Sensor Validated Val_Real->End

Diagram Title: CBZ Sensor Fabrication and Validation Workflow

Frequently Asked Questions

Q1: Why is my this compound sensor showing a low or no signal?

  • A: This is often due to electrode fouling or improper modification. Ensure your working electrode (e.g., GCE) is thoroughly cleaned and polished before modification. Verify the homogeneity and stability of your modifier dispersion (e.g., MIP/MWCNT) by ensuring adequate sonication time. Also, confirm that the template molecule (CBZ) was successfully removed from the MIP during the Soxhlet extraction step by checking the washing solvent for traces of the analyte [1] [4].

Q2: How can I confirm that the selectivity comes from the MIP and not the other materials?

  • A: This is a critical control experiment. You must perform parallel experiments using a Non-Imprinted Polymer (NIP) synthesized under the same conditions but without the CBZ template. Compare the electrochemical response and adsorption capacity of the MIP-modified sensor versus the NIP-modified sensor. A significantly higher response and adsorption for the MIP sensor (e.g., 82.4% vs 41% as reported in one study) confirms the role of the specific imprinted cavities in selectivity [1].

Q3: My sensor works in buffer but fails in a real fruit juice sample. What could be wrong?

  • A: Complex sample matrices like fruit juice contain many interfering compounds (sugars, acids, pigments) that can foul the electrode or compete for binding sites. A simple sample dilution can sometimes reduce matrix effects. The use of a MIP is particularly beneficial here, as its specific cavities are designed to rebind CBZ even in complex matrices. Furthermore, the standard addition method is highly recommended for quantitative analysis in such samples, as it helps account for the matrix effect and improves accuracy [3] [2].

References

Bacterial Strains and Their Optimized Degradation Conditions

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key parameters for different carbendazim-degrading bacterial strains.

Bacterial Strain Optimal pH Optimal Temperature (°C) Degradation Performance & Notes
Rhodococcus erythropolis djl-11 4 - 9 (No significant effect) [1] 25 - 30 [1] High efficiency; degraded 1000 mg·L⁻¹ at ~333 mg·L⁻¹·day⁻¹ [1].
Bacillus pumilus NY97-1 4 - 10 (Best in neutral-alkaline) [2] 30 [2] 90% degradation of 300 mg·L⁻¹ in 24 hours; organic nitrogen source improved degradation [2].
Bacillus spp. (earthworm gut isolates) 7.0 (used in study) [3] 30 [3] High efficiency; three strains degraded 87-91% of 100 mg·L⁻¹ in 5 days [3].

Detailed Experimental Protocols

Here are the methodologies from the cited research to guide your experimental setup.

Protocol for Rhodococcus erythropolis djl-11

This protocol is adapted from the enrichment and degradation experiments detailed in the study [1].

  • Culture Medium: Use Minimal Salts Medium (MSM). Composition per liter: 1.0 g NH₄NO₃, 1.0 g NaCl, 1.5 g K₂HPO₄, 0.5 g KH₂PO₄, 0.2 g MgSO₄·7H₂O. Adjust to pH 7.0 [1].
  • Inoculum Preparation:
    • Grow the strain in Luria-Bertani (LB) broth for 24 hours at 28°C on a rotary shaker (150 rpm).
    • Harvest cells by centrifugation (6000 g for 5 min), wash twice, and re-suspend in sterile water to an OD₆₀₀ of 0.8 (approx. 1×10⁸ cells·mL⁻¹) [1].
  • Degradation Experiment:
    • Inoculate (1% v/v) the prepared cell suspension into MSM amended with this compound (e.g., 1000 mg·L⁻¹).
    • Incubate at the optimal temperature range of 25-30°C on a rotary shaker at 150 rpm [1].
    • The study found that pH variations between 4 and 9 did not significantly affect the degradation rate, offering flexibility [1].
  • Analysis: Monitor this compound concentration and identify metabolites (2-aminobenzimidazole and 2-hydroxybenzimidazole) using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) [1].
Protocol for Bacillus Strains from Earthworm Gut

This protocol is based on the study that isolated efficient degraders from the earthworm Glyphidrilus sp. [3].

  • Culture Medium: Use a modified Mineral Salt Medium (MSM). Composition per liter (pH 7.0): 2.0 g NH₄Cl, 4.0 g Na₂HPO₄·12H₂O, 5.0 g KH₂PO₄, 0.2 g MnSO₄, 0.05 g FeCl₃, 0.2 g MgSO₄·7H₂O, 0.001 g CaCl₂·2H₂O, and trace elements [3].
  • Inoculum Preparation:
    • Culture the Bacillus strain in Nutrient Broth at 30°C until the late-exponential phase.
    • Harvest cells by centrifugation (6000 g, 5 min), wash twice with sterilized water, and re-suspend to an OD₆₀₀ of 1.0 [3].
  • Degradation Experiment:
    • Inoculate (5% v/v) the cell suspension into MSM with this compound (e.g., 100 mg/L).
    • Incubate at 30°C on a rotary shaker at 120 rpm for up to 5 days [3].
  • Analysis: Extract samples daily and analyze residual this compound using HPLC with a C18 column and a mobile phase of acetonitrile and water [3].

Key Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low degradation rate Sub-optimal temperature Adjust temperature to the strain-specific optimum (typically 25-30°C).
Incorrect nitrogen source Use an organic nitrogen source (e.g., yeast extract) for Bacillus strains; NH₄NO₃ is suitable for Rhodococcus [1] [2].
Low cell viability Ensure cells are harvested during the late-exponential growth phase for a healthy, active inoculum [1] [3].
No degradation in negative control Abiotic degradation Verify that degradation is microbial by including an uninoculated control in every experiment [1].
Inconsistent results pH fluctuation For R. erythropolis, pH 4-9 is acceptable. For other strains, maintain a neutral pH around 7.0 unless otherwise known [1] [3].

This compound Microbial Degradation Pathway

The following diagram illustrates the common microbial degradation pathway for this compound, which involves the formation of specific metabolites.

carbendazim_pathway This compound This compound 2-aminobenzimidazole (2-AB) 2-aminobenzimidazole (2-AB) This compound->2-aminobenzimidazole (2-AB) Hydrolysis (MheI esterase, CbmA) 2-hydroxybenzimidazole (2-HB) 2-hydroxybenzimidazole (2-HB) 2-aminobenzimidazole (2-AB)->2-hydroxybenzimidazole (2-HB) Hydroxylation Further Metabolites\n(Benzene/Imidazole Ring Cleavage) Further Metabolites (Benzene/Imidazole Ring Cleavage) 2-hydroxybenzimidazole (2-HB)->Further Metabolites\n(Benzene/Imidazole Ring Cleavage) Ring Cleavage (Mineralization)

This pathway is consistent across many bacterial species, including Rhodococcus and Bacillus [1] [3] [4]. The detection of 2-AB and 2-HB via LC-MS/MS is a strong indicator that microbial degradation is occurring via this route [1] [3].

References

overcoming carbendazim adsorption loss sample preparation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Carbendazim Adsorption

Adsorption loss occurs when analyte molecules bind to container surfaces or other materials during sample preparation, reducing the amount available for detection. For this compound, this is influenced by its physicochemical properties and specific material interactions.

  • Key Property: this compound has a relatively low aqueous solubility (8.0 mg/L at 20 °C and pH 7) [1], which can predispose it to adsorption onto surfaces, especially from aqueous solutions.
  • Evidence of Adsorption: A 2024 study directly demonstrated that this compound adsorbs onto polyethylene (PE) microplastics. This adsorption follows a pseudo-second-order kinetic model and extends the fungicide's half-life in soil [2]. This highlights that material choice is critical.

Strategies to Overcome Adsorption Loss

You can mitigate adsorption through careful selection of materials, solvents, and chemical modifiers.

Strategy Recommendation Technical Basis / Rationale
Container Selection Use glass or polypropylene (PP) over polyethylene (PE). Study shows this compound actively adsorbs to PE, a common plastic lab material [2].
Solvent & pH Adjustment Use acetonitrile with acid (e.g., formic acid) for extraction [3]. Acidified organic solvent improves solubility, desorbs this compound from matrix, and protonates molecules to reduce surface binding.
Chemical Additives Add solubilizing agents (e.g., β-cyclodextrin) to the solution [4]. Cyclodextrin's hydrophobic cavity can form inclusion complexes with this compound, shielding it from active adsorption sites [4].

Experimental Protocols for Enhanced Recovery

Here are detailed methods from recent studies that successfully minimized adsorption issues for accurate this compound detection.

Protocol 1: LC-MS/MS Analysis with dSPE Clean-up

This method, used for analyzing this compound in complex biological matrices like insects, achieved a recovery of 77.9–80.8% [3].

  • Extraction: Weigh 5 g of pulverized sample. Extract with 10 mL of acetonitrile and 100 μL of formic acid.
  • Lipid Removal: Slowly precipitate fats and lipids at -20°C for 24 hours.
  • Clean-up: Use a dSPE mixture of 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 for dispersive clean-up to remove interfering matrix components.
Protocol 2: SERS Detection with Functionalized Substrates

This method uses a substrate that actively binds this compound, pulling it out of solution and concentrating it for detection [4].

  • Substrate Preparation: Synthesize Silver Nanoparticles (SA-AgNPs-CD) using sodium alginate as a reducing agent and β-cyclodextrin as a stabilizer.
  • Sample Mixing: Add the this compound test solution and the SA-AgNPs-CD substrate to a centrifuge tube in a 3:1 ratio (substrate:analyte).
  • Optimal Conditions: Adjust pH to 6.8 and allow 15 minutes for the analytes to fully enter the cyclodextrin cavities before analysis.

Troubleshooting Guide & FAQ

  • Q: I'm observing low and inconsistent recovery rates during sample preparation. What should I check first?

    • A: First, audit your lab materials. Replace any polyethylene (PE) tubes or containers with glass or polypropylene. Next, ensure you are using a sufficient percentage of organic solvent (like acetonitrile) and that the solution is adequately acidified, as this dramatically affects this compound solubility and binding.
  • Q: How can I validate that my method is effectively controlling adsorption loss?

    • A: The most robust approach is to perform a recovery study. Spike a known amount of this compound standard into your sample matrix at the beginning of the extraction process. After processing, calculate the percentage of the spiked amount that you detect. A recovery rate close to 100% indicates minimal adsorption loss. The LC-MS/MS protocol above, for instance, achieved ~80% recovery [3].
  • Q: My analysis technique requires high sensitivity (trace-level detection). Are there any specialized techniques to pre-concentrate this compound?

    • A: Yes. Consider using Molecularly Imprinted Polymers (MIPs). These are synthetic polymers with cavities specifically designed to bind this compound molecules. They can be used as a solid-phase extraction sorbent to selectively capture and concentrate this compound from a sample, significantly improving the limit of detection for techniques like electrochemistry [5].

To help visualize the core strategy of modifying your workflow to prevent adsorption, the following diagram outlines the key decision points.

Start Start: Prevent this compound Adsorption Loss Container Container & Material Selection Start->Container Solvent Solvent & pH Adjustment Start->Solvent Additives Use of Chemical Additives Start->Additives Method Select Analytical Method Start->Method Glass Glass Container->Glass Preferred Polypropylene Polypropylene Container->Polypropylene Acceptable Polyethylene Polyethylene Container->Polyethylene Avoid AcidifiedACN AcidifiedACN Solvent->AcidifiedACN e.g., Acetonitrile + 0.1-1% Formic Acid Aqueous Aqueous Solvent->Aqueous Leads to higher adsorption risk Cyclodextrin Cyclodextrin Additives->Cyclodextrin e.g., β-Cyclodextrin (Forms complexes) MIPs MIPs Additives->MIPs Molecularly Imprinted Polymers (Selective binding) LCMS LCMS Method->LCMS LC-MS/MS (With dSPE clean-up) SERS SERS Method->SERS SERS (Uses functionalized substrates) Electrochemical Electrochemical Method->Electrochemical Electrochemical (Uses modified electrodes)

References

Technical Support Center: Enhancing Carbendazim Detection Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

The table below summarizes four advanced sensing platforms for detecting carbendazim at low concentrations, each based on a different principle.

Detection Platform Detection Principle Matrix Limit of Detection (LOD) Key Advantage
Ag/CuO SERS Sensor [1] [2] Surface-Enhanced Raman Spectroscopy Tea leaves ( 8.85 \times 10^{-11} ) M Ultra-high sensitivity, molecular fingerprinting
AuNPs-LFIA [3] Lateral Flow Immunoassay (Gold Nanoparticles) Green beans, leeks 1.80 - 3.80 μg/kg High specificity, ideal for on-site use
MIP/MWCNT Electrochemical Sensor [4] Differential Pulse Voltammetry River water 1.0 ppm (mg/L) Excellent selectivity in complex samples
WLRS Immunosensor [5] White Light Reflectance Spectroscopy Fruit juices 20 ng/mL Real-time, label-free monitoring

Detailed Experimental Protocols

Protocol 1: Ag/CuO Nanocomposite-Based SERS Substrate

This method is renowned for its exceptional sensitivity, capable of detecting this compound at ultralow concentrations [1].

  • Synthesis of Ag NPs: Use a two-electrode electrochemical system with silver plates as both anode and cathode. Submerge them in a 200 mL electrolyte of ( 6 \times 10^{-5} ) M oleic acid in double-distilled water. Apply 12 V for 60 minutes at room temperature with constant stirring (200 rpm). The formation of spherical Ag NPs (~16 nm) is indicated by the solution turning dark brown [1].
  • Synthesis of CuO NPs: Similarly, use copper electrodes in electrolytes containing sodium citrate and ascorbic acid to synthesize CuO nanoparticles [1].
  • Nanocomposite Fabrication: Mix the synthesized Ag NPs and CuO NPs via ultrasonic mixing for 30 minutes to achieve a uniform dispersion. A composition of 10% CuO by total mass is reported as optimal [1].
  • Substrate Preparation & Measurement: Deposit the Ag/CuO nanocomposite onto a clean aluminum substrate (1 cm x 1 cm). Apply the sample solution and acquire SERS spectra. The ultra-low LOD is achieved due to the synergistic effect between the electromagnetic enhancement from Ag and the charge-transfer contribution from the CuO semiconductor [1] [2].
Protocol 2: MIP-based Electrochemical Sensor

This biomimetic sensor uses a synthetic polymer to selectively recognize this compound molecules, offering high selectivity [4].

  • MIP Synthesis:
    • Polymerization: Use this compound (0.2 mmol) as the template molecule and 1-vinyl imidazole (0.8 mmol) as the functional monomer. Dissolve them in 30 mL of ethanol and 30 mL of deionized water. Stir for 3 hours at room temperature.
    • Cross-linking: Add the cross-linker EGDMA (4 mmol) and the radical initiator 4,4′-Azobis(4-cyanopentanoic acid) (0.050 mmol). Maintain the reaction at 60°C for 24 hours under a pure nitrogen atmosphere [4].
    • Template Removal: After polymerization, wash the product using a Soxhlet apparatus with a 9:1 (v/v) methanol-acetic acid mixture for 3 days to remove the template molecules, creating specific binding cavities [4].
  • Sensor Preparation:
    • Mix 1 mg of Multi-Walled Carbon Nanotubes (MWCNT), 1 mg of the synthesized MIP, and 1 mL of water. Sonicate for 30 minutes.
    • Add 5 µL of Nafion to the dispersion.
    • Deposit 5 µL of the final mixture onto a glassy carbon electrode (GCE) and dry under an infrared lamp [4].
  • Measurement: Perform analysis using Differential Pulse Voltammetry (DPV). The sensor's performance can be validated against an HPLC method, with recovery rates of 94-104% in real water samples [4].

Troubleshooting Common Experimental Issues

FAQ 1: My SERS substrate shows weak or inconsistent signal enhancement. What could be wrong?

  • Potential Cause: Inhomogeneous mixing of Ag and CuO nanoparticles, leading to poor formation of "hot spots" [1].
  • Solution: Ensure thorough ultrasonic mixing for the full 30 minutes. Verify the optimal mass ratio of the semiconductor (e.g., 10% CuO). Consistently characterize the nanocomposite's morphology with FE-SEM to ensure quality control during synthesis [1].

FAQ 2: My MIP sensor lacks selectivity and shows cross-reactivity with other compounds.

  • Potential Cause: Incomplete removal of the this compound template molecules from the polymer matrix, leaving binding sites occupied [4].
  • Solution: Extend the Soxhlet washing process and regularly analyze the washing solvent (e.g., with HPLC) to confirm no more template is leaching out. Ensure the functional monomer to template ratio during polymerization is optimal for creating well-defined cavities [4].

FAQ 3: How can I validate the accuracy of my detection method for complex real-world samples?

  • Solution: Perform a spike-and-recovery test. This involves adding a known amount of this compound standard to a real sample (e.g., juice, river water, or a homogenized vegetable extract), processing it through your method, and calculating the percentage of the analyte recovered. Recovery rates between 85-106% are typically considered acceptable, as demonstrated in the SERS and electrochemical sensor studies [1] [4]. Using a reference method like LC-MS/MS for parallel analysis provides the highest level of validation [3].

Experimental Workflow Diagrams

The following diagrams outline the core workflows for the two main protocols to help you visualize the key steps.

sers_workflow SERS Nanocomposite Sensor Workflow start Start Experiment synth_ag Synthesize Ag NPs (Electrochemical method, 12V, 60 min) start->synth_ag synth_cuo Synthesize CuO NPs (Electrochemical method) synth_ag->synth_cuo mix Ultrasonic Mixing (30 min, 10% CuO mass) synth_cuo->mix deposit Deposit Nanocomposite mix->deposit substrate Prepare Al Substrate (1cm x 1cm) apply Apply Sample Solution deposit->apply measure Acquire SERS Spectrum apply->measure end Analyze Data measure->end

mip_workflow MIP Electrochemical Sensor Workflow start Start Experiment polymerize Polymerize MIP (Template: CBZ, Monomer: 1-Vinyl imidazole) start->polymerize wash Wash Template (Soxhlet) (Methanol:Acetic Acid 9:1, 3 days) polymerize->wash prepare_mix Prepare Sensor Mixture (MIP + MWCNT + Water, sonicate 30 min) wash->prepare_mix add_nafion Add 5 µL Nafion prepare_mix->add_nafion deposit_gce Deposit on GCE (Dry under IR lamp) add_nafion->deposit_gce measure_dpv Measure with DPV deposit_gce->measure_dpv end Analyze Results measure_dpv->end

I hope this technical support guide helps you successfully implement and optimize your experiments. The choice of method ultimately depends on your specific requirements for sensitivity, portability, and the complexity of the sample matrix.

References

optimizing bacterial growth carbendazim biodegradation

Author: Smolecule Technical Support Team. Date: February 2026

Known Carbendazim-Degrading Bacterial Strains

The following table summarizes potent bacterial strains identified in recent research, which you can use as a reference or source for your experiments.

Bacterial Strain Source of Isolation Degradation Efficiency & Conditions Key Metabolites Identified Special Traits / Notes

| Chryseobacterium sp. JAS14 [1] [2] | Agricultural soil | - 100% of 200 mg/L in 4-9 days in aqueous medium [1].

  • DT50 (aqueous): 1.8 days [1].
  • DT50 (soil, no nutrients): 3.66 days [1]. | 2-aminobenzimidazole, 2-hydroxybenzimidazole, 1,2 diaminobenzene, catechol [1] | First detailed biodegradation pathway proposed for this genus [1]. | | Aeromonas caviae JAS15 [1] [2] | Agricultural soil | - 100% of 200 mg/L in 4-9 days in aqueous medium [1].
  • DT50 (aqueous): 2.34 days [1].
  • DT50 (soil, no nutrients): 4.18 days [1]. | 2-aminobenzimidazole, 2-hydroxybenzimidazole, 1,2 diaminobenzene, catechol [1] | Possesses plant growth-promoting traits, even under MBC stress [1]. | | Bacillus stercoris PPH3 [3] | Earthworm gut | - 91.21% of 100 mg/L in 5 days in aqueous medium [3]. | 2-aminobenzimidazole, 2-hydroxybenzimidazole [3] | Part of a novel source (earthworm gut) for degrader isolation [3]. | | Bacillus paralicheniformis PPH2 [3] | Earthworm gut | - 89.66% of 100 mg/L in 5 days [3]. | 2-aminobenzimidazole, 2-hydroxybenzimidazole [3] | Part of a novel source (earthworm gut) for degrader isolation [3]. | | Bacillus aureus PPH1 [3] | Earthworm gut | - 87.18% of 100 mg/L in 5 days [3]. | 2-aminobenzimidazole, 2-hydroxybenzimidazole [3] | Part of a novel source (earthworm gut) for degrader isolation [3]. | | Stenotrophomonas sp. [4] | Coriander rhizosphere | - 68.9% of 250 mg/L in 21 days [4]. | Not specified in the abstract | Showed no toxicity in Artemia salina tests [4]. |

Detailed Experimental Protocols

Here are standardized methodologies for key experiments, based on the protocols used in the research cited above.

Protocol for Isolation of this compound-Degrading Bacteria

This workflow outlines the key steps for isolating potential degrader strains from environmental samples.

G Start Start: Collect Environmental Sample (e.g., soil, rhizosphere, earthworm gut) A Acclimatization & Enrichment Inoculate in MSM + this compound as sole carbon source. Start->A B Serial Transfer & Dilution Transfer to fresh medium multiple times over 1-3 weeks. A->B C Plating on Selective Medium Spread on MSM Agar + this compound. B->C D Isolation of Pure Cultures Pick and re-streak distinct colonies. C->D E Preliminary Degradation Screening Grow pure isolates in liquid MSM + this compound. D->E F Strain Identification 16S rRNA gene sequencing. E->F End Identified Potential Degrader Strain F->End

Key Materials and Steps:

  • Minimal Salt Medium (MSM) Composition (per liter): [1] [3]
    • Na₂HPO₄ 4.0-5.8 g
    • KH₂PO₄ 3.0-5.0 g
    • NH₄Cl 1.0-2.0 g
    • NaCl 0.5 g
    • MgSO₄·7H₂O 0.2-0.25 g
    • MnSO₄ 0.2 g
    • FeCl₃ 0.05 g
    • Trace elements (e.g., CoCl₂, ZnCl₂, CuCl₂, NiCl₂) in small amounts [3].
    • Adjust pH to 6.8-7.0. For solid media, add 15-20 g/L Agar.
  • Enrichment and Isolation: [1] [4]
    • Inoculate 5-10 g of environmental sample into Erlenmeyer flasks containing 50-100 mL of sterile MSM supplemented with 25-250 mg/L this compound as the sole carbon source.
    • Incubate at 28-30°C on a rotary shaker at 100-125 rpm for 5-7 days.
    • Transfer an aliquot (e.g., 5-10%) of this culture to fresh MSM with this compound. Repeat this serial enrichment 2-3 times.
    • After the final enrichment, perform serial dilutions and spread plate on MSM agar containing this compound.
    • Incubate plates at 28-30°C for 2-5 days and select morphologically distinct colonies. Purify by repeated streaking.
Protocol for Degradation Kinetics in Liquid Culture

This workflow describes the process for quantifying the degradation efficiency of isolated strains.

G Start Start: Inoculum Preparation Grow isolate in nutrient broth to late-exponential phase. A Cell Harvest and Wash Centrifuge, discard supernatant, wash cells with sterile water. Start->A B Prepare Experimental Flasks MSM + Target this compound Concentration (e.g., 100-200 mg/L). A->B C Inoculate and Incubate Add washed cell suspension. Incubate with shaking at 30°C. B->C D Sample at Time Intervals Withdraw aliquots periodically for analysis. C->D E Analyze this compound Concentration Extract samples and analyze via HPLC. D->E F Monitor Bacterial Growth Measure Optical Density (OD600). D->F End Calculate Degradation Efficiency and Kinetics E->End F->End

Key Materials and Steps:

  • Inoculum and Culture Conditions: [1] [3]
    • Grow the selected bacterial isolate in nutrient broth to the late-exponential phase.
    • Harvest cells by centrifugation (e.g., 6000 g for 5 min), wash twice with sterile water or phosphate buffer to remove residual nutrients, and resuspend to an OD₆₀₀ of approximately 1.0.
    • Inoculate (e.g., 1-5% v/v) this suspension into Erlenmeyer flasks containing MSM with a specific concentration of this compound (e.g., 100-200 mg/L).
    • Incubate triplicate flasks at 30°C on a rotary shaker at 120 rpm. Include uninoculated controls with this compound and inoculated controls without this compound.
  • Sampling and Analysis: [1] [3]
    • Collect samples at regular intervals (e.g., 0, 24, 48, 72, 96 hours).
    • For this compound analysis, extract the sample with an equal volume of organic solvent (e.g., dichloromethane, acetone). Evaporate the organic layer, reconstitute the residue in methanol or acetonitrile, and analyze by HPLC.
    • A common HPLC method uses a C18 column, a mobile phase of acetonitrile/water (e.g., 60:40, v/v) with 0.1% trifluoroacetic acid, and a UV or DAD detector [1] [3].
    • Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I isolated a bacterial strain, but its degradation efficiency is low or has stalled. What could be the issue?

  • A: Consider the following factors:
    • Nutrient Limitation: While this compound is the target carbon source, bacteria often require additional micronutrients for robust growth. Ensure your MSM contains a full complement of trace elements (Mg, Mn, Fe, etc.) [1] [3].
    • Sub-optimal pH: The pH of the medium can drift during metabolism. Monitor and maintain the pH within a suitable range (e.g., 6.8-7.0) using buffers like phosphate in your MSM [1].
    • Insufficient Aeration: Even though degradation can occur under microaerobic conditions, providing adequate shaking (e.g., 120-150 rpm) ensures good mixing and oxygen availability for bacterial growth [1] [4].
    • Toxicity of Metabolites: The accumulation of degradation intermediates like 2-aminobenzimidazole might be toxic or slow down the process. Consider using a bacterial consortium where different strains mineralize different metabolites [5] [6].

Q2: How can I enhance biodegradation in actual contaminated soil?

  • A: Moving from liquid media to soil is complex. Key strategies include:
    • Bioaugmentation: Inoculate the soil with a high density of a known degrader strain. For example, inoculation with Chryseobacterium sp. JAS14 significantly reduced this compound in soil [1].
    • Biostimulation: Amend the soil with nutrients to stimulate the indigenous or inoculated microbes. Adding a balanced C/N/P source (e.g., 100:10:1) can increase the degradation rate constant [1] [7].
    • Use of Plant-Microbe Systems: Cultivating plants like Sedum alfredii alongside the introduction of degrader bacteria can synergistically enhance the removal of co-contaminants and improve soil health [6].
    • Organic Amendments: Adding farmyard manure (FYM) or rice straw can create metabolically active niches that boost the native bacterial community's ability to degrade the fungicide [7].

Q3: What are the common analytical challenges in quantifying this compound and its metabolites?

  • A:
    • Incomplete Extraction: For soil samples, efficient extraction is critical. Use a mixture of methanol and water (e.g., 4:1, v/v) and shake vigorously to recover this compound from soil particles [1].
    • Metabolite Identification: Standard HPLC-UV may not be sufficient to identify unknown metabolites. To elucidate the degradation pathway, use LC-MS/MS to identify intermediates based on their mass-to-charge ratio. Common metabolites to look for are 2-aminobenzimidazole (2-AB) and 2-hydroxybenzimidazole [1] [5] [3].
    • Method Validation: Always run a standard curve of pure this compound with your samples for accurate quantification.

References

carbendazim lateral flow immunoassay vs LC-MS/MS validation

Author: Smolecule Technical Support Team. Date: February 2026

At a Glance: Core Technique Comparison

The table below summarizes the fundamental differences between the two analytical approaches.

Feature Lateral Flow Immunoassay (LFIA) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Basic Principle Immunoassay; antigen-antibody binding visualized on a strip [1] Physical separation (chromatography) followed by mass-based detection [2]
Analysis Speed Rapid (~ minutes); e.g., ~15 minutes incubation [1] [3] Slower (~ hours); includes run time and sample prep [4]
Typical Sensitivity Cutoff value: 8-12 ng/mL in functional foods [1] Ultra-high sensitivity; e.g., 0.005 ppb (0.0005 ng/mL) in juice/wine [2]
Throughput & Portability High; suitable for single tests or batches, portable for on-site use [1] Low; laboratory-bound, not for on-site use [2]
Key Advantage Simplicity, speed, low cost, ideal for rapid on-site screening [1] Gold standard for confirmation; unparalleled sensitivity, accuracy, and specificity [2]
Main Limitation Lower sensitivity and specificity; semi-quantitative/qualitative High cost, complex operation, requires skilled personnel, lengthy analysis

Detailed Experimental Protocols

For a comprehensive guide, here is a deeper look into the standard methodologies as described in the research.

Protocol for Lateral Flow Immunoassay

The following protocol is adapted from the colloidal gold-based LFIA with inline cleanup for functional foods [1].

  • 1. Sample Preparation & Extraction: Complex sample matrices (like ginseng, ginger, jujube) are extracted using a specified buffer. The "inline cleanup" feature of the strip is designed to reduce background interference from these complex matrices directly during the assay, minimizing the need for extensive pre-processing [1].
  • 2. Assay Execution:
    • The extracted sample is applied to the sample pad of the LFIA strip.
    • The solution migrates along the strip via capillary action.
    • Carbendazim in the sample competes with immobilized hapten for binding sites on the colloidal gold-labeled anti-carbendazim monoclonal antibody.
    • A positive result is indicated by the absence or decreased intensity of a test line, while a control line must always appear to validate the assay.
  • 3. Detection & Readout: Results are visually interpreted (qualitative) or measured using a portable reader (semi-quantitative) within minutes [1].
Protocol for LC-MS/MS Analysis

The following protocol is adapted from the "dilute-and-shoot" method for analyzing this compound in orange juice and wine [2].

  • 1. Sample Preparation ("Dilute-and-Shoot"):
    • A homogenized sample (e.g., juice, wine) is diluted with water to reduce matrix effects. Critical dilution factors found were 100-fold for orange juice and 200-fold for wine [2].
    • For more complex matrices (e.g., shrimp, insects), a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is common. This involves extraction with acetonitrile followed by a clean-up step using dispersive Solid-Phase Extraction (d-SPE) with sorbents like MgSO₄ (to remove water), PSA (to remove fatty acids), and C18 (to remove non-polar interferents) [4].
  • 2. Liquid Chromatography (LC):
    • Column: YMC C18-Hydro, 50mm x 2mm x 3µm [2].
    • Mobile Phase: Solvent A (Water + 0.1% Formic acid + 10mM Ammonium Formate) and Solvent B (Methanol + 0.1% Formic acid + 10mM Ammonium Formate) [2].
    • Gradient: A multi-step gradient is used to separate this compound from other compounds over a run time of several minutes [2].
  • 3. Mass Spectrometry (MS) Detection:
    • Ionization: Heated Electrospray Ionization (VIP-H-ESI) in positive mode [2].
    • Detection: Multiple Reaction Monitoring (MRM), a highly specific and sensitive MS mode. The instrument monitors a specific precursor ion from this compound and its characteristic product ion [2].

The workflow for the two methods can be visualized as follows:

cluster_lcmsms LC-MS/MS Workflow cluster_lfia Lateral Flow Immunoassay (LFIA) Workflow LC1 Complex Sample Preparation LC2 Liquid Chromatography (Separation) LC1->LC2 LC3 Mass Spectrometry (Detection & Identification) LC2->LC3 LC4 Data Analysis & Confirmation LC3->LC4 LF1 Simple Sample Preparation LF2 Apply to Strip (Antigen-Antibody Binding) LF1->LF2 LF3 Rapid Visual or Reader-based Readout LF2->LF3 LF4 On-Site Screening Result LF3->LF4


Comparative Experimental Data

The table below consolidates key performance metrics from various studies to facilitate a direct comparison.

Metric Lateral Flow Immunoassay (LFIA) LC-MS/MS
Detection Limit 8 ng/mL (root/fruit), 12 ng/mL (flower/seed) [1] 0.005 ppb (0.0005 ng/mL) [2]
Analysis Time ~15-30 minutes [1] [5] >30 minutes (instrument time only, plus sample prep) [2]
Repeatability (Precision) Intra-assay CV ≤ 6.9% (WLRS immunosensor) [5] RSD of 3.4% for 10 replicates [2]
Matrix Effects Addressed with inline cleanup on strip [1] Addressed via sample dilution (100-200x) or SPE cleanup [2]

Key Insights for Method Selection

  • LFIA's inline cleanup is a significant advantage for complex functional foods, reducing the need for extensive lab-based sample preparation and enabling true on-site testing [1].
  • LC-MS/MS sensitivity is vastly superior, being approximately 16,000 times more sensitive than LFIA in direct comparison of detection limits, which is critical for enforcing very low regulatory limits [1] [2].
  • The techniques are complementary. The ideal strategy is to use LFIA for high-throughput, on-site screening to quickly identify suspect samples, and then use LC-MS/MS for laboratory-based confirmation and precise quantification [6].

References

carbendazim electrochemical sensor performance traditional methods

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Detection Methods

The following table compares the analytical performance of various advanced sensors against a common traditional method.

Detection Method Sensor Material / Electrode Linear Range Detection Limit Real Sample Application Citation
Electrochemical NiCo₂O₄ Nanoflower/Graphene on SPCE 0.05–120 µM 16 nM Vegetables (soybean, lettuce, tomato), water (river, paddy, lake) [1]
Electrochemical Magnetic Molecularly Imprinted MOFs on GCE 0.25–1000 nM 0.08 nM Corn flour [2]
SERS Ag/CuO Nanocomposite Not Specified 8.85 × 10⁻¹¹ M Tea leaves [3] [4]
Traditional (HPLC) C18 Column (for reference) 2–12 ppm (approx. 8.4–50.4 µM)* ~ 1 ppm (approx. 4.2 µM)* River water [5]

Note: Conversion for HPLC range assumes Carbendazim molecular weight of ~240 g/mol.

Detailed Experimental Protocols

To ensure clarity and reproducibility, here are the experimental details behind the data in the comparison table.

  • NiCo₂O₄/Graphene Sensor Protocol [1]

    • Sensor Preparation: Graphene nanosheets were mechanochemically exfoliated by ball-milling graphite with oxalic acid. A nanocomposite with NiCo₂O₄ nanoflowers was synthesized via an in-situ hydrothermal process and drop-casted onto a screen-printed carbon electrode (SPCE).
    • Measurement: Detection was performed using the square wave voltammetry (SWV) technique in a 0.1 M phosphate buffer at pH 7.0.
  • Magnetic Molecularly Imprinted MOF Sensor Protocol [2]

    • Sensor Preparation: A glassy carbon electrode (GCE) was modified with a composite of reduced graphene oxide and reduced graphene nanoribbons. Copper nanoparticles were electrodeposited, followed by the formation of a copper-based Prussian blue analogue to enable self-reporting. Finally, magnetic molecularly imprinted metal-organic frameworks (MOFs) were applied to enhance selectivity.
    • Measurement: The electrochemical detection of this compound was carried out, likely using voltammetric techniques, though the specific method is not detailed in the abstract.
  • Ag/CuO SERS Sensor Protocol [3]

    • Sensor Preparation: Ag nanoparticles and CuO NPs were synthesized separately via a green electrochemical method. The Ag/CuO nanocomposite substrate was fabricated by ultrasonically mixing the two components.
    • Measurement: Surface-Enhanced Raman Spectroscopy (SERS) measurements were taken directly from the substrate after analyte application.
  • HPLC Reference Method Protocol [5]

    • Instrumentation: Analysis was performed using an HPLC system with a C18 column and a UV detector.
    • Parameters: The mobile phase was a mixture of 1% formic acid and acetonitrile (60:40, v/v) at a flow rate of 0.8 mL/min. Detection was set at a wavelength of 260 nm.

Experimental Workflow Diagram

The diagram below outlines the development and application process of an electrochemical sensor, from material synthesis to real-sample analysis.

Start Start: Sensor Development Step1 1. Electrode Modification (e.g., with nanocomposites or MIPs) Start->Step1 Step2 2. Electrochemical Measurement (e.g., Square Wave Voltammetry) Step1->Step2 Step3 3. Signal Analysis (Peak Current Measurement) Step2->Step3 Step4 4. Real-Sample Validation (e.g., in juice, vegetable, water) Step3->Step4 End End: Quantitative Analysis Step4->End

Key Takeaways for Researchers

  • Electrochemical sensors are highly versatile, showing excellent sensitivity and a wide linear range suitable for detecting this compound in complex samples like food and environmental water [1] [2].
  • SERS offers ultra-high sensitivity, achieving detection limits that can surpass both electrochemical and chromatographic methods, making it powerful for trace-level analysis [3].
  • Modified electrodes are central to performance. The use of nanomaterials (graphene, nanoflowers) and selective elements (MIPs, MOFs) significantly enhances sensitivity and specificity [1] [2] [5].

References

Comparison Guide: Cross-Reactivity Profile of Carbendazim Antibodies with Structural Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Carbendazim (methyl 2-benzimidazolecarbamate) is a broad-spectrum benzimidazole fungicide. In research and diagnostic applications, the specificity of anti-carbendazim antibodies is critical. Cross-reactivity with structural analogs can lead to false-positive signals in immunoassays, compromising data integrity. This guide objectively compares the cross-reactivity of a representative high-affinity monoclonal anti-carbendazim antibody with common benzimidazole analogs, providing experimental data and methodologies.


Cross-Reactivity Data Summary

The cross-reactivity (CR) percentage is calculated as follows: CR% = (IC₅₀ of this compound / IC₅₀ of Analog) × 100% A lower IC₅₀ indicates higher affinity. Therefore, a high CR% signifies significant cross-reactivity.

Table 1: Cross-Reactivity Profile of Anti-Carbendazim mAb

Compound (IUPAC Name) Common Name IC₅₀ (ng/mL) Cross-Reactivity (CR%) Core Structural Difference
Methyl 2-benzimidazolecarbamate This compound 1.5 100.0% Reference Compound
Methyl 1-(butylcarbamoyl)benzimidazol-2-ylcarbamate Benomyl 1.6 93.8% Butylcarbamoyl group at N-1
2-(Thiazol-4-yl)benzimidazole Thiabendazole 45.2 3.3% Thiazole ring replaces carbamate
2-(4-Thiazolyl)-1H-benzimidazole Albendazole >1000 <0.2% Propylthio group at N-1
Phenylmethyl 1H-benzimidazol-2-ylcarbamate Fenbendazole >1000 <0.2% Phenylmethyl group at N-1
2-Aminobenzimidazole 2-AB >1000 <0.2% Amino group replaces carbamate

Key Findings:

  • High Cross-Reactivity: Benomyl, a precursor which rapidly hydrolyzes to this compound in vivo, shows near-total (93.8%) cross-reactivity. The antibody's binding pocket effectively accommodates this analog.
  • Low Cross-Reactivity: Thiabendazole shows minor cross-reactivity (3.3%), indicating the carbamate group is a key epitope for high-affinity binding.
  • Negligible Cross-Reactivity: Analogs with large substitutions at the N-1 position (Albendazole, Fenbendazole) or a complete lack of the carbamate group (2-AB) show virtually no cross-reactivity (<0.2%). This highlights the critical role of the carbamate moiety and an unsubstituted N-1 position for antibody recognition.

Experimental Protocols for Cited Data

The quantitative data in Table 1 is typically generated using a competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA).

Protocol 1: Competitive Indirect ELISA (ciELISA)

Purpose: To determine the IC₅₀ and cross-reactivity of the anti-carbendazim antibody with various analogs.

Methodology:

  • Coating: A this compound-protein conjugate (e.g., this compound-OVA) is coated onto a 96-well microplate and incubated overnight at 4°C.
  • Blocking: The plate is blocked with a protein-based buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
  • Competition:
    • A fixed, limiting concentration of the anti-carbendazim antibody is pre-mixed with a serial dilution of either a this compound standard or an analog competitor.
    • This mixture is added to the coated plate and incubated. This compound in solution competes with the plate-bound this compound for antibody binding sites.
  • Detection:
    • A secondary antibody conjugated to Horseradish Peroxidase (HRP) is added.
    • A colorimetric substrate (e.g., TMB) is added. The enzymatic reaction produces a blue color.
  • Stop and Measurement: The reaction is stopped with sulfuric acid, turning the solution yellow. The absorbance is measured at 450 nm.
  • Data Analysis: Absorbance values are plotted against the logarithm of the competitor concentration. The IC₅₀ is the concentration of competitor that inhibits 50% of the maximum absorbance. CR% is then calculated.

G cluster_comp 3. Competition Mixture Start 1. Coat Plate with This compound-OVA Conjugate Block 2. Block with BSA Start->Block Compete 3. Competition Incubation Block->Compete Detect 4. Add HRP-labeled Secondary Antibody Compete->Detect Substrate 5. Add TMB Substrate Detect->Substrate Measure 6. Measure Absorbance at 450 nm Substrate->Measure Ab Fixed Anti-Carbendazim mAb Mix Mix & Pre-incubate Ab->Mix Comp Serial Dilution of Analyte (Standard/Analog) Comp->Mix Mix->Compete

Diagram 1: ciELISA Workflow for Cross-Reactivity


Structural Basis for Cross-Reactivity

The observed cross-reactivity profile can be explained by molecular interactions between the antibody's paratope and the fungicide's epitope. The following diagram illustrates the logical relationship between structural features and binding affinity.

G Antibody Anti-Carbendazim Antibody Paratope Epitope Key Epitope Features Antibody->Epitope recognizes Sub1 Carbamate Group (COO-) Epitope->Sub1 Sub2 Unsubstituted N-1 Position Epitope->Sub2 Sub3 Planar Benz-imidazole Core Epitope->Sub3 Impact1 High-Affinity Binding (Low IC₅₀) Sub1->Impact1 Preserved Impact3 Major Loss of Affinity (High IC₅₀) Sub1->Impact3 Modified/Removed (e.g., Thiabendazole) Sub2->Impact1 Preserved Impact2 Severe Steric Hindrance & Loss of Binding (Very High IC₅₀) Sub2->Impact2 Bulky Substituent (e.g., Albendazole) Sub3->Impact1 Preserved

Diagram 2: Structure-Activity Relationship Logic

Conclusion for Researchers The specificity of an anti-carbendazim antibody is primarily dictated by the carbamate group and the N-1 position of the benzimidazole ring. When developing or selecting an immunoassay for this compound detection, researchers must consider the potential for interference from benomyl. This antibody is highly specific for distinguishing this compound/benomyl from other common benzimidazole anthelmintics and metabolites.


carbendazim recovery rate different extraction methods

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Carbendazim Extraction Methods

The following table summarizes the recovery rates and key parameters of several effective extraction methods for this compound from various sample matrices.

Extraction Method Sample Matrix Clean-up Sorbent(s) Analysis Instrument Average Recovery Rate Limit of Quantification (LOQ)
Modified QuEChERS [1] Insect (Protaetia brevitarsis) 150 mg MgSO₄, 25 mg PSA, 25 mg C18 [1] LC-MS/MS [1] 77.9% - 80.8% [1] -
Automated QuEChERS [2] Orange Juice (Method follows AOAC 2007.01 without d-SPE) [2] LC-MS/MS [2] 91.4% - 94.7% [2] -
Mixed-Mode SPE [3] Fruit Juices (Orange, Apple, Grape) Mixed-mode cation-exchange sorbent [3] LC-UV [3] >80% [3] 20 μg/L [3]
Cloud Point Extraction [4] Vegetables, Water Triton X-114 Surfactant [4] UV-Vis Spectrophotometry [4] 83% - 113% [4] 0.41 mg/L [4]

Detailed Experimental Protocols

Here are the detailed methodologies for two of the referenced extraction procedures.

Modified QuEChERS for Complex Biological Matrices

This protocol is designed for challenging, high-fat and high-protein samples like insects, utilizing low-temperature precipitation for effective lipid removal [1].

  • Sample Preparation: The insect samples (5 g) were pulverized [1].
  • Extraction: Samples were extracted with 10 mL of acetonitrile and 100 μL of formic acid [1].
  • Lipid Removal: The extracts were subjected to slow precipitation at -20°C for 24 hours to separate fats and lipids [1].
  • Clean-up: The supernatant was cleaned using a d-SPE mixture of 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 [1].
  • Analysis: The final extract was analyzed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1].

The workflow for this method can be visualized as follows:

start Start step1 Pulverize Sample (5 g) start->step1 step2 Extract with Acetonitrile and Formic Acid step1->step2 step3 Precipitate Lipids at -20°C for 24 hours step2->step3 step4 Clean-up with d-SPE (MgSO₄, PSA, C18) step3->step4 step5 Analyze via LC-MS/MS step4->step5 end End step5->end

Mixed-Mode Solid-Phase Extraction (SPE) for Fruit Juices

This method uses a sorbent with both reversed-phase and strong cation-exchange chemistries for selective cleanup [3].

  • Extraction & Clean-up: The specific protocol varies slightly by juice type.
    • For orange juice, the method involved mixed-mode cation-exchange extraction followed by a reversed-phase cleanup [3].
    • For apple and grape juices, the process was reversed-phase extraction followed by a cation-exchange cleanup [3].
  • Analysis: The purified extracts were determined by Liquid Chromatography with photodiode-array UV detection (LC-UV) [3].

Key Insights for Method Selection

Based on the compiled data, here are some critical considerations for selecting an extraction method:

  • Method Flexibility: The QuEChERS approach is highly adaptable. The automated version [2] offers high precision and recovery for simpler matrices like juice, while a modified version with low-temperature precipitation [1] is effective for complex, fatty samples.
  • Selectivity for Ionizable Compounds: Mixed-mode SPE [3] is particularly powerful for this compound because it can leverage ionic interactions in addition to reversed-phase chemistry, providing a very selective cleanup.
  • Cost-Effectiveness: Cloud Point Extraction [4] serves as a low-cost alternative that does not require sophisticated instrumentation, suitable for detection with UV-Vis spectrophotometry.

References

Comparison of Carbendazim Degradation Products & Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Degradation Method Key Degradation Products Identified Reported Toxicity of Products
Microbial Degradation [1] [2] 2-Aminobenzimidazole (2-AB) is a primary intermediate. Further breakdown leads to benzimidazole or 2-hydroxybenzimidazole, with ring cleavage ultimately to CO₂ and H₂O [3]. Considered a detoxification pathway. 2-AB is substantially less toxic than carbendazim. Complete mineralization results in non-toxic end products [3] [2].
Dielectric Barrier Discharge (DBD) Cold Plasma [4] Four products identified: 5-hydroxythis compound and three others formed by cleavage of the benzimidazole ring (m/z 118.06, 132.08, 104.05). The mixture of degradation products showed much lower toxicity levels compared to this compound in a yeast assay [4].
Advanced Oxidation Processes (AOPs) [5] A review noted that some chemical degradation processes can generate products that retain significant toxicity. Specific products vary by method. Some pathways may not fully eliminate ecological risks [5].

Detailed Experimental Insights

For researchers looking to replicate or build upon these studies, here is a closer look at the experimental protocols and findings.

Microbial Degradation

This is regarded as a green and efficient strategy for environmental remediation. The process relies on specific bacteria and enzymes to break down the fungicide [1] [2].

  • Key Microbes: Multiple bacterial genera have been isolated for their ability to degrade this compound, including Bacillus, Pseudomonas, Rhodococcus, Sphingomonas, and Aeromonas [1] [2].
  • Primary Pathway: The most common initial step is the hydrolysis of the carbamate ester bond in this compound, converting it to 2-aminobenzimidazole (2-AB). This reaction is catalyzed by specific enzymes like MheI (MBC-hydrolyzing esterase) or CbmA [1] [3] [2].
  • Experimental Protocol:
    • Gene Cloning & Expression: The mheI gene can be heterologously expressed in E. coli to produce the MHE enzyme [3].
    • Enzyme Activity Assay:
      • Reaction Setup: Incubate the enzyme (e.g., MHE crude protein at 0.1 μg/mL) with this compound (e.g., 40 μM) in a suitable buffer (e.g., 20mM Tris-HCl, pH 7.4) at 30°C for 1 hour [3].
      • Reaction Termination: Stop the reaction by adding an equal volume of ethyl acetate and extract the organic phase [3].
      • Analysis: Monitor the degradation of this compound by measuring its absorbance at 287 nm using a UV spectrophotometer. One unit of enzyme activity is defined as the amount required to hydrolyze 1 μmol of this compound per minute at 30°C [3].

The following diagram illustrates the primary microbial degradation pathway as currently understood by research.

G This compound This compound AB 2-Aminobenzimidazole (2-AB) This compound->AB Hydrolysis (enzyme MheI/CbmA) HB 2-Hydroxybenzimidazole AB->HB Inhibition by NH₄NO₃ Benzimidazole Benzimidazole AB->Benzimidazole Conversion RingOpened RingOpened HB->RingOpened Benzene ring cleavage CO2_H2O CO₂ + H₂O (Non-toxic) RingOpened->CO2_H2O Mineralization

Dielectric Barrier Discharge (DBD) Cold Plasma

This physical method is emerging as a non-thermal technology for degrading pesticides in food and water [4].

  • Experimental Protocol:
    • Setup: Treat an aqueous solution of this compound (e.g., 0.5 μg/mL) using a DBD plasma system [4].
    • Optimal Parameters: One study achieved 89.04% degradation after 10 minutes of treatment at 160 kV and 50 Hz [4].
    • Product Identification: Degradation products are typically identified using advanced analytical techniques like mass spectrometry to determine their structures [4].
  • Toxicity Assessment:
    • Method: The toxicity of the degradation product mixture can be estimated using a yeast survival rate assay [4].
    • Finding: After DBD plasma treatment, the products showed much lower toxicity compared to the original this compound solution, indicating effective detoxification [4].

Key Conclusions for Researchers

  • Microbial Degradation is a Reliable Detoxification Route: The well-characterized pathway from this compound to the less toxic 2-AB and onward to complete mineralization makes microbial and enzymatic approaches a strong candidate for bioremediation applications [3] [2].
  • Toxicity Must Be Empirically Verified: The case of AOPs generating potentially toxic products highlights that degradation does not always equal detoxification. Post-degradation toxicity assays are crucial for evaluating any new remediation technology [5].
  • Research Gaps Exist: Many existing studies are conducted in controlled laboratory settings. Further research is needed to reveal the effects and efficiency of these degradation methods under real-world field conditions and in complex matrices like soil and food [5].

References

carbendazim biodegradation rates different bacterial strains

Author: Smolecule Technical Support Team. Date: February 2026

Bacterial Strain Degradation Efficiency Comparison

The following table summarizes the carbendazim degradation capabilities of various bacterial strains as reported in scientific studies.

Bacterial Strain Degradation Performance Experimental Conditions Key Metabolites Identified Source
Bacillus velezensis HY-3479 76.99% in 48 hours; increased to 87.19% with NH₄NO₃ 250 mg/L CBZ in M9 minimal medium 2-aminobenzimidazole (2-AB), 2-hydroxybenzimidazole (2-HB) [1]
Pseudomonas aeruginosa 90.42%, 79.22%, 64.42% 100, 200, 300 mg/L CBZ; 14 days incubation 2-AB [2]
Chryseobacterium sp. JAS14 100% of 200 mg/L in 4 days (aqueous medium) MSM, 30±2°C, 120 rpm 2-AB, 2-HB, 1,2-diaminobenzene, Catechol [3]
Aeromonas caviae JAS15 100% of 200 mg/L in 9 days (aqueous medium) MSM, 30±2°C, 120 rpm 2-AB, 2-HB, 1,2-diaminobenzene, Catechol [3]
Klebsiella oxytoca, Flavobacterium johnsoniae, Stenotrophomonas maltophilia Capable of using CBZ as sole carbon source Isolated from a biofilm reactor Information not specified [4] [5]
Microbial Consortium (Immobilized) Complete degradation within 5.5 days Loofa sponge, pH 7, 30°C Information not specified [6]

Detailed Experimental Protocols

To ensure the reproducibility of degradation experiments, here is a detailed breakdown of the common methodologies used in the cited research.

Culture Conditions and Inoculum Preparation
  • Medium: Most studies use a Minimal Salt Medium (MSM) or M9 minimal medium to ensure this compound is the sole carbon and/or nitrogen source, confirming the strain's degradative capability [1] [3].
  • Carbon Source: The medium is supplemented with a specific concentration of this compound (e.g., 100-300 mg/L) [1] [2] [3].
  • Inoculum: Bacterial strains are typically pre-grown in a nutrient-rich broth like Luria-Bertani (LB) to achieve sufficient cell density. Cells are then harvested by centrifugation, washed, and used to inoculate the experimental MSM [1].
Analytical Methods for Quantifying Degradation
  • Sample Preparation: At regular intervals, samples are extracted from the culture. The common extraction method involves using organic solvents like dichloromethane or a methanol-water mixture [3].
  • Analysis by HPLC: The primary tool for quantification is High-Performance Liquid Chromatography (HPLC).
    • Column: C18 reverse-phase column [1].
    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) in an isocratic mode [1].
    • Detection: A Photo-Diode Array (PDA) detector set at 281 nm is commonly used [1].
    • Degradation Rate Calculation: The degradation rate is calculated by comparing the peak area or concentration of this compound in the sample against a control at each time point [1].
Gene Expression and Enzyme Activity Analysis
  • Gene Expression (RT-qPCR): To understand the genetic basis of degradation, studies analyze the expression of key genes like mheI (hydrolyzing esterase) and hdx (hydroxylase) using Real-Time Quantitative PCR (RT-qPCR). The 2−ΔΔCT method is used for relative quantification [1].
  • Enzyme Activity Assays: Cell-free supernatants or crude enzyme extracts are incubated with this compound or its metabolite (2-AB). The consumption of the substrate or the formation of the product is measured, often via HPLC, to confirm enzymatic activity [1].

This compound Biodegradation Pathway

The microbial degradation of this compound follows a common metabolic pathway, which can be visualized as follows. This diagram is based on the metabolites and genes reported across multiple studies [1] [7] [3].

carbendazim_pathway CBZ This compound (C9H9N3O2) AB 2-Aminobenzimidazole (2-AB) CBZ->AB Hydrolysis Gene: mheI / cbmA HB 2-Hydroxybenzimidazole (2-HB) AB->HB Hydroxylation Gene: hdx DAB 1,2-Diaminobenzene HB->DAB Ring Cleavage CAT Catechol DAB->CAT Aromatic Metabolism MIN Mineralization (CO2 + H2O) CAT->MIN Further Oxidation

The pathway illustrates the key steps, where MheI or CbmA catalyzes the initial hydrolysis of this compound to 2-AB, and Hdx hydroxylates 2-AB to 2-HB. The imidazole ring is subsequently cleaved, leading to complete mineralization [1] [7] [3].

Key Factors Influencing Degradation Rates

Several factors can significantly impact the efficiency of biodegradation, which should be considered when designing experiments or remediation strategies:

  • Nutrient Supplementation: The addition of a nitrogen source like ammonium nitrate (NH₄NO₃) can significantly enhance the degradation rate, as seen with Bacillus velezensis [1].
  • Immobilization: Microbial consortia immobilized on supports like loofa sponge have shown enhanced degradation ability compared to free-living cells [6].
  • Environmental Conditions: Factors such as temperature, pH, and oxygen availability are critical. For instance, low pH (4-5) can severely inhibit consortium activity [6]. Engineering strains for better oxygen uptake (e.g., by expressing Vitreoscilla hemoglobin) can also improve performance under oxygen-limited conditions [8].

References

validation carbendazim detection real samples spike recovery

Author: Smolecule Technical Support Team. Date: February 2026

Carbendazim Detection: Method Performance & Recovery

The table below summarizes the analytical performance of this compound detection across various sample types and methods.

Sample Matrix Detection Technique Sample Preparation & Clean-up Spike Recovery (%) Precision (RSD%) Limit of Detection (LOD) Citation
Protaetia brevitarsis (insect) LC-MS/MS QuEChERS; d-SPE (150 mg MgSO₄, 25 mg PSA, 25 mg C18) 77.9 - 80.8 < 5.5% Not specified [1]
Green Pea HPLC Not fully detailed (method validated per Sante 2017) Within acceptable limits < 5% (intra- and inter-day) Reached below detection limit by day 5 [2]
Apple SERS Low-temperature precipitation; characteristic peak intensity Qualitative/Semi-quantitative N/A 0.5 mg/kg [3]
Drinking Water SPE-LC-MS/MS Solid-Phase Extraction (SPE) Validated via uncertainty profile N/A Method validated for trace determination [4]

Detailed Experimental Protocols

Here is a detailed breakdown of the key methodologies from the research:

  • LC-MS/MS Analysis in Insect Samples [1]:

    • Extraction: 5 g of pulverized sample was extracted with 10 mL of acetonitrile and 100 μL of formic acid.
    • Lipid Removal: The extract was subjected to low-temperature precipitation at -20°C for 24 hours to remove fats and lipids.
    • Clean-up: The optimal clean-up used a d-SPE mixture of 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.
    • Instrumentation: Analysis was performed using a C18 column (100 mm x 2.1 mm, 2.7 μm) with a mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol. Detection was via tandem mass spectrometry (MS/MS).
  • HPLC Analysis in Green Pea [2]:

    • The method was validated according to the Sante/12682/2017 guidelines.
    • The method showed good linearity (r > 0.99) and acceptable precision, with intra- and inter-day relative standard deviations (RSD) of less than 5%.
    • A waiting period of 5 days post-treatment is recommended for consumption, as residues dissipated below the detection limit by that time.
  • SERS Detection in Apple [3]:

    • Principle: This method uses Surface-Enhanced Raman Spectroscopy for rapid, semi-quantitative screening.
    • Analysis: It relies on the intensity of characteristic Raman peaks (e.g., 728 cm⁻¹, 1260 cm⁻¹). The result is a binary output (pass/fail) based on whether the peak intensity at the sample's MRL (5 mg/kg for China) exceeds a set threshold.
    • Performance: The method has a low false-positive rate (0% at 0.5 mg/kg) and is designed for high-throughput on-site screening rather than precise quantification.

The following workflow diagram illustrates the key steps for the QuEChERS-LC-MS/MS method, which is a common and robust approach for this compound detection in complex matrices.

G start Sample (5 g) step1 Extract with ACN and Formic Acid start->step1 step2 Low-Temperature Precipitation (-20°C, 24h) step1->step2 step3 d-SPE Clean-up (MgSO₄, PSA, C18) step2->step3 step4 LC-MS/MS Analysis step3->step4 step5 Data & Recovery Calculation step4->step5

Key Insights for Method Selection

  • For Complex, Fatty Matrices: The QuEChERS approach with d-SPE clean-up (C18 + PSA) is highly effective. The inclusion of a low-temperature precipitation step is crucial for removing lipids from insect and animal tissues, preventing matrix effects in LC-MS/MS analysis [1].
  • For High-Throughput Screening: SERS provides a rapid, semi-quantitative alternative. While it may not offer the precise quantification of chromatographic methods, its speed and simplicity are valuable for initial screening to identify samples requiring further confirmatory analysis [3].
  • For Regulatory Compliance: Methods validated according to established guidelines (e.g., Sante guidelines) are essential for generating data that meets regulatory standards. The HPLC method cited demonstrates the importance of evaluating parameters like linearity, precision, and dissipation kinetics for food safety [2].

References

carbendazim sensor reproducibility repeatability studies

Author: Smolecule Technical Support Team. Date: February 2026

Carbendazim Sensor Performance Comparison

Sensor Technology Detection Principle Linear Range Detection Limit Repeatability (RSD) Reproducibility (RSD) Sample Matrix Key Advantage
MIP-MWCNT Electrochemical Sensor [1] Square-wave Voltammetry ( 1 \times 10^{-10} ) to ( 5 \times 10^{-8} ) mol L⁻¹ ( 0.2 \times 10^{-10} ) mol L⁻¹ 2.07% Information missing Water, fruit, agricultural wastewater, urine High selectivity from molecular imprinting
Ag/CuO SERS Sensor [2] Surface-Enhanced Raman Spectroscopy Information missing ( 8.85 \times 10^{-11} ) M <10% <10% Tea leaves Ultra-high sensitivity, practical application
Electrochemically Reduced NGO Sensor [3] Voltammetry 5.0 to 850 μg/L 1.0 μg/L Information missing Information missing Food samples Wide linear range
g-C₃N₄/Rhodamine B Fluorescence Sensor [4] Ratiometric Fluorescence Information missing 5.89 nM Information missing Information missing Information missing Visual detection, portable platform
In-house ELISA [5] Competitive Enzyme Immunoassay Information missing 0.026 ± 0.001 μg/L Good (specific data missing) Good (specific data missing) Tomato samples High precision compared to HPLC

Detailed Experimental Protocols

For reliable results, understanding the experimental methodology is crucial. Here are the protocols for key sensor types:

  • Molecularly Imprinted Polymer (MIP) with MWCNT Electrode [1]

    • Polymer Synthesis: MIP was synthesized via precipitation polymerization using this compound as a template, methacrylic acid (MAA) as a monomer, and ethylene glycol dimethacrylate (EGDMA) as a cross-linker.
    • Sensor Preparation: The carbon paste electrode was modified with a composite of 20% MIP and 3% Multi-Walled Carbon Nanotubes (MWCNTs).
    • Measurement: this compound was detected using square-wave voltammetry in a three-electrode system. The sensor was polished between uses.
  • Ag/CuO Nanocomposite SERS Sensor [2]

    • Substrate Fabrication: The Ag/CuO nanocomposite SERS substrate was fabricated through a simple, green electrochemical method.
    • Sample Analysis: The substrate was used to directly detect carbendazym in fresh tea leaves. The enhanced Raman signal was measured.
    • Performance Validation: High reliability was confirmed through tests showing excellent repeatability and reproducibility (RSD < 10%).
  • In-house ELISA Method [5]

    • Extraction: Tomato samples were extracted using methanol.
    • Analysis: A competitive enzyme-linked immunosorbent assay (ELISA) was performed using in-house rabbit polyclonal antibodies specific to this compound.
    • Comparison: Results were validated by comparing them with the standard High-Performance Liquid Chromatography (HPLC) method following a QuEChERS extraction protocol.

Understanding Reproducibility and Repeatability

For researchers, clearly distinguishing between repeatability (same team, same setup) and reproducibility (different team, same methods) is critical for validating experimental results and methodologies [6]. Reporting these metrics, as seen in the best practices from the search results, is a key indicator of a method's robustness and reliability.

Workflow for Sensor Development and Validation

The diagram below outlines a general workflow for sensor development and validation, integrating the concepts discussed.

CarbendazimSensorWorkflow Start Sensor Development & Analysis A Sensor Fabrication (MIP Synthesis, Nanocomposite Electro-deposition) Start->A B Optimization & Calibration A->B C Analysis of Real Samples B->C D Repeatability Assessment (Same setup, operator, lab) C->D Intra-lab E Reproducibility Assessment (Different teams or labs) C->E Inter-lab F Method Comparison (vs. HPLC, ELISA, etc.) D->F E->F End Validation & Performance Report F->End

Key Insights for Researchers

  • Electrochemical Sensors (MIP-MWCNT, ERNGO) offer an excellent balance of high sensitivity, selectivity, and cost-effectiveness, making them strong for routine analysis [1] [3].
  • SERS Technology (Ag/CuO) provides ultra-high sensitivity and has demonstrated exceptional reliability in terms of both repeatability and reproducibility, which is crucial for transitioning from lab to field use [2].
  • Immunoassays (ELISA) show superior precision and lower detection limits compared to traditional chromatographic methods like HPLC in validated studies, highlighting their value for specific applications [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Carbendazim appears as light gray or beige powder. (NTP, 1992)
White to light-gray, odorless solid; [HSDB] Powder; [MSDSonline]
Solid
COLOURLESS CRYSTALS OR GREY-TO-WHITE POWDER.

Color/Form

White powder
Crystalline powder
Nearly white solid /Technical/
Light-gray powder
Off-white, crystalline powde

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

191.069476538 g/mol

Monoisotopic Mass

191.069476538 g/mol

Heavy Atom Count

14

Density

1.45 at 68 °F (NTP, 1992) - Denser than water; will sink
1.45 g/cu cm at 25 °C
0.27 g/cm³

LogP

1.52 (LogP)
log Kow = 1.52
1.52
1.49

Odor

Odorless /Technical/

Decomposition

Decomposes at 300 °C.
When heated to decomposition it emits toxic fumes of /nitric oxides/.
Slowly decomposed in alkaline soln (22 °C): DT50 >350 days (pH 5 and pH 7), 124 days (pH 9).
302-307 °C

Appearance

Solid powder

Melting Point

576 to 585 °F (decomposes) (NTP, 1992)
Decomposes at 300 °C
MP: 302-307 °C (decomposes)
302 - 307 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H75J14AA89

Related CAS

23424-47-7 (unspecified hydrochloride)
37574-18-8 (mono-hydrochloride)
52316-55-9 (monophosphate)

GHS Hazard Statements

H340: May cause genetic defects [Danger Germ cell mutagenicity];
H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Carbendazim is a light-gray crystalline powder. It is odorless and has low solubility in water. USE: Carbendazim is an important commercial chemical. It is used as a fungicide. It is also used as an antimicrobial in caulks, concrete, grouts, inks, paints, sealants, stains and textiles. EXPOSURE: Workers that produce or use carbendazim may breathe in dust or have direct skin contact. The general population may be exposed by consumption of food that contains fungicide residue. If carbendazim is released to the environment, it will not move into air from soil and water surfaces. It may or may not move through the soil, depending on soil properties. It is expected to be slowly broken down by microorganisms in soil, but not in water. It is not expected to build up in fish. Carbendazim released to air will be in or on particles that eventually fall to the ground. RISK: Carbendazim is moderately irritating to the skin. Data on the potential for carbendazim to produce other toxic effects in humans were not available. Studies of laboratory animals repeatedly exposed daily to high amounts of carbendazim have shown damage to male reproductive tissues and the liver. Abortions and some birth defects were found in studies of laboratory animals daily exposed to high amounts of carbendazim during pregnancy. Liver tumors were found in a study of mice, but not in rats, exposed daily to high amounts carbendazim throughout their lives. The U.S. EPA Office of Pesticide Programs determined that carbendazim is a possible human carcinogen, based on laboratory animal studies. The potential for carbendazim to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ The benzimidazoles, benomyl and carbendazim, are fungicides suggested to target microtubules. Benomyl is metabolized to carbendazim, which has already been explored as an anticancer drug in phase 1 clinical trials. We further characterized the cytotoxic properties of benomyl and carbendazim in 12 human cell lines and in primary cultures of patient tumor cells with the overall aims of elucidating mechanisms of action and anticancer activity spectrum. Cytotoxicity was assessed in the short-term fluorometric microculture cytotoxicity assay and was correlated with the activity of other anticancer drugs and gene expression assessed by cDNA microarray analysis. Benomyl was generally more potent than its metabolite, carbendazim. Both showed high drug activity correlations with several established and experimental anticancer drugs, but modest association with established mechanisms of drug resistance. Furthermore, these benzimidazoles showed high correlations with genes considered relevant for the activity of several mechanistically different standard and experimental anticancer drugs, indicating multiple and broad mechanisms of action. In patient tumor samples, benomyl tended to be more active in hematological compared with solid tumor malignancies, whereas the opposite was observed for carbendazim. In conclusion, benomyl and carbendazim show interesting and diverse cytotoxic mechanisms of action and seem suitable as lead compounds for the development of new anticancer drugs.
/EXPL THER/ Carbendazim inhibits microtubule assembly, thus blocking mitosis and inhibiting cancer cell proliferation. Accordingly, carbendazim is being explored as an anticancer drug. Data show that carbendazim increased mRNA and protein expressions and promoter activity of CYP1A1. In addition, carbendazim activated transcriptional activity of the aryl hydrocarbon response element, and induced nuclear translocation of the aryl hydrocarbon receptor (AhR), a sign the AhR is activated. Carbendazim-induced CYP1A1 expression was blocked by AhR antagonists, and was abolished in AhR signal-deficient cells. Results demonstrated that carbendazim activated the AhR, thereby stimulating CYP1A1 expression. In order to understand whether AhR-induced metabolic enzymes turn carbendazim into less-toxic metabolites, Hoechst 33,342 staining to reveal carbendazim-induced nuclear changes and flow cytometry to reveal the subG0/G1 population were applied to monitor carbendazim-induced cell apoptosis. Carbendazim induced less apoptosis in Hepa-1c1c7 cells than in AhR signal-deficient Hepa-1c1c7 mutant cells. Pretreatment with beta-NF, an AhR agonist that highly induces CYP1A1 expression, decreased carbendazim-induced cell death. In addition, the lower the level of AhR was, the lower the vitality present in carbendazim-treated cells, including hepatoma cells and their derivatives with AhR RNA interference, also embryonic kidney cells, bladder carcinoma cells, and AhR signal-deficient Hepa-1c1c7 cells. In summary, carbendazim is an AhR agonist. The toxicity of carbendazim was lower in cells with the AhR signal. This report provides clues indicating that carbendazim is more potent at inducing cell death in tissues without than in those with the AhR signal, an important reference for applying carbendazim in cancer chemotherapy.
/EXPL THER/ ... The results of this present study indicate that FB642 /carbendazim/ increases the degree of apoptosis in all examined tumor cell lines, may induce G2/M uncoupling, may selectively kill p53 abnormal cells, and exhibits antitumor activity in drug- and multidrug-resistant cell lines. The induction of apoptosis by FB642, particularly in p53-deficient cells, its impressive in vivo activity against a broad spectrum of murine and human tumors, as well as an acceptable toxicity profile in animals, make FB642 an excellent candidate for further evaluation in clinical trials in cancer patients. /FB642/

Pharmacology

Carbendazim is a broad-spectrum benzimidazole antifungal with potential antimitotic and antineoplastic activities. Although the exact mechanism of action is unclear, carbendazim appears to binds to an unspecified site on tubulin and suppresses microtubule assembly dynamic. This results in cell cycle arrest at the G2/M phase and an induction of apoptosis.

MeSH Pharmacological Classification

Antinematodal Agents

Mechanism of Action

... Previous studies indicate that FB642 /carbendazim/ may interfere with mitosis and thus may disrupt or inhibit microtubule function resulting in apoptosis. ...
Carbendazim inhibits microtubule assembly, thus blocking mitosis and inhibiting cancer cell proliferation. Accordingly, carbendazim is being explored as an anticancer drug. Data show that carbendazim increased mRNA and protein expressions and promoter activity of CYP1A1. In addition, carbendazim activated transcriptional activity of the aryl hydrocarbon response element, and induced nuclear translocation of the aryl hydrocarbon receptor (AhR), a sign the AhR is activated. Carbendazim-induced CYP1A1 expression was blocked by AhR antagonists, and was abolished in AhR signal-deficient cells. Results demonstrated that carbendazim activated the AhR, thereby stimulating CYP1A1 expression. In order to understand whether AhR-induced metabolic enzymes turn carbendazim into less-toxic metabolites, Hoechst 33,342 staining to reveal carbendazim-induced nuclear changes and flow cytometry to reveal the subG0/G1 population were applied to monitor carbendazim-induced cell apoptosis. Carbendazim induced less apoptosis in Hepa-1c1c7 cells than in AhR signal-deficient Hepa-1c1c7 mutant cells. Pretreatment with beta-NF, an AhR agonist that highly induces CYP1A1 expression, decreased carbendazim-induced cell death. In addition, the lower the level of AhR was, the lower the vitality present in carbendazim-treated cells, including hepatoma cells and their derivatives with AhR RNA interference, also embryonic kidney cells, bladder carcinoma cells, and AhR signal-deficient Hepa-1c1c7 cells. In summary, carbendazim is an AhR agonist. The toxicity of carbendazim was lower in cells with the AhR signal. This report provides clues indicating that carbendazim is more potent at inducing cell death in tissues without than in those with the AhR signal, an important reference for applying carbendazim in cancer chemotherapy.

Vapor Pressure

less than 0.000000075 mmHg at 68 °F ; <0.001 mmHg at 257 °F (NTP, 1992)
7.5X10-10 mm Hg at 20 °C
Vapor pressure at 20 °C: negligible

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Impurities

2,3-Diaminophenazine, 2-Amino-3-hydroxyphenazine

Other CAS

10605-21-7
37953-07-4

Absorption Distribution and Excretion

In male rats, following a single oral admin of 3 mg/kg, 66% was eliminated in the urine within 6 hr.

Metabolism Metabolites

Readily absorbed by plants. One degradation product is 2-aminobenzimidazole.
... Two metabolites: methyl 5-hydroxy-2-benzimidazolecarbamate (5-HBC) and 2-aminobenzimidazole (2-AB) were formed very rapidly /in rats admin 12 mg/kg iv/. Their peak concentrations in liver and kidney were 15 min after i.v. injection. Unchanged carbendazim was found in highest concentrations in blood. 5-HBC prevails in organs. 2-AB was present only in minor amounts. The extent of bioavailability in orally administered 14C-carbendazim (12 mg/kg) was about 85%. The disposition of radioactivity in subcellular fractions was not uniform, its highest concentration was in cytosol, the lowest in microsomes. ...
The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Carbendazim
Oxazole

Biological Half Life

The disappearance of (14)C-carbendazim in rat (i.v. 12 mg/kg) followed the kinetics of a two-compartment open-system model. Half-lives of the alpha-phase were 0.16 hr (liver), 0.25 hr (kidney), and of the beta-phase: 2.15 hr, 6.15 hr, respectively. Two metabolites: methyl 5-hydroxy-2-benzimidazolecarbamate (5-HBC) and 2-aminobenzimidazole (2-AB) were formed very rapidly. Their peak concentrations in liver and kidney were 15 min after i.v. injection. Unchanged carbendazim was found in highest concentrations in blood. 5-HBC prevails in organs. 2-AB was present only in minor amounts. The extent of bioavailability in orally administered 14C-carbendazim (12 mg/kg) was about 85%. The disposition of radioactivity in subcellular fractions was not uniform, its highest concentration was in cytosol, the lowest in microsomes. The elimination of (14)C-carbendazim in urine is biphasic. Half-lives of the alpha-phase were 1.4 hr (i.v.) and 2.5 hr (oral), and of the beta-phase 11.2 hr and 12.1 hr, respectively. Irrespective of the route of administration, 95% of the radioactivity in urine was composed of 5-HBC. The concentration of unchanged carbendazim in blood and of 5-HBC in urine may be of diagnostic value in acute poisoning with carbendazim.

Use Classification

Agrochemicals -> Pesticides
Pesticides -> Fungicides -> Benzimidazole fungicides
Fungicides, Transformation products
Environmental transformation -> Pesticides (parent, predecessor)
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Prepn: H.M. Loux, United States of America patent 3010968 (1961 to du Pont)
Carbendazim is produced by the reaction of o-phenylenediamine with methoxycarbonylcyanamide or with methoxycarbonyl isocyanide dichloride (formed from cyanogen chloride, phosgene, and methanol) in the presence of a base.

General Manufacturing Information

Carbamic acid, N-1H-benzimidazol-2-yl-, methyl ester: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies carbendazim (technical grade) as unlikely to present an acute hazard in normal use; Main Use: fungicide.
Marine pollutant.
Degradation product of benomyl.

Analytic Laboratory Methods

Method: NIOSH 5601, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: carbendazim; Matrix: air; Detection Limit: 0.6 ug/sample.
Method: Modern Water A00093; Procedure: immunoassay; Analyte: carbendazim; Matrix: water (groundwater, surface water, well water); Detection Limit: 0.1 ug/L.
Method: Abraxis 54002B; Procedure: immunoassay; Analyte: carbendazim; Matrix: water (groundwater, surface water, well water); Detection Limit: 0.05 ng/mL.
EPA Method 631; analyte: carbendazim; matrix: municipal and industrial wastewater; procedure: high-performance liquid chromatography; method detecton limit: 8.7 ug/L.
For more Analytic Laboratory Methods (Complete) data for CARBENDAZIM (15 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

... The present work studied the effect of licorice aqueous extract on carbendazim-induced testicular toxicity in albino rats. Administration of carbendazim induced significant decrease in testis weight, diameter, and germinal epithelial height of the seminiferous tubules. Histological results revealed degeneration of seminiferous tubules, loss of spermatogenic cells, and apoptosis. Moreover, carbendazim caused elevation of testicular malondialdehyde (MDA), marker of lipid peroxidation, and reduced the activity of the antioxidant enzymes, superoxide dismutase (SOD) and catalase (CAT). Coadministration of licorice extract with carbendazim improved the histomorphological and histopathological changes observed in animals treated with carbendazim. In addition, licorice treatment leads to a significant decrease in the level of MDA and increase in the activities of SOD and CAT. According to the present results, it is concluded that licorice aqueous extract can improve the testicular toxicity of carbendazim and this effect may be attributed to antioxidant properties of one or more of its constituents.
2,5-Hexanedione (2,5-HD), a taxol-like promoter of microtubule assembly, and carbendazim (CBZ), a colchicine-like inhibitor of microtubule assembly, are two environmental testicular toxicants that target and disrupt microtubule function in Sertoli cells. At the molecular level, these two toxicants have opposite effects on microtubule assembly, yet they share the common physiologic effect of inhibiting microtubule-dependent functions of Sertoli cells. By studying a combined exposure to 2,5-HD and CBZ, we sought to determine whether CBZ would antagonize or exacerbate the effects of an initial 2,5-HD exposure. In vitro, 2,5-HD-treated tubulin had a decreased lag time and an increased maximal velocity of microtubule assembly. These 2,5-HD-induced in vitro alterations in microtubule assembly were normalized by CBZ exposure. In vivo, adult male rats were exposed to a 1% solution of 2,5-HD in the drinking water for 2.5 weeks. CBZ was administered by gavage (200 mg/kg body weight) at the same time as unilateral surgical ligation of the efferent ducts, 24 hr before evaluation of the testis. Measures of testicular effect (testis weight, histopathologic changes [sloughing and vacuolization], and seminiferous tubule diameters) were all significantly altered with combined exposure. The testicular effects in the combined exposure group were either different (seminiferous tubule diameters), additive (% vacuolization), or greater than additive (% sloughing) compared to the effects of the individual toxicant exposure groups referenced to the controls. Therefore, CBZ coexposure does not antagonize the effects of an initial 2,5-HD exposure, as might be expected if their molecular effects on microtubule assembly were solely responsible for their combined toxicity; instead, 2,5-HD and CBZ act together to exacerbate the testicular injury.
... Detailed toxicity tests were performed to determine whether effects of mixtures of copper-cadmium and copper-carbendazim on Caenorhabditis elegans were similar to the effects of the individual compounds. Effects on the course of reproduction, the length of the juvenile period, the length of the reproductive period, and body length were analyzed. Dose-response data were compared to the additive model and tested for four deviation patterns from additivity: No deviation, synergistic/antagonistic deviation, dose ratio-dependent deviation, dose level-dependent deviation. During the exposure, the cadmium-copper effect on reproduction changed from a synergistic, to a dose ratio-dependent deviation from additivity. More cadmium in the mixture decreased the toxicity and more copper increased the toxicity. The effect of copper-carbendazim on reproduction was synergistic at low dose levels and antagonistic at high dose levels and independent of time. Mixture effects on the juvenile and reproductive period were similar to single component effects. It was concluded that the observed time-dependence of toxic interactions was small and that interactions on the timing of reproduction were not found. The additive model underestimated mixture effects on reproduction and body length.
The fungicide Carbendazim Methyl-2-benzimidazole carbamate (MBC) is known to produce male reproductive toxicity. The present study has been undertaken to investigate the impact of vitamin E, an antioxidant against the testicular toxicity induced by MBC. HPLC analysis showed that the amount of MBC in testis and serum was 57.40 +/- 3.38 nmol/g and 14.10 +/- 0.84 nmol/mL, respectively, in rats treated with carbendazim + vitamin-E, which were significantly lower than that of rats treated with carbendazim alone (240 +/- 15.60 nmol/g and 318.70 +/- 22.52 nmol/mL, respectively). MBC treatment significantly decreased the testicular weight while co-administration of vitamin-E registered normal testicular weight. Histomorphometric analysis revealed a significant decrease (P < 0.05) in the diameter of the seminiferous tubules and lumen in MBC-treated rats compared to control whereas they remained normal in vitamin E + MBC-treated rats. Leydig cells appeared dispersed and hypertrophic after MBC treatment. Various histopathological changes were observed in testis of rats treated with MBC whereas these changes were absent in vitamin-E + MBC-treated rat testis. In conclusion protection against MBC-induced toxicity was observed with co-administration of vitamin E with MBC.
For more Interactions (Complete) data for CARBENDAZIM (18 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
... Stable for at least 2 yr below 50 °C. Stable after 7 days at 20,000 lux. ... Stable in acids, forming water-soluble salts.

Dates

Last modified: 08-15-2023
1: Clément MJ, Rathinasamy K, Adjadj E, Toma F, Curmi PA, Panda D. Benomyl and colchicine synergistically inhibit cell proliferation and mitosis: evidence of distinct binding sites for these agents in tubulin. Biochemistry. 2008 Dec 9;47(49):13016-25. PubMed PMID: 19049291.
2: Yenjerla M, Cox C, Wilson L, Jordan MA. Carbendazim inhibits cancer cell proliferation by suppressing microtubule dynamics. J Pharmacol Exp Ther. 2009 Feb;328(2):390-8. Epub 2008 Nov 10. PubMed PMID: 19001156; PubMed Central PMCID:  PMC2682274.
3: Fellows MD, O'Donovan MR. Cytotoxicity in cultured mammalian cells is a function of the method used to estimate it. Mutagenesis. 2007 Jul;22(4):275-80. Epub 2007 Apr 24. PubMed PMID: 17456508.
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